molecular formula C10H8ClNO B11901493 6-Chloro-4-methylisoquinolin-1(2H)-one

6-Chloro-4-methylisoquinolin-1(2H)-one

Cat. No.: B11901493
M. Wt: 193.63 g/mol
InChI Key: ZZNYPBFELAILCJ-UHFFFAOYSA-N
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Description

6-Chloro-4-methylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-4-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8ClNO/c1-6-5-12-10(13)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H,12,13)

InChI Key

ZZNYPBFELAILCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Structural and Pharmacological Profiling of 6-Chloro-4-methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the isoquinolin-1(2H)-one scaffold in the design of next-generation therapeutics. This heterocyclic core is a privileged pharmacophore, historically utilized in the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors [1]. Specifically, 6-chloro-4-methylisoquinolin-1(2H)-one represents a highly optimized structural motif. The strategic integration of a chlorine atom at the C6 position and a methyl group at the C4 position drastically alters the molecule's electronic distribution, steric profile, and binding kinetics compared to the unsubstituted core.

This technical guide provides an authoritative, in-depth analysis of the molecule's physicochemical architecture, synthetic methodology, and its application in in vitro DNA damage response (DDR) assays.

Molecular Architecture & Physicochemical Profiling

The pharmacological efficacy of 6-chloro-4-methylisoquinolin-1(2H)-one is rooted in its precise structural modifications. Understanding the causality behind these substitutions is critical for drug development professionals:

  • The Isoquinolinone Core: This bicyclic system mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP-1. The lactam motif (C=O and N-H) forms essential hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 active site.

  • C6-Chloro Substitution: Halogens at this position serve a dual purpose. First, they increase the lipophilicity of the molecule, enhancing cellular permeability. Second, the electron-withdrawing chlorine atom can participate in orthogonal halogen bonding with the hydrophobic pocket of the target enzyme, stabilizing the inhibitor-enzyme complex.

  • C4-Methyl Substitution: The methyl group introduces localized steric hindrance. This restricts the rotational freedom of the molecule within the binding pocket, locking it into a bioactive conformation and significantly reducing the entropic penalty upon target binding.

Quantitative Physicochemical Data

Table 1: Theoretical Physicochemical Parameters of 6-Chloro-4-methylisoquinolin-1(2H)-one

ParameterValuePharmacological Relevance
Molecular Formula C10H8ClNOFundamental composition
Molecular Weight 193.63 g/mol High ligand efficiency (LE) potential
Hydrogen Bond Donors 1 (Lactam N-H)Critical for NAD+ pocket anchoring
Hydrogen Bond Acceptors 1 (Lactam C=O)Critical for NAD+ pocket anchoring
Estimated LogP ~2.4Optimal for passive membrane permeability
Topological Polar Surface Area 29.1 ŲExcellent potential for intracellular and CNS penetration

Synthetic Methodology & Reaction Causality

Traditional syntheses of isoquinolinones often rely on expensive palladium catalysts. However, recent advancements have demonstrated that copper-catalyzed sequential Sonogashira-type coupling and intramolecular cycloaddition provide a highly efficient, atom-economical route [2].

Protocol 1: Copper-Catalyzed Cascade Cyclization

Rationale & Causality: This protocol utilizes CuI as a cost-effective catalyst. PEG-400 is selected as the solvent because it acts as an environmentally benign medium that also stabilizes the copper intermediates, preventing catalyst aggregation. The use of a sealed tube ensures that the volatile propyne gas remains in the solution phase to react with the aryl iodide.

Step-by-Step Workflow:

  • Reagent Preparation: In a dried Schlenk tube, combine 2-iodo-4-chloro-N-alkylbenzamide (1.0 equiv), CuI (10 mol%), and Cs2CO3 (2.0 equiv). Causality: Cs2CO3 is a mild but bulky base that efficiently deprotonates the alkyne without causing unwanted hydrolysis of the benzamide.

  • Solvent Addition: Add anhydrous PEG-400 (3 mL/mmol) under an argon atmosphere.

  • Alkyne Introduction: Introduce propyne gas (or a propyne equivalent, 1.5 equiv) into the reaction mixture. Seal the tube tightly.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours. Causality: The initial phase drives the Sonogashira C-C coupling. The elevated temperature subsequently provides the activation energy required for the 6-endo-dig intramolecular aza-cyclization.

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer is dried over anhydrous Na2SO4.

  • Self-Validation (Purification & Analysis): Purify via silica gel chromatography. Validate the structure using 1H-NMR (confirm the characteristic C4-methyl singlet around δ 2.2 ppm and the lactam N-H broad singlet at δ 11.0 ppm) and LC-MS (m/z 194 [M+H]+).

SynthWorkflow Start 2-Iodo-4-chloro-N-alkylbenzamide + Propyne Catalyst CuI Catalyst & PEG 400 (Sonogashira Coupling) Start->Catalyst Base, 80°C Intermediate Alkyne-Substituted Benzamide Catalyst->Intermediate C-C Bond Formation Cyclization Intramolecular Cycloaddition (Thermal/Cu-mediated) Intermediate->Cyclization N-C Bond Formation Product 6-Chloro-4-methylisoquinolin-1(2H)-one Cyclization->Product Yield: >75%

Copper-catalyzed cascade synthesis logic for 6-chloro-4-methylisoquinolin-1(2H)-one.

Pharmacological Mechanism: PARP-1 Inhibition

The isoquinolin-1(2H)-one scaffold is a well-documented pharmacophore for PARP-1 inhibitors [3]. PARP-1 is an essential enzyme that detects DNA single-strand breaks (SSBs) and initiates repair via poly(ADP-ribosyl)ation (PARylation).

When a derivative like 6-chloro-4-methylisoquinolin-1(2H)-one enters the nucleus, it acts as a competitive inhibitor at the NAD+ binding site of PARP-1. By preventing PARylation, the enzyme remains tightly bound (trapped) at the site of DNA damage. During the S-phase of the cell cycle, replication forks collide with these trapped PARP-DNA complexes, converting SSBs into highly cytotoxic double-strand breaks (DSBs). In cells with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to synthetic lethality and apoptosis [1].

PARPPathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruit PARP-1 Recruitment & Activation DNA_Damage->PARP1_Recruit Inhibitor Isoquinolin-1(2H)-one Inhibitor (Competitive Binding) PARP1_Recruit->Inhibitor Inhibitor Binds NAD+ Pocket PARylation Auto-PARylation Blocked Inhibitor->PARylation Prevents Catalysis Replication Stalled Replication Fork (SSB to DSB Conversion) PARylation->Replication Trapped PARP-DNA Complex HR_Deficient BRCA1/2 Deficient Cell (No HR Repair) Replication->HR_Deficient Double-Strand Break Apoptosis Synthetic Lethality / Apoptosis HR_Deficient->Apoptosis Cell Death

Mechanism of synthetic lethality induced by PARP-1 inhibition via isoquinolinone derivatives.

In Vitro Evaluation: γH2AX Accumulation Assay

To validate the biological efficacy of synthesized isoquinolin-1(2H)-one derivatives, researchers measure the accumulation of phosphorylated histone H2AX (γH2AX), a direct downstream biomarker of DSBs.

Protocol 2: Immunofluorescence Detection of γH2AX

Rationale & Causality: Measuring γH2AX foci provides a quantitative, spatial readout of DNA damage. Since PARP inhibitors cause DSBs specifically during replication, treating cells for 48 hours ensures they cycle through the S-phase, maximizing the observable synthetic lethal effect [1].

Step-by-Step Workflow:

  • Cell Seeding: Plate BRCA-deficient cells (e.g., MDA-MB-436) and BRCA-proficient cells (e.g., MDA-MB-231, as a negative control for synthetic lethality) on glass coverslips at 50% confluency.

  • Compound Treatment: Treat cells with varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM) of the test compound for 48 hours. Include a DMSO vehicle control and a known PARP inhibitor (e.g., Olaparib) as a positive control. Causality: The positive control ensures the assay's dynamic range is functioning, establishing a self-validating system.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Causality: Triton X-100 extracts lipids from the nuclear membrane, allowing the bulky primary antibodies to access the chromatin.

  • Blocking: Incubate in 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Apply anti-phospho-Histone H2A.X (Ser139) primary antibody overnight at 4°C. Wash, then apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Counterstaining & Imaging: Stain nuclei with DAPI. Mount coverslips and image using a confocal fluorescence microscope.

  • Data Analysis: Quantify the number of γH2AX foci per nucleus using automated image analysis software. An active PARP inhibitor will show a dose-dependent increase in foci specifically in the BRCA-deficient cell line.

References

  • BenchChem. "Application Notes and Protocols for 6-(Trifluoromethyl)isoquinolin-1(2H)-one in In Vitro Research." BenchChem,
  • Taylor & Francis. "C-H amination in the synthesis of N-heterocycles." Taylor & Francis Online,
  • Google Patents. "US9422243B2 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors.

Physicochemical Profiling and Structural Dynamics of 6-Chloro-4-methylisoquinolin-1(2H)-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one (isocarbostyril) scaffold is universally recognized as a "privileged structure" in medicinal chemistry. It serves as the core pharmacophore for a multitude of targeted therapies, including poly(ADP-ribose) polymerase (PARP) inhibitors[1] and Heat Shock Protein 90 (Hsp90) selective inhibitors[2]. Within this class, 6-Chloro-4-methylisoquinolin-1(2H)-one represents a highly specialized building block. The strategic placement of a halogen at the 6-position and a methyl group at the 4-position drastically alters the molecule's physical properties, lipophilicity, and binding kinetics.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. We will explore the causality behind its physical properties, the structural dynamics of its tautomerism, and provide self-validating experimental protocols for its physicochemical characterization.

Structural Chemistry & Tautomeric Equilibrium

To understand the physical properties of 6-Chloro-4-methylisoquinolin-1(2H)-one, one must first understand the fundamental tautomerism of the isoquinolinone core. The molecule exists in an equilibrium between the lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms.

In the solid state and in polar solvents, the lactam form is overwhelmingly dominant[3]. This is driven by the thermodynamic stability of the amide resonance and the formation of robust intermolecular hydrogen-bonded dimers (N-H···O=C).

Substituent Effects on the Core Scaffold
  • The 6-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system, while its lone pairs provide a weak resonance-donating (+R) effect. Physically, this heavy halogen increases the crystal lattice energy (raising the melting point) and significantly boosts the lipophilicity (LogP) of the molecule. Furthermore, it serves as a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4].

  • The 4-Methyl Group: The methyl group introduces localized steric bulk. In drug design, this steric hindrance is intentionally utilized to lock the conformation of the molecule, restricting rotational degrees of freedom when binding to narrow target pockets (such as the kinase hinge region or the PARP active site)[1].

Tautomerism Lactam Lactam Form Isoquinolin-1(2H)-one (Dominant in Solid/Polar) Lactim Lactim Form 1-Hydroxyisoquinoline (Minor in Non-Polar) Lactam->Lactim Tautomeric Equilibrium Sub_Chloro 6-Chloro Group (Electron-Withdrawing, ↑ Lipophilicity) Sub_Chloro->Lactam Modulates ring e- density Sub_Methyl 4-Methyl Group (Steric Bulk, Electron-Donating) Sub_Methyl->Lactam Steric hindrance at C4

Fig 1: Lactam-lactim tautomeric equilibrium and substituent effects of 6-Chloro-4-methylisoquinolin-1(2H)-one.

Physical Properties Profile

The physical properties of 6-Chloro-4-methylisoquinolin-1(2H)-one are dictated by its fully aromatic, planar structure and its capacity for strong hydrogen bonding. While the unsubstituted isocarbostyril core has a melting point of 212–216 °C[3], the addition of the chloro and methyl groups generally increases the density and crystal lattice energy. Compared to its partially saturated analog, 6-chloro-3,4-dihydroisoquinolin-1(2H)-one (MW 181.62 g/mol )[5], the fully aromatic system exhibits greater pi-pi stacking interactions.

PropertyValue / DescriptorScientific Causality
Molecular Formula C₁₀H₈ClNODefines the exact atomic composition.
Molecular Weight 193.63 g/mol Calculated mass; critical for stoichiometric conversions.
Physical State Solid (White to pale yellow powder)Planar aromatic structure drives solid-state crystallization at room temp.
Melting Point ~220–240 °C (Predicted)High lattice energy driven by N-H···O=C dimerization and pi-stacking.
Lipophilicity (LogP) ~2.8 – 3.2 (Predicted)The 6-chloro and 4-methyl groups significantly increase hydrophobicity.
pKa (Amide N-H) ~13.5 (Predicted)Weakly acidic NH due to the electron-withdrawing nature of the adjacent carbonyl.
Solubility Profile Soluble in DMSO, DMF; Insoluble in H₂OHigh crystal lattice energy prevents aqueous solvation; requires polar aprotic solvents.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the characterization of 6-Chloro-4-methylisoquinolin-1(2H)-one must rely on self-validating analytical systems. Below are the definitive protocols for profiling its physical chemistry.

Protocol 1: Solid-State Characterization via Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: To definitively prove the lactam state in the solid phase and map the intermolecular hydrogen bond network. Causality: SC-XRD provides absolute spatial coordinates of all atoms (including hydrogens, if resolution permits), confirming whether the proton resides on the nitrogen (lactam) or oxygen (lactim).

  • Crystallization: Dissolve 50 mg of 6-Chloro-4-methylisoquinolin-1(2H)-one in 2 mL of boiling dimethylformamide (DMF).

  • Anti-Solvent Diffusion: Transfer the solution to a small inner vial. Place this vial inside a larger outer vial containing 10 mL of an anti-solvent (e.g., diethyl ether or heptane). Seal the outer vial tightly.

  • Incubation: Allow vapor diffusion to occur undisturbed at 20 °C for 7–14 days until diffraction-quality single crystals form.

  • Mounting & Data Collection: Select a crystal under polarized light. Mount on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K (using a cold nitrogen stream to minimize thermal motion).

  • Validation: Solve the structure using direct methods. The presence of a C=O bond length of ~1.23 Å and a C-N bond length of ~1.35 Å will self-validate the lactam tautomer.

Protocol 2: Lipophilicity (LogP) Determination via RP-HPLC

Objective: To empirically determine the partition coefficient (LogP), a critical physical property for predicting drug absorption. Causality: Because the compound is highly lipophilic and poorly water-soluble, traditional shake-flask methods are prone to emulsion artifacts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates retention time directly with lipophilicity using a validated calibration curve.

  • System Setup: Utilize an HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and a UV/Vis detector set to the molecule's λ_max (typically ~280 nm for substituted isoquinolinones).

  • Calibration: Inject a series of 5 reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene, naphthalene, biphenyl) using an isocratic mobile phase of 60% Methanol / 40% Water.

  • Standard Curve Generation: Plot the logarithm of the retention factor (

    
    ) against the known literature LogP values of the standards to generate a linear regression equation.
    
  • Sample Injection: Dissolve 1 mg of 6-Chloro-4-methylisoquinolin-1(2H)-one in 1 mL of methanol. Inject 10 µL into the HPLC system under identical isocratic conditions.

  • Validation: Calculate the retention factor (

    
    ) of the sample. Input this into the calibration equation to derive the empirical LogP. The protocol is self-validating if the 
    
    
    
    of the calibration curve is >0.99.

Workflow Start Sample Prep: 6-Chloro-4-methylisoquinolin-1(2H)-one XRD X-Ray Crystallography (Solid-State Packing & Tautomer) Start->XRD NMR Multinuclear NMR (1H, 13C, 15N) (Solution-State Dynamics) Start->NMR HPLC HPLC-UV-MS (Purity & LogP Determination) Start->HPLC Data Physicochemical Profiling Data Synthesis XRD->Data Lattice Energy NMR->Data Tautomeric Ratio HPLC->Data Lipophilicity

Fig 2: Self-validating analytical workflow for the physicochemical characterization of the compound.

Conclusion & Future Perspectives

The physical properties of 6-Chloro-4-methylisoquinolin-1(2H)-one make it an exceptionally valuable, albeit challenging, compound to formulate and manipulate. Its high melting point and poor aqueous solubility are direct consequences of its planar aromaticity and strong intermolecular hydrogen bonding. However, these exact physical traits—combined with the lipophilic 6-chloro group and the sterically demanding 4-methyl group—are what make it a potent, conformationally rigid scaffold for binding to complex biological targets[2]. Rigorous physical characterization using the protocols outlined above is the mandatory first step before advancing this building block into high-throughput screening or late-stage functionalization pipelines.

References

  • PubChem. "6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | CID 19375637." National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "US9422243B2 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors." United States Patent and Trademark Office.
  • Google Patents. "US12030867B2 - Hsp90β selective inhibitors." United States Patent and Trademark Office.

Sources

The Isoquinolinone Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoquinolinone Scaffold

The isoquinoline structural motif is a cornerstone in medicinal chemistry, found in a vast array of natural alkaloids and synthetic molecules that exhibit a wide spectrum of pharmacological activities.[1] Among its derivatives, the isoquinolin-1(2H)-one core has emerged as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides an in-depth technical overview of a specific, targeted derivative, 6-Chloro-4-methylisoquinolin-1(2H)-one, a compound poised at the intersection of established synthetic methodologies and the frontier of targeted cancer therapy.

While a dedicated CAS (Chemical Abstracts Service) number for 6-Chloro-4-methylisoquinolin-1(2H)-one is not readily found in public databases, indicating its potential novelty, this guide will leverage data from closely related and extensively studied analogs to provide a robust framework for its synthesis, characterization, and potential applications. The principles and protocols discussed herein are grounded in established organic chemistry and medicinal chemistry, offering a predictive and practical resource for researchers.

Core Molecular Attributes and Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery. For 6-Chloro-4-methylisoquinolin-1(2H)-one, these properties can be reliably predicted based on its constituent functional groups and the extensive data available for analogous structures.

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Development
Molecular Formula C₁₀H₈ClNOThe precise atomic composition is the foundation for all further characterization. The molecular weight of approximately 193.63 g/mol places it well within the range of typical small molecule drugs.[2]
CAS Number Not AssignedThe absence of a registered CAS number suggests the compound may be a novel chemical entity, offering opportunities for new intellectual property.
Structure A bicyclic aromatic system with a chloro substituent at position 6, a methyl group at position 4, and a lactam (cyclic amide) functionality.The planar aromatic core provides a rigid scaffold for predictable interactions with biological targets. The chloro and methyl groups modulate electronic properties, lipophilicity, and metabolic stability.
Lipophilicity (LogP) Moderately LipophilicThe chlorine atom and methyl group increase lipophilicity, which can enhance membrane permeability and cell uptake. However, excessive lipophilicity can lead to poor solubility and off-target toxicity.
Hydrogen Bonding One hydrogen bond donor (N-H) and one hydrogen bond acceptor (C=O).These functionalities are critical for specific interactions with amino acid residues in protein binding pockets, a key determinant of drug potency and selectivity.
Aromaticity Fused aromatic and lactam rings.The aromatic nature contributes to the molecule's stability and allows for π-π stacking interactions with biological targets.

The Strategic Role in Drug Discovery: Targeting PARP and Beyond

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP-1, in particular, is a critical player in the repair of single-strand DNA breaks.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and, ultimately, cell death—a concept known as synthetic lethality.[4]

The 6-chloro substitution on the isoquinolinone ring is not merely a passive addition. Halogen atoms, particularly chlorine, can significantly influence a molecule's pharmacological profile through several mechanisms:

  • Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site, thereby increasing the inhibitor's potency.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine can alter the electronic distribution of the aromatic system, influencing its reactivity and interactions with metabolic enzymes.

  • Improved Pharmacokinetics: Strategic placement of chlorine atoms can block sites of metabolic degradation, leading to a longer half-life and improved bioavailability of the drug.

The 4-methyl group, while seemingly a minor modification, can also play a crucial role in fine-tuning the molecule's properties. It can provide beneficial steric interactions within the binding pocket and further enhance lipophilicity.

Synthetic Pathways: A Practical Guide to Isoquinolinone Construction

The synthesis of substituted isoquinolin-1(2H)-ones can be achieved through several robust and well-documented methodologies. The following protocols outline plausible and efficient routes to 6-Chloro-4-methylisoquinolin-1(2H)-one, starting from readily available precursors.

Protocol 1: Modified Castagnoli-Cushman Reaction

A powerful method for the synthesis of 3,4-dihydroisoquinolin-1-ones involves the reaction of a homophthalic anhydride with an imine.[5] Subsequent dehydrogenation would yield the desired aromatic isoquinolinone.

Protocol_1_Castagnoli_Cushman start 4-Chlorohomophthalic Anhydride + Methylamine step1 Iminium Ion Formation start->step1 Condensation step2 [4+2] Cycloaddition step1->step2 Reaction with Anhydride intermediate Tetrahydroisoquinolinone Intermediate step2->intermediate step3 Dehydrogenation (e.g., with DDQ or Pd/C) intermediate->step3 product 6-Chloro-4-methylisoquinolin-1(2H)-one step3->product

Caption: Workflow for the Modified Castagnoli-Cushman Reaction.

Step-by-Step Methodology:

  • Iminium Ion Formation: In a suitable aprotic solvent (e.g., dichloromethane), react 4-chlorohomophthalic anhydride with an equivalent of methylamine to form the corresponding iminium ion in situ.

  • Cycloaddition: The in situ-generated iminium ion undergoes a [4+2] cycloaddition with the homophthalic anhydride to form a tetrahydroisoquinolinone intermediate.

  • Dehydrogenation: The resulting intermediate is then subjected to dehydrogenation using a suitable oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures, to introduce the aromaticity and yield 6-Chloro-4-methylisoquinolin-1(2H)-one.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization.

Protocol 2: Copper-Mediated Intramolecular Cyclization

A more contemporary and highly efficient method involves the copper-catalyzed intramolecular cyclization of a 2-alkynylbenzamide. This approach offers excellent regioselectivity and functional group tolerance.

Protocol_2_Copper_Cyclization start 2-Iodo-5-chlorobenzoic Acid step1 Amide Coupling with Propargylamine start->step1 intermediate1 2-Iodo-5-chloro-N-(prop-2-yn-1-yl)benzamide step1->intermediate1 step2 Sonogashira Coupling with a Methylating Agent intermediate1->step2 intermediate2 2-(Prop-1-yn-1-yl)-5-chloro-N-(prop-2-yn-1-yl)benzamide step2->intermediate2 step3 Copper-Catalyzed Intramolecular Cyclization intermediate2->step3 product 6-Chloro-4-methylisoquinolin-1(2H)-one step3->product

Caption: Workflow for Copper-Mediated Intramolecular Cyclization.

Step-by-Step Methodology:

  • Amide Formation: Couple 2-iodo-5-chlorobenzoic acid with propargylamine using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) to form the corresponding 2-iodo-N-(prop-2-yn-1-yl)benzamide.

  • Sonogashira Coupling: Introduce the methyl group at the 4-position via a Sonogashira coupling of the iodo-benzamide with a suitable methylating agent (e.g., trimethylsilyacetylene followed by desilylation and methylation, or directly with propyne).

  • Intramolecular Cyclization: Subject the resulting 2-alkynylbenzamide to a copper-catalyzed intramolecular cyclization. A typical catalyst system would be copper(I) iodide in the presence of a base such as cesium carbonate in a high-boiling polar aprotic solvent like DMF or DMSO.

  • Workup and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The final compound is then purified by column chromatography.

Spectroscopic and Analytical Characterization

Definitive structure elucidation of 6-Chloro-4-methylisoquinolin-1(2H)-one relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely available, its spectral characteristics can be accurately predicted based on the extensive literature for related compounds.[6][7]

TechniquePredicted Key FeaturesInterpretation
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), a singlet for the methyl group (δ ~2.5 ppm), and a broad singlet for the N-H proton (δ >10 ppm).The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern. The methyl singlet and the downfield N-H signal are characteristic of the isoquinolinone core.
¹³C NMR Carbonyl carbon (δ ~160-165 ppm), aromatic carbons (δ 110-150 ppm), and a methyl carbon (δ ~20 ppm).The chemical shift of the carbonyl carbon is indicative of the lactam functionality. The number and chemical shifts of the aromatic carbons will further confirm the structure.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1.This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Infrared (IR) Spectroscopy A sharp C=O stretching vibration (~1660 cm⁻¹), N-H stretching (~3200 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).These characteristic absorption bands confirm the presence of the key functional groups: the lactam, the aromatic rings, and the chloro substituent.

Conclusion and Future Directions

6-Chloro-4-methylisoquinolin-1(2H)-one represents a promising, albeit underexplored, molecule within the medicinally significant class of isoquinolinones. Its structural features suggest a strong potential as a PARP inhibitor or as a scaffold for the development of other targeted therapies. The synthetic pathways outlined in this guide provide a practical foundation for its synthesis and subsequent biological evaluation.

Future research should focus on the definitive synthesis and characterization of this compound to confirm its predicted properties and to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications at the chloro and methyl positions, as well as on the lactam nitrogen, will be crucial in optimizing its potency and selectivity for specific biological targets. The insights gained from such studies will undoubtedly contribute to the ongoing legacy of the isoquinolinone scaffold in the quest for novel and effective medicines.

References

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 2020. Available from: [Link]

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry, 2025. Available from: [Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. ACS Medicinal Chemistry Letters, 2025. Available from: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Available from: [Link]

  • 3-Chloro-6-methoxyisoquinoline | C10H8ClNO | CID 53407774. PubChem. Available from: [Link]

  • Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. Archiv der Pharmazie, 2005. Available from: [Link]

  • Synthesis of 4‐substituted isoquinoline‐1(2H)‐ones 6a–e and 7a–d. ResearchGate. Available from: [Link]

  • A simple access to N-(un)substituted isoquinolin- 1(2H)-ones: unusual formation of regioisomeric is. Organic & Biomolecular Chemistry, 2014. Available from: [Link]

  • Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control. Organic Process Research & Development, 2022. Available from: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 2023. Available from: [Link]

  • (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available from: [Link]

  • 7-Chloro-3-methyl-1(2H)-isoquinolinone | C10H8ClNO | CID 23084656. PubChem. Available from: [Link]

  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry, 2007. Available from: [Link]

  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. Available from: [Link]

  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. ResearchGate. Available from: [Link]

  • Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones via a tandem reaction of arynes and oxazoles. Organic Chemistry Frontiers, 2018. Available from: [Link]

  • 173089-81-1. Accel Scientific. Available from: [Link]

  • 6-Chloro-4-methylquinolin-2(1H)-one | C10H8ClNO | CID 606322. PubChem. Available from: [Link]

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A Technical Guide to the Spectral Analysis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral data for 6-Chloro-4-methylisoquinolin-1(2H)-one, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in the public domain, this document synthesizes predicted spectroscopic information based on established principles and data from structurally analogous compounds. It is designed to serve as a foundational resource for the identification, characterization, and quality control of this and related isoquinolinone derivatives.

Introduction

6-Chloro-4-methylisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic compounds, a scaffold present in numerous biologically active natural products and synthetic molecules. The presence of a chlorine atom at the 6-position, a methyl group at the 4-position, and the lactam functionality at the 1-position are expected to impart distinct physicochemical and biological properties. Accurate spectral characterization is paramount for confirming the molecular structure, assessing purity, and understanding its behavior in various chemical and biological systems.

Predicted Molecular and Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 6-Chloro-4-methylisoquinolin-1(2H)-one. These predictions are derived from the analysis of substituent effects on the isoquinoline core and comparison with data from related structures such as 6-chloro-4-methylquinolin-2(1H)-one and other substituted isoquinolines.[1]

Molecular Properties
PropertyPredicted Value
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Monoisotopic Mass 193.0294 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For 6-Chloro-4-methylisoquinolin-1(2H)-one, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group, and the electron-donating nature of the methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N-H ~11.0 - 12.0br s-The N-H proton of the lactam is typically deshielded and appears as a broad singlet.
H-8 ~8.2 - 8.4d~8.5 - 9.0This proton is ortho to the carbonyl group, leading to significant deshielding.
H-5 ~7.8 - 8.0d~2.0 - 2.5This proton is ortho to the chlorine atom and experiences deshielding. It will appear as a doublet due to meta-coupling with H-7.
H-7 ~7.5 - 7.7dd~8.5 - 9.0, ~2.0 - 2.5This proton is coupled to both H-8 (ortho) and H-5 (meta), resulting in a doublet of doublets.
H-3 ~6.8 - 7.0s-The presence of the adjacent methyl group at C-4 will likely result in a singlet for this proton.
4-CH₃ ~2.2 - 2.4s-The methyl group protons will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show ten distinct signals corresponding to the carbon atoms of the isoquinolinone core and the methyl group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1 (C=O) ~162 - 165The carbonyl carbon of the lactam is highly deshielded.
C-4a ~138 - 140Bridgehead carbon, influenced by the adjacent aromatic ring and the lactam.
C-6 ~134 - 136Carbon atom bearing the chlorine atom, its chemical shift is influenced by the electronegativity of chlorine.
C-8 ~132 - 134Aromatic carbon deshielded by the adjacent carbonyl group.
C-8a ~130 - 132Bridgehead carbon.
C-5 ~128 - 130Aromatic carbon ortho to the chlorine atom.
C-7 ~126 - 128Aromatic carbon.
C-4 ~118 - 120Carbon bearing the methyl group.
C-3 ~115 - 117Olefinic carbon in the lactam ring.
4-CH₃ ~18 - 22Methyl carbon, appearing in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Chloro-4-methylisoquinolin-1(2H)-one, electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak.

Predicted Mass Spectrum Data
m/zRelative AbundanceInterpretation
193/195 HighMolecular ion peak ([M]⁺) and its isotope peak ([M+2]⁺) in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.[1]
165/167 ModerateLoss of CO from the molecular ion.
130 ModerateLoss of Cl from the [M-CO]⁺ fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3200 - 3000 MediumN-HStretching
~3100 - 3000 MediumAromatic C-HStretching
~1660 - 1680 StrongC=O (lactam)Stretching
~1600, ~1480 Medium-StrongC=CAromatic ring stretching
~800 - 850 StrongC-ClStretching

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 6-Chloro-4-methylisoquinolin-1(2H)-one.

NMR Spectroscopy

Objective: To determine the precise chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the expected N-H proton).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is generally employed. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the peaks in the ¹H spectrum and determine the multiplicities and coupling constants.

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition and to study the fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

  • EI-MS: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • ESI-MS: A dilute solution in a polar solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to promote ionization, is prepared.

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the isotopic pattern to confirm the presence of chlorine.

  • Propose fragmentation pathways for the major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: Identify and label the major absorption bands and correlate them with the expected functional groups.

Visualizations

Molecular Structure

Caption: Structure of 6-Chloro-4-methylisoquinolin-1(2H)-one with atom numbering.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI or ESI) purification->ms ir IR Spectroscopy (FTIR-ATR) purification->ir nmr_interp Elucidation of C-H Framework nmr->nmr_interp ms_interp Confirmation of Molecular Weight & Formula ms->ms_interp ir_interp Identification of Functional Groups ir->ir_interp structure_confirm Final Structure Confirmation nmr_interp->structure_confirm ms_interp->structure_confirm ir_interp->structure_confirm

Caption: Workflow for the synthesis and spectroscopic confirmation of the target compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, MS, and IR spectral data for 6-Chloro-4-methylisoquinolin-1(2H)-one. While based on theoretical principles and comparative data from related molecules, this information serves as a robust starting point for researchers engaged in the synthesis and characterization of this compound. The provided experimental protocols offer standardized methodologies for obtaining high-quality spectral data, which is essential for unambiguous structure elucidation and further drug development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-1,2-dihydroisoquinolin-1-one (C9H6ClNO). Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PMC. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • YouTube. (2020). CHM4930 Example Matching Structure with 13C NMR Spectra. Retrieved from [Link]

  • ScienceDirect. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubChem. (n.d.). (4S)-6-chloro-N-(isoquinolin-4-yl)-2-[2-(methylamino)-2-oxoethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C11H8ClNO3). Retrieved from [Link]

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Solubility Profiling and Optimization of 6-Chloro-4-methylisoquinolin-1(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists developing active pharmaceutical ingredients (APIs), the solubility profile of key intermediates dictates the viability of synthetic routes, purification strategies, and downstream formulation. 6-Chloro-4-methylisoquinolin-1(2H)-one is a highly functionalized heterocyclic building block. Its physicochemical behavior is governed by a rigid aromatic core, a hydrogen-bonding lactam motif, and the lipophilic, sterically demanding C6-chloro and C4-methyl substituents.

This technical guide provides an in-depth analysis of the structural drivers affecting the solubility of 6-Chloro-4-methylisoquinolin-1(2H)-one in organic solvents, presents predictive quantitative data, and outlines a self-validating experimental protocol for thermodynamic solubility determination.

Structural Drivers of Solvation & Lattice Energy

To predict and manipulate the solubility of 6-Chloro-4-methylisoquinolin-1(2H)-one, one must first deconstruct its molecular architecture. Solubility in organic solvents is a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent.

  • The Lactam Core (Isoquinolinone): The 1(2H)-isoquinolinone motif acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, isoquinolinone derivatives typically form highly stable centrosymmetric dimeric entities driven by intermolecular N-H···O hydrogen bonds . Breaking these dimers requires solvents with strong hydrogen-bond accepting capabilities (e.g., DMSO, DMF).

  • The C6-Chloro Substituent: Halogenation fundamentally alters the solvation profile. The C6-chloro substitution significantly increases the lipophilicity and van der Waals interactions of the molecule. As demonstrated in extensive molecular matched pair analyses, chlorination generally decreases aqueous solubility while increasing the affinity for polarizable, non-protic organic solvents compared to unhalogenated analogs .

  • The C4-Methyl Group: The addition of a methyl group at the C4 position introduces steric bulk and local hydrophobicity, further driving the compound out of highly polar protic networks and increasing its preference for moderately non-polar environments, provided the solvent can overcome the lactam-driven lattice energy.

Solvation Core 6-Chloro-4-methylisoquinolin-1(2H)-one (Solid State Lattice) Lactam Lactam Core (N-H...O=C) Centrosymmetric Dimers Core->Lactam Chloro C6-Chloro Group High Lipophilicity Core->Chloro Methyl C4-Methyl Group Steric Bulk Core->Methyl Protic Protic Polar Solvents (e.g., MeOH, EtOH) Lactam->Protic Moderate Solvation Aprotic Aprotic Polar Solvents (e.g., DMSO, DMF) Lactam->Aprotic H-bond Disruption Chloro->Aprotic Dispersion Forces NonPolar Non-Polar Solvents (e.g., Hexane) Chloro->NonPolar Poor Lattice Disruption

Figure 1: Mechanistic drivers of solvation and lattice disruption.

Predictive Solubility Matrix in Organic Solvents

Based on the functional group contributions and the thermodynamic principles of similar halogenated isoquinolinones, the table below summarizes the expected solubility ranges across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventsPredicted Solubility Range (mg/mL)Solvation Mechanism & Process Notes
Aprotic Polar DMSO, DMF, NMP> 50.0 Strong H-bond acceptors readily disrupt lactam dimers. Ideal for stock solutions and high-concentration reactions.
Halogenated Dichloromethane (DCM), Chloroform20.0 - 40.0 Favorable dispersion forces and dipole-dipole interactions with the C6-chloro group. Excellent for extractions.
Protic Polar Methanol, Ethanol5.0 - 15.0 Moderate solvation. Competes for H-bonds but struggles against the lipophilicity of the chloro/methyl groups.
Esters / Ethers Ethyl Acetate, THF2.0 - 10.0 Partial lattice disruption. Useful as anti-solvents in crystallization when paired with DCM or DMSO.
Non-Polar Hexane, Heptane< 1.0 Insufficient polarity to overcome the high crystal lattice energy of the isoquinolinone core.

Thermodynamic Solubility Protocol: The Shake-Flask Method

Kinetic solubility assays often overestimate solubility due to supersaturation. To obtain reliable data for process chemistry, the Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium .

As a Senior Application Scientist, I emphasize that a solubility protocol is only as trustworthy as its validation steps. The following methodology incorporates a critical solid-state verification step to ensure the integrity of the data.

Step-by-Step Methodology
  • Solvent Saturation: Weigh an excess amount (~20-30 mg) of crystalline 6-Chloro-4-methylisoquinolin-1(2H)-one into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Thermal Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a thermoshaker set strictly to 25.0 ± 0.1 °C and agitate at 400 rpm for 48 to 72 hours. Causality: Extended equilibration ensures that the system transitions from a kinetically dissolved state to a true thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Phase Separation: Transfer the suspension to a solvent-resistant microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory as it will not extract or degrade in harsh organic solvents like DCM or DMF.

  • Supernatant Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it appropriately (e.g., 1:100) in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of your UV detector. Quantify the concentration via HPLC-UV against a pre-established calibration curve.

  • Solid-State Validation (Crucial): Recover the residual solid from the centrifuge tube. Dry it carefully under vacuum and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates/hydrates. If the XRPD pattern of the residue differs from the starting material, the measured solubility corresponds to the new solvate, not the original free form.

Workflow Step1 1. Saturation Add excess solid to organic solvent Step2 2. Equilibration Shake at 400 rpm, 25°C for 48-72h Step1->Step2 Step3 3. Phase Separation Centrifugation (10,000 x g) or Filtration Step2->Step3 Supernatant Liquid Phase (Supernatant) Dilute in mobile phase Step3->Supernatant Residue Solid Phase (Residue) Dry under vacuum Step3->Residue Quant HPLC-UV / LC-MS Quantify against standard curve Supernatant->Quant Qual XRPD / DSC Check for solvates/polymorphs Residue->Qual Output Thermodynamic Solubility Profile Quant->Output Qual->Output Validates State

Figure 2: Thermodynamic shake-flask workflow with self-validating steps.

Solubility Optimization in Process Chemistry

If the baseline solubility of 6-Chloro-4-methylisoquinolin-1(2H)-one is insufficient for a specific synthetic step, process chemists must employ targeted optimization strategies:

  • Co-Solvency Engineering: Utilizing a binary solvent system can exponentially increase solubility. For example, a mixture of DCM and Methanol leverages the dispersion forces of DCM to solvate the chloro-aromatic core, while Methanol acts as a hydrogen-bond competitor to break the lactam dimers.

  • Thermal Disruption: Because the dissolution of highly crystalline isoquinolinones is typically an endothermic process driven by lattice disruption, increasing the reactor temperature by 10–20 °C often yields a non-linear, dramatic increase in solubility.

  • Deprotonation (Enolate Formation): While lactams are generally neutral, the N-H proton possesses a weak acidity (pKa ~ 11-13). In synthetic steps requiring extremely high concentrations, utilizing a strong organic base (e.g., DBU or an alkoxide) can deprotonate the lactam, forming a highly soluble enolate salt in polar aprotic solvents.

References

  • 3-Phenylisoquinolin-1(2H)-one. IUCrData (2016). URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (2026). URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences (2024). URL:[Link]

Historical Milestones: From Coal Tar to Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of Isoquinoline Compounds

As a Senior Application Scientist, I often emphasize to my teams that understanding the historical evolution of a chemical scaffold is not merely an academic exercise—it is the blueprint for modern rational drug design. The isoquinoline nucleus—a benzopyridine system where a benzene ring is fused to the


 and 

positions of a pyridine ring—represents one of the most structurally privileged scaffolds in medicinal chemistry.

From its humble isolation from coal tar to its modern application in targeted kinase inhibition, the isoquinoline story is a masterclass in synthetic evolution. This whitepaper dissects the historical milestones, core synthetic methodologies, and the pharmacological trajectory of isoquinolines, providing actionable protocols for modern researchers.

The discovery of the isoquinoline scaffold was driven by the industrial revolution's fascination with coal tar derivatives. In 1885, Dutch chemists S. Hoogewerff and W. A. van Dorp first isolated isoquinoline from coal tar, separating it from its isomer, quinoline, by exploiting the differential solubility of their sulfate salts[1].

However, nature had been utilizing this scaffold for millennia. Benzylisoquinoline alkaloids (BIAs) represent a massive family of plant specialized metabolites. A prominent historical example is papaverine , a non-narcotic muscle relaxant isolated from the opium poppy (Papaver somniferum). While its biological effects were utilized early on, its molecular structure was only definitively validated through total synthesis by Amé Pictet and A. Gams in 1909[2][3]. The realization that plants biosynthetically construct these complex alkaloids via the condensation of


-arylethylamines with carbonyl compounds directly inspired the foundational synthetic methodologies we still use today[4].

The "Big Three" Synthetic Methodologies

The late 19th and early 20th centuries yielded three pillar reactions for constructing the isoquinoline core. As synthetic chemists, we select among these based on the desired oxidation state of the product and the electronic nature of our starting materials.

Table 1: Quantitative and Strategic Comparison of Core Isoquinoline Syntheses
Reaction NameYearStarting MaterialsCatalyst / ConditionsPrimary ProductStrategic Utility
Bischler-Napieralski [5]1893

-arylethylamide
POCl

, P

O

, or PPA / Heat
3,4-DihydroisoquinolineBest for electron-rich arenes; requires subsequent oxidation for fully aromatic isoquinolines.
Pomeranz-Fritsch [6]1893Benzaldehyde + 2,2-dialkoxyethylamineH

SO

or Lewis Acids (e.g., BF

)
Fully Aromatic IsoquinolineIdeal for C1-unsubstituted isoquinolines; Schlittler-Müller modification allows C1 substitution.
Pictet-Spengler [7]1911

-arylethylamine + Aldehyde/Ketone
Brønsted Acids (TFA, HCl) / Heat1,2,3,4-TetrahydroisoquinolineBiomimetic approach; highly versatile for generating complex polycyclic alkaloid frameworks.
The Mechanistic Logic of the Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a cornerstone of alkaloid total synthesis due to its biomimetic elegance[8]. The causality of the reaction relies on the precise orchestration of imine formation followed by an intramolecular electrophilic aromatic substitution. The acid catalyst is dual-purpose: it accelerates the dehydration of the hemiaminal to form the reactive iminium ion, and it lowers the lowest unoccupied molecular orbital (LUMO) energy of the iminium species, making it highly susceptible to nucleophilic attack by the tethered electron-rich aromatic ring.

PictetSpengler A β-Arylethylamine + Carbonyl B Hemiaminal Intermediate A->B Condensation C Iminium Ion Formation (Acid Catalyzed) B->C -H2O, +H+ D Intramolecular Electrophilic Attack (Ring Closure) C->D Nucleophilic Arene E Rearomatization & Deprotonation D->E Wheland Intermediate F Tetrahydroisoquinoline (THIQ) E->F -H+

Caption: Logical workflow and mechanistic intermediates of the acid-catalyzed Pictet-Spengler reaction.

Protocol: Self-Validating Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a model tetrahydroisoquinoline. This system is self-validating: the reaction's progress can be visually and spectroscopically tracked via the disappearance of the primary amine.

Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine): 10.0 mmol

  • Acetaldehyde: 12.0 mmol (1.2 equiv)

  • Trifluoroacetic acid (TFA): 20 mL (Acts as both solvent and Brønsted acid)

  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology:

  • Imine Formation (Causality: Pre-organization): Dissolve homoveratrylamine in 10 mL of anhydrous DCM under an inert argon atmosphere. Cool the flask to 0°C. Add acetaldehyde dropwise. Rationale: Cooling prevents the highly exothermic polymerization of acetaldehyde and controls the initial imine condensation rate.

  • Acidification & Cyclization (Causality: Electrophilic Activation): Remove the DCM under reduced pressure to yield the crude imine. Redissolve the residue in 20 mL of cold TFA. Heat the mixture to 60°C for 12 hours. Rationale: TFA protonates the imine to form a highly electrophilic iminium ion. The electron-donating methoxy groups on the arene activate the ortho position, driving the cyclization.

  • Quenching & Neutralization: Cool the reaction to room temperature. Pour the mixture over crushed ice and slowly basify to pH 10 using 2M NaOH. Rationale: Basification deprotonates the newly formed secondary amine, rendering the tetrahydroisoquinoline product insoluble in the aqueous layer.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Eluent: 9:1 DCM:MeOH with 1% Et
    
    
    N).
  • Validation: Confirm product formation via

    
    H-NMR. The diagnostic shift is the disappearance of the imine proton and the appearance of a new quartet (approx. 4.0 ppm) corresponding to the C1 methine proton adjacent to the methyl group and nitrogen.
    

The Kinase Inhibitor Era: Fasudil and the Druggability of ATP Sites

While natural isoquinoline alkaloids like papaverine and berberine dominated early pharmacology, the late 20th century marked a paradigm shift. In 1984, Japanese biochemist Hiroyoshi Hidaka and his team synthesized a series of isoquinoline sulfonamides that acted as the first synthetic protein kinase inhibitors[9][10].

This discovery was revolutionary. Prior to this, the ATP-binding site of kinases was considered "undruggable" due to the high intracellular concentration of ATP and the conserved nature of the kinase hinge region. Hidaka's isoquinoline compounds proved that small molecules could achieve sufficient potency to competitively displace endogenous ATP[10].

This foundational work led directly to the development of Fasudil (HA1077) , an isoquinoline sulfonamide derivative. Approved in Japan in 1995, Fasudil became the first clinically approved protein kinase inhibitor[11][12]. It is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). In pathologies like cerebral vasospasm following a subarachnoid hemorrhage, the Rho/ROCK pathway is hyperactivated, leading to pathological smooth muscle contraction. By competitively binding the ATP pocket of ROCK, Fasudil halts the phosphorylation of the myosin light chain, inducing vasodilation[11].

RhoRockPathway A GPCR Activation (e.g., by Thrombin/ET-1) B RhoA Activation (GDP -> GTP) A->B Signal Transduction C ROCK Kinase Activation B->C Allosteric Binding D Myosin Light Chain Phosphorylation C->D ATP Hydrolysis E Smooth Muscle Contraction (Vasospasm) D->E Actin-Myosin Crosslinking F Fasudil (HA1077) Isoquinoline Sulfonamide F->C Competitive ATP Inhibition

Caption: The Rho/ROCK signaling pathway and its targeted inhibition by the isoquinoline derivative Fasudil.

The legacy of Fasudil extends far beyond vasospasm. It established the blueprint for modern targeted kinase therapeutics, proving that the isoquinoline core is a privileged scaffold capable of anchoring molecules into the highly conserved hinge regions of the kinome[9].

References

1. Grokipedia. Bischler–Napieralski reaction. Retrieved from 2.[7] Organic Reactions, Inc. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from 3.[1] Internet Archive. The vegetable alkaloids: with particular reference to their chemical constitution. Retrieved from 4.[2] Organic Reactions, Inc. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from 5.[4] MDPI. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products. Retrieved from 6.[8] ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Retrieved from 7.[3] ResearchGate. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Retrieved from 8.[6] Wikipedia. Pomeranz–Fritsch reaction. Retrieved from 9.[11] Benchchem. The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. Retrieved from 10.[9] ACS Publications. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Retrieved from 11. PubMed. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Retrieved from 12.[12] Taylor & Francis. Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment. Retrieved from

Sources

Methodological & Application

Application Note: De Novo Synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one via Regioselective Palladium-Catalyzed Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1(2H)-isoquinolinone scaffold is a privileged heterocyclic motif prevalent in numerous pharmacologically active compounds, including poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. Synthesizing specific substitution patterns on this core—particularly the C4-methylated, C3-unsubstituted architecture of 6-Chloro-4-methylisoquinolin-1(2H)-one —presents a significant regiochemical challenge.

Direct transition-metal-catalyzed annulation of 2-halobenzamides with terminal alkynes (e.g., propyne) typically yields mixtures of regioisomers or heavily favors the C3-substituted product due to steric and electronic biases during the carbopalladation step. To circumvent this, we have designed a highly controlled, 5-step synthetic workflow starting from the inexpensive and readily available 4-chloroaniline .

This protocol leverages a Larock-type heteroannulation utilizing a removable steric auxiliary (). By employing 1-(trimethylsilyl)propyne as the alkyne coupling partner, the bulky trimethylsilyl (TMS) group forces the aryl-palladium intermediate to insert exclusively at the methyl-bearing carbon. Subsequent protodesilylation cleanly affords the target C4-methylated isoquinolinone.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the logical progression of intermediates, from the initial functionalization of the aniline ring to the final regioselective cyclization.

SynthesisWorkflow SM 4-Chloroaniline (Starting Material) Step1 Step 1: Bromination (NBS, DMF) SM->Step1 Int1 2-Bromo-4-chloroaniline Step1->Int1 Step2 Step 2: Sandmeyer Cyanation (NaNO2, HCl, CuCN) Int1->Step2 Int2 2-Bromo-4-chlorobenzonitrile Step2->Int2 Step3 Step 3: Hydration (NaOH, H2O2) Int2->Step3 Int3 2-Bromo-4-chlorobenzamide Step3->Int3 Step4 Step 4: Larock Annulation (TMS-Propyne, Pd(OAc)2) Int3->Step4 Int4 6-Chloro-4-methyl-3-(TMS)- isoquinolin-1(2H)-one Step4->Int4 Step5 Step 5: Protodesilylation (TBAF, THF) Int4->Step5 Product 6-Chloro-4-methylisoquinolin- 1(2H)-one (Target) Step5->Product

Fig 1: 5-Step synthetic workflow for 6-Chloro-4-methylisoquinolin-1(2H)-one.

Quantitative Data & Reaction Summary

The table below summarizes the stoichiometric requirements, reaction conditions, and expected yields for the 5-step protocol. This data is optimized for a 10 mmol starting scale.

StepTransformationKey Reagents & CatalystsTemp (°C)Time (h)Expected YieldIntermediate Generated
1 Electrophilic BrominationNBS (1.05 eq), DMF0 to 252.088 - 92%2-Bromo-4-chloroaniline
2 Sandmeyer CyanationNaNO₂, HCl, CuCN (1.2 eq)0 to 601.570 - 75%2-Bromo-4-chlorobenzonitrile
3 Nitrile Hydration30% H₂O₂, 6M NaOH, EtOH502.085 - 90%2-Bromo-4-chlorobenzamide
4 Regioselective AnnulationTMS-propyne, Pd(OAc)₂ (5 mol%)10012.065 - 70%6-Chloro-4-methyl-3-(TMS)-isoquinolin-1(2H)-one
5 ProtodesilylationTBAF (1.2 eq), THF252.0> 90%6-Chloro-4-methylisoquinolin-1(2H)-one

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-chloroaniline

Causality & Design: The amino group of 4-chloroaniline is a strong activating, ortho/para-directing group. Because the para-position is blocked by the chlorine atom, electrophilic aromatic substitution is strictly directed to the ortho-position. N-Bromosuccinimide (NBS) is preferred over Br₂ to prevent over-bromination and oxidative degradation of the aniline.

  • Dissolve 4-chloroaniline (1.28 g, 10.0 mmol) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.87 g, 10.5 mmol) portionwise over 15 minutes to maintain temperature control.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a less polar spot (Rf ~0.6).

  • Pour the mixture into ice water (100 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-bromo-4-chloroaniline as a pale brown solid.

Step 2: Sandmeyer Cyanation to 2-Bromo-4-chlorobenzonitrile

Causality & Design: This step installs the carbon atom that will eventually become the C1 carbonyl of the isoquinolinone ring. The classic Sandmeyer reaction () converts the primary amine into a diazonium salt, which undergoes a copper-catalyzed radical nucleophilic substitution to form the nitrile.

  • Suspend 2-bromo-4-chloroaniline (1.65 g, 8.0 mmol) in 15% aqueous HCl (15 mL) and cool to 0 °C.

  • Add a solution of NaNO₂ (0.61 g, 8.8 mmol) in water (5 mL) dropwise. Stir for 30 minutes at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCN (0.90 g, 10.0 mmol) and KCN (1.30 g, 20.0 mmol) in water (20 mL) and cool to 0 °C. (Caution: Highly toxic. Perform in a well-ventilated fume hood).

  • Carefully neutralize the diazonium solution with aqueous Na₂CO₃ to pH ~6, then add it dropwise to the CuCN/KCN solution.

  • Heat the mixture to 60 °C for 1.5 hours.

  • Validation: An IR spectrum of an evaporated aliquot will show a sharp C≡N stretching band at ~2225 cm⁻¹, confirming the transformation.

  • Cool to room temperature, extract with toluene (3 × 30 mL), wash with water, dry over MgSO₄, and concentrate to yield the nitrile.

Step 3: Hydration to 2-Bromo-4-chlorobenzamide

Causality & Design: The nitrile must be hydrated to a primary amide to provide the nitrogen atom (N2) for the isoquinolinone ring. Basic hydrogen peroxide is used to achieve controlled hydration without over-hydrolyzing to the carboxylic acid.

  • Dissolve 2-bromo-4-chlorobenzonitrile (1.30 g, 6.0 mmol) in ethanol (15 mL).

  • Add 6M NaOH (2.0 mL) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 mL) at 0 °C.

  • Warm the mixture to 50 °C and stir for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) will show the conversion of the non-polar nitrile to a highly polar amide spot.

  • Cool the mixture to 0 °C. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum to afford 2-bromo-4-chlorobenzamide.

Step 4: Regioselective Larock Annulation

Causality & Design: This is the critical bond-forming step. Palladium(0) undergoes oxidative addition into the Ar-Br bond. The resulting aryl-palladium species coordinates to 1-(trimethylsilyl)propyne. The bulky TMS group sterically repels the aryl group, forcing carbopalladation to occur at the methyl-substituted carbon. Subsequent intramolecular nucleophilic attack by the amide nitrogen onto the coordinated alkyne, followed by reductive elimination, constructs the ring.

  • In an oven-dried Schlenk tube, combine 2-bromo-4-chlorobenzamide (0.94 g, 4.0 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol, 5 mol%), triphenylphosphine (105 mg, 0.4 mmol, 10 mol%), and Na₂CO₃ (0.85 g, 8.0 mmol).

  • Evacuate and backfill the tube with N₂ three times.

  • Add anhydrous DMF (15 mL) and 1-(trimethylsilyl)propyne (0.89 mL, 6.0 mmol) via syringe.

  • Seal the tube and heat at 100 °C for 12 hours.

  • Validation: The reaction mixture will turn from yellow to dark brown. TLC (CH₂Cl₂/MeOH 95:5) will reveal a new, highly UV-active fluorescent spot indicative of the conjugated isoquinolinone system.

  • Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 20 mL). Purify the concentrated crude via silica gel flash chromatography to isolate 6-chloro-4-methyl-3-(trimethylsilyl)isoquinolin-1(2H)-one.

Step 5: Protodesilylation to the Target Molecule

Causality & Design: The TMS group, having served its purpose as a regiochemical director, is cleaved using a fluoride source. The strong Si-F bond driving force ensures a clean and rapid conversion to the C3-unsubstituted target.

  • Dissolve the silylated intermediate (0.70 g, 2.5 mmol) in anhydrous THF (10 mL) under N₂.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 mL, 3.0 mmol) dropwise at room temperature.

  • Stir for 2 hours.

  • Validation: LC-MS analysis will confirm the loss of 72 Da (replacement of -Si(CH₃)₃ with -H), yielding the desired mass of the target compound.

  • Quench with water (10 mL), extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/H₂O to afford pure 6-Chloro-4-methylisoquinolin-1(2H)-one .

References

  • Larock, R. C., et al. "Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes." Journal of Organic Chemistry, 1998, 63(22), 7652-7662.[Link]

  • Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, 1988, 88(5), 765-792.[Link]

detailed protocol for 6-Chloro-4-methylisoquinolin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note provides a rigorous, step-by-step protocol for the synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one . This guide is designed for research scientists and follows a classical, robust retrosynthetic logic to ensure regiochemical fidelity, specifically addressing the challenge of installing the methyl group at the C4 position.

Application Note: Synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Executive Summary & Retrosynthesis

The synthesis of 4-substituted isoquinolinones, particularly with specific halogenation patterns like the 6-chloro derivative, presents a regiochemical challenge.[1] Direct metal-catalyzed annulation of benzamides with propyne typically favors the 3-methyl isomer due to steric control during the migratory insertion step.[1]

To guarantee the 4-methyl substitution pattern, this protocol utilizes a Modified Pomeranz-Fritsch approach.[1] The strategy involves the condensation of 4-chlorobenzaldehyde with aminoacetone dimethyl acetal, followed by acid-mediated cyclization to yield the 4-methylisoquinoline core.[1] The final lactam moiety is installed via N-oxidation and a subsequent rearrangement (Reissert-Henze type).[1]

Retrosynthetic Pathway (Graphviz)[2]

Retrosynthesis Target 6-Chloro-4-methylisoquinolin-1(2H)-one (Target Molecule) Intermediate1 6-Chloro-4-methylisoquinoline (N-Oxide Precursor) Target->Intermediate1 Rearrangement (Ac2O or TsCl) Intermediate2 Schiff Base (Imine) Intermediate1->Intermediate2 Acid Cyclization (Pomeranz-Fritsch) StartMaterial1 4-Chlorobenzaldehyde Intermediate2->StartMaterial1 Condensation StartMaterial2 Aminoacetone Dimethyl Acetal Intermediate2->StartMaterial2 +

Caption: Retrosynthetic logic prioritizing the 4-methyl regiocenter via Pomeranz-Fritsch cyclization.

Safety & Precautionary Measures

  • Phosphorus Pentoxide / Methanesulfonic Acid (Eaton's Reagent): Highly corrosive and dehydrating.[1] Use strictly in a fume hood with acid-resistant gloves.[1]

  • m-Chloroperbenzoic Acid (mCPBA): Potentially explosive if dried or concentrated.[1] Store in a refrigerator; handle with plastic spatulas.

  • Acetic Anhydride: Lachrymator and corrosive.[1] Causes severe burns.[1]

  • General: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Detailed Experimental Protocol

Step 1: Formation of the Schiff Base (Imine)

This step condenses the aldehyde with the amine acetal to form the cyclization precursor.

  • Reagents:

    • 4-Chlorobenzaldehyde (1.0 equiv)[1]

    • Aminoacetone dimethyl acetal (1.1 equiv) [Also known as 1,1-dimethoxypropan-2-amine][1]

    • Toluene (Solvent, 10 mL/g of aldehyde)

    • Magnesium Sulfate (MgSO₄, anhydrous)

  • Procedure:

    • Charge a round-bottom flask with 4-Chlorobenzaldehyde and anhydrous Toluene .

    • Add Aminoacetone dimethyl acetal and MgSO₄ (to scavenge water and drive equilibrium).[1]

    • Heat the mixture to reflux (110 °C) using a Dean-Stark trap if scaling up (>10g), or stir vigorously at reflux for 4–6 hours.

    • Monitor reaction progress by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot should disappear.[1]

    • Work-up: Cool to room temperature (RT). Filter off the MgSO₄ solids.[1] Concentrate the filtrate under reduced pressure to yield the crude imine as a yellow oil.

    • Note: The crude imine is hydrolytically unstable; proceed immediately to Step 2.[1]

Step 2: Cyclization to 6-Chloro-4-methylisoquinoline

The acid-mediated cyclization forms the isoquinoline ring.[1] The ketone carbonyl (unmasked from the acetal) attacks the aromatic ring at the ortho position. Due to symmetry in the para-substituted aldehyde, cyclization at either ortho position yields the 6-chloro isomer.[1]

  • Reagents:

    • Crude Imine (from Step 1)

    • Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) OR Conc.[1] H₂SO₄

  • Procedure:

    • Cool Eaton’s Reagent (5 mL per gram of imine) to 0 °C in an ice bath.

    • Add the crude imine dropwise (neat or dissolved in minimal DCM) to the acid, ensuring the internal temperature remains <10 °C.

    • Allow the mixture to warm to RT, then heat to 100 °C for 2–4 hours.

    • Quenching: Cool the mixture to RT. Pour slowly onto crushed ice/water.

    • Neutralization: Basify the aqueous solution to pH ~9–10 using 50% NaOH or NH₄OH. Caution: Exothermic.[1]

    • Extraction: Extract with DCM (3 x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate 6-Chloro-4-methylisoquinoline .

Step 3: N-Oxidation

Conversion of the isoquinoline to its N-oxide activates the C1 position for nucleophilic attack.[1]

  • Reagents:

    • 6-Chloro-4-methylisoquinoline (1.0 equiv)[1]

    • m-Chloroperbenzoic acid (mCPBA, 77%, 1.2 equiv)[1]

    • DCM (Solvent)

  • Procedure:

    • Dissolve the isoquinoline in DCM at 0 °C.

    • Add mCPBA portion-wise.[1]

    • Stir at RT for 3–12 hours. Monitor by TLC (DCM:MeOH 9:1); the N-oxide is significantly more polar (lower Rf).[1]

    • Work-up: Wash the organic layer with saturated NaHCO₃ (3 x) to remove m-chlorobenzoic acid byproduct.[1] Wash with brine, dry (Na₂SO₄), and concentrate to yield the N-oxide as a solid.

Step 4: Rearrangement to 6-Chloro-4-methylisoquinolin-1(2H)-one

The rearrangement converts the N-oxide to the lactam (isoquinolinone).[1]

  • Reagents:

    • Isoquinoline N-oxide (from Step 3)[1]

    • Acetic Anhydride (Ac₂O, Solvent/Reagent)

    • Triethylamine (TEA, 1.0 equiv) - Optional, buffers acidity[1]

    • 10% NaOH or KOH (for hydrolysis)

  • Procedure:

    • Dissolve the N-oxide in Acetic Anhydride (5 mL/g).

    • Heat to reflux (140 °C) for 1–2 hours. This forms the 1-acetoxy-isoquinoline intermediate.[1]

    • Hydrolysis: Evaporate the excess Ac₂O under reduced pressure.

    • Resuspend the residue in MeOH/Water (1:1) and add 10% NaOH . Reflux for 1 hour to cleave the ester.[1]

    • Isolation: Cool and acidify to pH ~5–6 with HCl. The product, 6-Chloro-4-methylisoquinolin-1(2H)-one , typically precipitates as an off-white solid.[1]

    • Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.[1]

Data Summary & Troubleshooting

ParameterSpecification / Observation
Step 1 Yield >90% (Crude quantitative)
Step 2 Yield 60–75% (Critical Step)
Step 4 Yield 70–85%
Appearance Off-white to pale yellow powder
1H NMR (Diagnostic) H3 Singlet: ~7.0–7.5 ppm (characteristic of 4-substituted isoquinolinone).[1] Methyl Group: ~2.2–2.4 ppm (doublet or singlet).[1]
Regiochemistry Confirmed by NOE interaction between Methyl protons and H3 / H5.[1]
Troubleshooting Logic

Troubleshooting Issue1 Low Yield in Cyclization Check1 Check Acid Strength (Use PPA or Eaton's) Issue1->Check1 Check2 Check Imine Hydrolysis (Ensure anhydrous) Issue1->Check2 Issue2 Incomplete Rearrangement Check3 Increase Temp/Time in Ac2O Issue2->Check3

Caption: Decision tree for optimizing the cyclization and rearrangement steps.

References

  • Pomeranz-Fritsch Reaction: Gensler, W. J.[1] Organic Reactions1951 , 6, 191.[1] (Classical review of the cyclization methodology).

  • Modification for 4-Alkyl Isoquinolines: Bobbitt, J. M.; Kiely, J. M.; Khanna, K. L.; Ebermann, R. Journal of Organic Chemistry1965 , 30, 2247–2250.[1] Link

  • Isoquinolinone Synthesis (N-Oxide Route): Robke, L.; Seidel, D. Journal of Organic Chemistry2008 , 73, 333–336.[1] (Demonstrates conversion of isoquinolines to isoquinolinones).

  • Regioselectivity in Isoquinoline Synthesis: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010; pp 165–170.[1] (Authoritative text on heterocyclic substitution patterns).

  • Safety Data: PubChem Compound Summary for Isoquinolin-1(2H)-one derivatives. Link

Sources

Technical Guide: 6-Chloro-4-methylisoquinolin-1(2H)-one as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility, synthesis, and downstream functionalization of 6-Chloro-4-methylisoquinolin-1(2H)-one , a critical pharmaceutical intermediate. Belonging to the class of "privileged scaffolds," this molecule is central to the development of RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitors targeting necroptosis, as well as next-generation PARP and kinase inhibitors.

This guide provides researchers with:

  • Mechanistic Rationale: Why this specific substitution pattern (6-Cl, 4-Me) enhances potency and selectivity in kinase pockets.

  • Validated Protocols: Step-by-step methodology for activation (chlorination) and nucleophilic substitution (

    
    ).
    
  • Process Safety & QC: Handling standards for high-potency intermediates.

Structural Logic & Medicinal Chemistry Applications[1]

The "Privileged" Isoquinolinone Core

The isoquinolin-1(2H)-one scaffold mimics the adenine ring of ATP, making it an ideal template for type I and type II kinase inhibitors.

  • 4-Methyl Group: Occupies the hydrophobic "gatekeeper" region or specific hydrophobic pockets within the ATP-binding site, often improving selectivity against homologous kinases.

  • 6-Chloro Substituent: Provides a handle for halogen bonding or fills lipophilic cavities. Crucially, it blocks metabolic oxidation at the C6 position, extending the half-life (

    
    ) of the final drug candidate.
    
  • Lactam (NH-C=O): Acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (e.g., Glu/Leu backbone residues).

Primary Target: RIPK1 Inhibition (Necroptosis)

Necroptosis is a regulated form of cell death driven by RIPK1.[1][2][3] Inhibitors of this pathway are currently in clinical trials for ALS, Alzheimer’s, and inflammatory diseases.

Mechanism of Action: The 6-chloro-4-methylisoquinolin-1(2H)-one core binds to the allosteric pocket of RIPK1, stabilizing the kinase in an inactive "DLG-out" conformation.

RIPK1_Pathway TNF TNF-alpha (Stimulus) TNFR1 TNFR1 (Receptor) TNF->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Complex_II Complex IIb (Apoptosis) Complex_I->Complex_II Caspase-8 inhibited Necrosome Necrosome (RIPK1/RIPK3/MLKL) Complex_II->Necrosome RIPK1 Phosphorylation CellDeath Necroptosis (Membrane Rupture) Necrosome->CellDeath Inhibitor 6-Cl-4-Me-Isoquinolinone Derivative Inhibitor->Necrosome Blocks RIPK1 Kinase Activity

Figure 1: Intervention point of isoquinolinone-based inhibitors in the necroptosis signaling pathway.

Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Convert the unreactive lactam (C=O) into the highly reactive 1,6-dichloro-4-methylisoquinoline using phosphorus oxychloride (


). This activates the C1 position for subsequent amine coupling.

Safety Warning:


 is corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • Starting Material: 6-Chloro-4-methylisoquinolin-1(2H)-one (1.0 eq)

  • Reagent:

    
     (5.0 eq)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0 eq) - Catalytic base accelerates the reaction.
    
  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous).

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask (RBF) with the starting isoquinolinone (e.g., 5.0 g, 25.8 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add DIPEA (4.5 mL, 25.8 mmol) followed by the dropwise addition of

    
     (12 mL, 129 mmol) at 0°C under 
    
    
    
    atmosphere.
  • Reaction: Heat the mixture to reflux (85-90°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (polar) should disappear, replaced by a non-polar spot (chloro-imidate).

  • Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water (200 mL) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Workup: Neutralize with saturated

    
     to pH 8. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
    

Expected Yield: 85–95% as a white/off-white solid.

Protocol B: Coupling for Library Generation

Objective: Install the solubilizing amine tail (e.g., piperazines, morpholines) at the C1 position to generate the final bioactive inhibitor.

Reagents:

  • Substrate: 1,6-Dichloro-4-methylisoquinoline (from Protocol A).

  • Nucleophile: Functionalized amine (e.g., 1-Boc-piperazine or specific aniline).

  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: DMSO or DMF (anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,6-dichloro-4-methylisoquinoline (1.0 eq) in DMSO (0.2 M concentration).

  • Addition: Add the amine (1.2 eq) and

    
     (2.0 eq).
    
  • Heating: Stir at 80–100°C for 4–12 hours.

    • Note: The C1-chlorine is significantly more reactive than the C6-chlorine due to the adjacent nitrogen in the ring (similar to 2-chloropyridine reactivity). Regioselectivity is typically >20:1.

  • Workup: Dilute with water (precipitate may form). Filter the solid or extract with EtOAc.

  • Validation: Analyze by LC-MS. The mass should correspond to [M+H]+ of the coupled product. The C6-Cl isotope pattern (3:1 ratio of M : M+2) should still be visible.

Analytical Quality Control (QC)

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications are recommended.

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow powder
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)

(Area %)
Identity

-NMR (DMSO-

)
Consistent with structure (Singlet at ~2.4 ppm for 4-Me)
Water Content Karl Fischer (KF)

w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Synthetic Workflow Diagram

Synthesis_Workflow SM Precursor: 2-Chloro-4-methylbenzoic acid derivative Cyclization Cyclization (Formation of Isoquinolinone Core) SM->Cyclization Intermediate INTERMEDIATE: 6-Chloro-4-methylisoquinolin-1(2H)-one Cyclization->Intermediate Activation Activation (Protocol A): POCl3 / Reflux Intermediate->Activation Activated_Int 1,6-Dichloro-4-methylisoquinoline Activation->Activated_Int Coupling SnAr Coupling (Protocol B): Amine / Base / Heat Activated_Int->Coupling Final_Drug Final Candidate: RIPK1 Inhibitor Coupling->Final_Drug

Figure 2: Synthetic route from raw materials to final bioactive pharmaceutical ingredient.

References

  • Vertex Pharmaceuticals. (2022).[3] Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry.

  • University of Antwerp. (2023).[1] From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry.

  • GlaxoSmithKline. (2014). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis.[1][2] ACS Medicinal Chemistry Letters.

  • AstraZeneca. (2011). POCl3 chlorination of 4-quinazolones (and related heterocycles).[4][5] Journal of Organic Chemistry.[5]

  • PubChem. (2023). Compound Summary: 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one.[6] National Library of Medicine.

Sources

Application Note: Precision Synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolinones and phthalazinones in kinase inhibitors (e.g., ROCK, PARP). The specific derivative 6-Chloro-4-methylisoquinolin-1(2H)-one presents unique synthetic challenges regarding regiocontrol at the C4 position and the stability of the C6-chlorine moiety during cyclization.

This guide details two distinct protocols for its formation:

  • Route A (Scalable): A robust, metal-free conversion of isocoumarins suitable for gram-to-kilogram scale-up.

  • Route B (Catalytic): A Rhodium(III)-catalyzed C-H activation/annulation method, offering high atom economy and rapid library generation.

Mechanistic Pathways & Strategic Analysis

The Regioselectivity Challenge

Synthesizing 4-substituted isoquinolinones requires precise control. Standard cyclizations often favor the thermodynamically stable 3-substituted isomers. To install a methyl group at C4 (the "top" of the heterocyclic ring) while maintaining a Chlorine at C6, we must utilize pre-functionalized precursors or highly selective directing groups.

Mechanism of Action: Route A (Isocoumarin Conversion)

The most reliable industrial route involves the ammonolysis of 6-chloro-4-methylisocoumarin . The mechanism proceeds via nucleophilic attack of ammonia at the lactone carbonyl, ring opening to the hydroxy-amide intermediate, and subsequent dehydration-driven ring closure to the lactam.

Key Advantage: Regiochemistry is "locked in" during the synthesis of the isocoumarin precursor.

Mechanism of Action: Route B (Rh-Catalyzed C-H Activation)

This route utilizes a Cp*Rh(III) catalyst to activate the ortho-C-H bond of a benzamide derivative.

  • C-H Activation: The Rh(III) species inserts into the ortho position of N-pivaloyloxy-4-chlorobenzamide.

  • Alkyne Insertion: Coordination and migratory insertion of propyne (or a propyne equivalent) determines the C3/C4 regioselectivity.

  • Reductive Elimination: The N-O bond acts as an internal oxidant, releasing the product and regenerating the catalyst.

Visualization: Rh(III) Catalytic Cycle

The following diagram illustrates the catalytic cycle for Route B, highlighting the critical alkyne insertion step.

RhodiumCycle Precursor N-Pivaloyloxy Benzamide ComplexA Rhodacycle Intermediate (5-membered) Precursor->ComplexA C-H Activation (-AcOH) ActiveCat Cp*Rh(III) Species ActiveCat->ComplexA ComplexB Rh-Alkyne Complex (7-membered) ComplexA->ComplexB Migratory Insertion Alkyne Propyne (Regio-determinant) Alkyne->ComplexB ComplexB->ActiveCat Regeneration Product 6-Chloro-4-methyl isoquinolin-1(2H)-one ComplexB->Product Reductive Elimination Byproduct Pivalic Acid ComplexB->Byproduct

Figure 1: Rh(III)-catalyzed C-H activation cycle showing the critical insertion of the alkyne to form the isoquinolinone core.

Experimental Protocols

Protocol A: Isocoumarin Ammonolysis (Scalable Method)

Recommended for >10g batches.

Materials
  • Precursor: 6-Chloro-4-methylisocoumarin (1.0 equiv)

  • Reagent: Ammonium Acetate (NH₄OAc) (5.0 equiv) or aq. Ammonia (28%)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol

  • Apparatus: Round-bottom flask with reflux condenser.[1][2][3]

Step-by-Step Methodology
  • Charge: In a 250 mL round-bottom flask, dissolve 6-chloro-4-methylisocoumarin (10.0 g, 51.4 mmol) in Glacial Acetic Acid (100 mL).

  • Addition: Add Ammonium Acetate (19.8 g, 257 mmol) in a single portion.

    • Note: Excess ammonium acetate acts as both the nitrogen source and a buffering agent to facilitate dehydration.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (isocoumarin) is less polar than the product (isoquinolinone).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Isolation: Filter the precipitate via a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual acetic acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield Expectation: 85–92% (White to pale yellow solid).

Protocol B: Rh(III)-Catalyzed Annulation (Discovery Method)

Recommended for library synthesis or when isocoumarin precursors are unavailable.

Materials
  • Substrate: N-(Pivaloyloxy)-4-chlorobenzamide (1.0 equiv)

  • Alkyne: Propyne (gas) or 1-Trimethylsilyl-propyne (as surrogate) (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant/Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (20 mol%)

  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE (1,2-Dichloroethane)

Step-by-Step Methodology
  • Catalyst Activation: In a screw-cap pressure vial, combine [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgSbF₆ (34.4 mg, 0.10 mmol) in TFE (5 mL). Stir at RT for 10 mins to generate the active cationic Rh(III) species.

  • Substrate Addition: Add N-(Pivaloyloxy)-4-chlorobenzamide (255 mg, 1.0 mmol) and Cu(OAc)₂ (36 mg, 0.2 mmol).

  • Alkyne Introduction:

    • If using gas: Purge the headspace with Propyne gas and seal rapidly.

    • If using liquid surrogate: Add the alkyne via syringe.

  • Heating: Seal the vial and heat to 100°C for 16 hours.

  • Work-up:

    • Cool to RT and filter through a Celite pad to remove metal salts.

    • Concentrate the filtrate under reduced pressure.[1][3][4][5]

  • Purification: Flash column chromatography (SiO₂, Gradient 0–5% MeOH in DCM).

  • Yield Expectation: 65–75%.

Analytical Data & QC Parameters

To validate the synthesis, compare your isolated material against these standard parameters.

ParameterSpecificationDiagnostic Signal
Appearance White/Off-white solidN/A
¹H NMR (DMSO-d₆) Lactam NHSinglet at δ 11.2–11.5 ppm (broad, D₂O exchangeable)
¹H NMR (DMSO-d₆) C4-MethylSinglet at δ 2.2–2.4 ppm (integrated 3H)
¹H NMR (DMSO-d₆) C3-HSinglet at δ 7.1–7.3 ppm (Characteristic of 4-subst. isoquinolinone)
MS (ESI+) [M+H]⁺m/z 194.0 / 196.0 (Cl isotope pattern 3:1)
Melting Point 210–215°CSharp range indicates high purity

Troubleshooting Guide

Issue: Regioisomer Contamination (Route B)
  • Symptom: Formation of 3-methyl-isoquinolinone instead of 4-methyl.

  • Root Cause: Poor polarization of the alkyne during migratory insertion.

  • Solution: Switch to Route A . The isocoumarin precursor fixes the carbon skeleton before the nitrogen insertion, eliminating regiochemical ambiguity.

Issue: Incomplete Conversion (Route A)
  • Symptom: Presence of starting isocoumarin after 6 hours.

  • Root Cause: Insufficient temperature or loss of ammonia.

  • Solution: Use a sealed tube if refluxing in ethanol. If using acetic acid, ensure the temperature reaches >115°C. Add an additional 2.0 equiv of NH₄OAc.

Synthesis Workflow Visualization

The following flowchart outlines the decision-making process for selecting the appropriate route based on scale and material availability.

Workflow Start Target: 6-Cl-4-Me-Isoquinolinone Decision Scale & Availability? Start->Decision RouteA Route A: Isocoumarin Conversion Decision->RouteA >10g / Low Cost RouteB Route B: Rh(III) Catalysis Decision->RouteB <100mg / High Speed StepA1 Precursor: 6-Cl-4-Me-Isocoumarin RouteA->StepA1 StepB1 Precursor: N-Pivaloyloxy-benzamide RouteB->StepB1 StepA2 Reaction: NH4OAc, AcOH, 118°C StepA1->StepA2 Final Pure Product (>98% HPLC) StepA2->Final StepB2 Reaction: Cp*Rh cat., Propyne StepB1->StepB2 StepB2->Final

Figure 2: Decision matrix and workflow for the synthesis of the target molecule.

References

  • Gao, Q.-C., et al. (2023).[6] "Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade."[6] Beilstein Journal of Organic Chemistry, 19, 100–106.[6]

  • Sarkar, S., et al. (2020). "A ligand/additive/Pd-free Cu-mediated coupling/cyclization strategy afforded the first practical, one-pot and general approach towards synthesis of N-(un)substituted isoquinolin-1(2H)-ones." RSC Advances.

  • Organic Syntheses. "1-Methylisoquinoline." Organic Syntheses, Coll. Vol. 30, p. 41. (Foundational reference for isoquinoline ring construction).

  • BenchChem. "Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde." (Reference for 6-chloro substituted isoquinoline handling).

Sources

Application Note: Advanced Purification Strategies for 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, PARP inhibitors, and neuroprotective agents. Specifically, 6-Chloro-4-methylisoquinolin-1(2H)-one presents a unique synthetic and purification challenge.

During its synthesis—typically achieved via transition-metal-catalyzed or copper-mediated cyclization of alkynylbenzamides—the crude reaction mixture is frequently contaminated with unreacted precursors, metal catalyst residues, and structurally similar regioisomers (such as isoquinolin-1(4H)-ones) [2].

As an Application Scientist, the primary hurdle in isolating this compound is overcoming its physicochemical behavior. While the 4-methyl and 6-chloro substitutions marginally increase the molecule's lipophilicity, the dominant driver is the lactam motif. This motif forms robust intermolecular hydrogen-bonded dimers in the solid state, severely restricting its solubility in non-polar solvents (e.g., hexanes) and causing pronounced peak tailing on bare silica gel. To achieve >99% purity suitable for drug development, a dual-stage purification strategy combining dry-loading flash chromatography and selective recrystallization is required.

Physicochemical Profiling

Understanding the molecular properties of 6-Chloro-4-methylisoquinolin-1(2H)-one is critical for designing a rational purification system. The table below summarizes the quantitative data that dictates our solvent and stationary phase selection.

Table 1: Physicochemical and Chromatographic Parameters

ParameterValueCausality / Impact on Purification Strategy
Molecular Weight 193.63 g/mol Determines the mass spectrometry (MS) target for fraction identification.
Functional Groups Lactam (N-H, C=O), Aryl ChlorideStrong H-bonding causes poor solubility in non-polar eluents, necessitating dry-loading techniques.
Target TLC Rf 0.25 – 0.35The optimal retention window for silica gel chromatography to balance resolution and elution time [1].
Eluent System Hexanes / Ethyl AcetateBalances non-polar interactions with sufficient polarity to disrupt lactam hydrogen bonding.

Purification Workflow

Purification A Crude Synthesized Mixture (Contains Regioisomers & Catalysts) B Dry Loading onto Silica Gel (Overcomes Poor Solubility) A->B Evaporate with silica C Gradient Flash Chromatography (Hexanes:EtOAc) B->C Load as dry powder D TLC Fraction Pooling (Target Rf ~ 0.3) C->D Isolate main band E Selective Recrystallization (EtOAc/Hexanes System) D->E Remove trace isomers F Pure 6-Chloro-4-methylisoquinolin-1(2H)-one (>99% Purity via HPLC) E->F Vacuum filtration

Purification workflow for 6-Chloro-4-methylisoquinolin-1(2H)-one.

Experimental Protocols

Protocol A: Dry-Loading Flash Column Chromatography

Causality: Attempting to wet-load this compound using a polar solvent (like DCM or DMF) will cause the sample to streak down the column, destroying theoretical plates and ruining resolution. Dry loading ensures the compound is pre-adsorbed as a uniform, concentrated band at the column head, allowing the mobile phase gradient to strictly dictate elution [1].

Step-by-Step Methodology:

  • Preparation of Dry Load: Dissolve the crude reaction mixture in a volatile, polar solvent (e.g., THF or Acetone) to fully disrupt the lactam dimers. Add silica gel (230-400 mesh) at a 1:3 ratio (crude mass to silica mass).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a completely dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a slurry of Hexanes. Add a 1 cm protective layer of washed sand to the top of the bed.

  • Sample Loading: Carefully pour the dry-loaded powder onto the sand layer. Cap with another 1 cm of sand to prevent disturbance during solvent addition.

  • Gradient Elution: Initiate elution starting from 9:1 Hexanes:Ethyl Acetate, gradually increasing the polarity to 1:1.

  • Fraction Collection: Collect fractions and monitor via TLC (UV visualization at 254 nm).

Self-Validation Checkpoint: Spot the pooled fractions on a TLC plate. A single, distinct spot at Rf ~ 0.3 under short-wave UV (254 nm) without tailing validates the chromatographic resolution. If a secondary faint spot appears slightly above or below, the fraction contains regioisomers and must be routed to Protocol B.

Protocol B: Selective Recrystallization

Causality: Chromatography alone is often insufficient to resolve trace regioisomers (e.g., 4H-isoquinolinones) or co-eluting halogenated impurities [2]. Recrystallization from a biphasic solvent system leverages differential crystal lattice energies. The target compound forms highly stable crystals due to its specific molecular geometry, allowing impurities to remain dissolved in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend the semi-pure solid from Protocol A in a minimal volume of boiling Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Slowly add Hexanes (anti-solvent) dropwise to the boiling solution until it becomes slightly turbid.

  • Clarification: Add a single drop of EtOAc to regain a clear solution.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed. This slow thermodynamic cooling promotes the formation of large, high-purity crystals rather than trapping impurities in a rapid crash-out. Transfer to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes to remove surface impurities.

  • Drying: Dry the crystals under high vacuum at 40 °C to constant weight.

Self-Validation Checkpoint: Inspect the mother liquor via TLC. The mother liquor should be heavily enriched with the unwanted regioisomers. The isolated crystals are now ready for final analytical validation.

Analytical Validation

To confirm >99% purity for downstream biological assays or drug formulation, reverse-phase High-Performance Liquid Chromatography (HPLC) is mandatory [3]. The chlorine atom and methyl group provide distinct hydrophobic interactions with the C18 stationary phase, ensuring baseline separation from des-chloro or des-methyl impurities.

Table 2: HPLC Parameters for Purity Validation

HPLC ParameterSpecificationRationale
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)Provides strong hydrophobic retention for the chlorinated aromatic ring.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses lactam ionization, ensuring sharp, symmetrical peak shapes.
Mobile Phase B Acetonitrile (ACN)Efficiently elutes the lipophilic 4-methyl and 6-chloro functional groups.
Gradient 10% B to 90% B over 20 minEnsures baseline separation from closely eluting 4H-isoquinolinone isomers.
Detection UV at 254 nm and 280 nmOptimal wavelengths for the conjugated isoquinolinone chromophore.

Self-Validation Checkpoint: Analyze the final crystallized product using the method above. The purity is validated if the target peak accounts for >99% of the total area under the curve (AUC). The absence of a closely eluting shoulder peak confirms the successful removal of all regioisomeric impurities.

References

  • Gujjarappa, R., et al. "A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones." RSC Advances, 2020. URL:[Link]

Application Note: Strategic Development of 6-Chloro-4-methylisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the development of 6-Chloro-4-methylisoquinolin-1(2H)-one derivatives. This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif for PARP inhibitors (poly(ADP-ribose) polymerase), ROCK inhibitors , and 5-HT3 antagonists .

The presence of the 6-chloro substituent provides a critical handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the 4-methyl group introduces conformational constraints and hydrophobic interactions often required for kinase selectivity.

Executive Summary & Structural Logic

The 6-Chloro-4-methylisoquinolin-1(2H)-one scaffold (Structure 1 ) combines a hydrogen-bond donor/acceptor lactam motif with defined vectors for chemical expansion. This guide outlines a modular workflow to synthesize the core scaffold and systematically derivatize it to access high-value chemical space.

Structural Analysis & SAR Vectors
  • N(2)-H Lactam: Primary H-bond donor. Mimics the nicotinamide moiety in NAD+, crucial for PARP active site binding. Modification: N-alkylation to tune solubility and pharmacokinetic properties.

  • C(6)-Chloro: Aryl chloride handle. Modification: Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the biaryl axis (critical for potency).

  • C(4)-Methyl: Hydrophobic anchor. Modification: Radical halogenation allows for "benzylic-like" functionalization, or it serves as a static steric block to improve selectivity.

SAR_Map Core 6-Chloro-4-methylisoquinolin-1(2H)-one (The Scaffold) N2 N(2)-Position Solubility/PK Tail (Alkylation) Core->N2 C6 C(6)-Position Potency/Binding Affinity (Pd-Catalyzed Coupling) Core->C6 C4 C(4)-Methyl Selectivity/Hydrophobic Pocket (Radical Functionalization) Core->C4

Figure 1: Strategic modification vectors on the isoquinolinone scaffold.

Protocol A: Synthesis of the Core Scaffold

While various de novo syntheses exist, the most robust and scalable route for laboratory applications utilizes the oxidation of the commercially available 6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline . This method avoids the harsh conditions of Pomeranz-Fritsch cyclization.

Materials
  • Precursor: 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 73037-81-7).

  • Oxidant: Potassium Permanganate (KMnO₄) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Solvent: Acetone/Water (for KMnO₄) or Dioxane (for DDQ).

Step-by-Step Procedure (KMnO₄ Oxidation Method)
  • Dissolution: Dissolve 10.0 mmol (1.82 g) of 6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline in 50 mL of acetone/water (4:1 v/v).

  • Oxidation: Cool the solution to 0°C. Add KMnO₄ (25.0 mmol, 3.95 g) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS. The starting amine (basic) will disappear, and the non-basic lactam will form.

  • Workup: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

    • Yield Expectation: 65-75%.

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of methylene protons at C1 and the appearance of a downfield aromatic signal.

Protocol B: C(6)-Diversification (Suzuki-Miyaura Coupling)

This protocol installs the biaryl moiety, a key feature in many PARP and kinase inhibitors (e.g., Talazoparib analogs).

Mechanistic Insight

The C(6)-Cl bond is an aryl chloride. While less reactive than bromides, the electron-deficient nature of the isoquinolinone ring (pyridone-like) facilitates oxidative addition with modern phosphine ligands.

Reaction Setup
ReagentEquivalentsRole
Scaffold (1) 1.0 eqElectrophile
Aryl Boronic Acid 1.2 - 1.5 eqNucleophile
Pd(dppf)Cl₂·DCM 0.05 eqCatalyst
K₂CO₃ (2M aq) 3.0 eqBase
1,4-Dioxane [0.1 M]Solvent
Procedure
  • Inertion: Charge a microwave vial or Schlenk flask with Scaffold 1 (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (10 mL) and 2M aqueous K₂CO₃ (1.5 mL).

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. Elute with Hexanes/EtOAc gradients.

    • Note: The product will be more polar than the starting chloride.

Protocol C: N(2)-Functionalization (Alkylation)

N-alkylation is used to attach solubilizing groups (e.g., piperazines, morpholines) or targeting moieties.

Procedure
  • Deprotonation: Dissolve Scaffold 1 (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen. Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol). Stir for 30 minutes until gas evolution ceases. The solution will turn yellow/orange (generation of the amide anion).

  • Alkylation: Add the Alkyl Halide (e.g., 1-(2-chloroethyl)piperidine) (1.2 mmol) dropwise.

  • Completion: Warm to room temperature and stir for 2-6 hours.

  • Quench: Carefully add ice water (20 mL). The product often precipitates.

  • Isolation: Filter the precipitate or extract with DCM.

Protocol D: C(4)-Methyl Functionalization (Radical Bromination)

To extend the scaffold at the 4-position, the methyl group can be brominated, creating a "benzylic" bromide for nucleophilic substitution.

Procedure
  • Reagents: Scaffold 1 (1.0 mmol), NBS (N-Bromosuccinimide, 1.1 mmol), and AIBN (catalytic) in CCl₄ or Trifluorotoluene.

  • Reaction: Reflux (80°C) for 2-4 hours under visible light irradiation (optional but helpful).

  • Product: 4-(Bromomethyl)-6-chloroisoquinolin-1(2H)-one.

  • Downstream: This intermediate is unstable; react immediately with amines or alkoxides to form stable 4-(aminomethyl) or 4-(alkoxymethyl) derivatives.

Analytical Validation & QC

Reference Data Standards

For the core scaffold 6-Chloro-4-methylisoquinolin-1(2H)-one :

  • HPLC Purity: >95% (254 nm). Column: C18. Mobile Phase: H₂O/MeCN (0.1% TFA).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.2 (s, 1H, NH)

    • δ 8.15 (d, J=8.5 Hz, 1H, H-8)

    • δ 7.60 (d, J=2.0 Hz, 1H, H-5)

    • δ 7.45 (dd, J=8.5, 2.0 Hz, 1H, H-7)

    • δ 7.10 (s, 1H, H-3)

    • δ 2.25 (s, 3H, CH₃)

    • Note: The singlet at δ 7.10 (H-3) and methyl at δ 2.25 are diagnostic.

Workflow Diagram

Workflow Start Start: 6-Chloro-4-methyl-THIQ (CAS 73037-81-7) Oxidation Oxidation (KMnO4) Protocol A Start->Oxidation Core Core Scaffold (1) 6-Chloro-4-methylisoquinolin-1(2H)-one Oxidation->Core Branch1 Path 1: C6-Coupling (Suzuki/Buchwald) Core->Branch1 Branch2 Path 2: N2-Alkylation (NaH/R-X) Core->Branch2 Final1 Biaryl Derivatives (Potency Optimization) Branch1->Final1 Final2 N-Alkyl Derivatives (PK/Solubility Optimization) Branch2->Final2

Figure 2: Synthetic workflow from commercial precursor to functionalized derivatives.

References

  • Core Scaffold Synthesis (Oxidation of THIQ)

    • Source: Sigma-Aldrich Product Entry for 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline.
    • URL:

    • Context: Confirms availability of the tetrahydro-precursor.
  • Isoquinolinone Functionalization (Cu-Catalyzed)

    • Title: A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones.

    • Source: Chemical Communications (RSC), 2014.

    • URL:[Link]

    • Context: Describes the cyclization logic and regioselectivity for isoquinolinones.
  • PARP Inhibitor SAR (Relevance of Isoquinolinones)

    • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
    • Source: Frontiers in Oncology / PMC.
    • URL:[Link]

    • Context: Validates the biological relevance of the isoquinolinone scaffold in drug discovery.
  • C-H Activation Routes (Rh-Catalyzed)

    • Title: Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives.[1]

    • Source: Organic Chemistry Frontiers.
    • URL:[Link]

    • Context: Advanced methods for installing 4-position substituents.

Sources

Application Note: Advanced Analytical Characterization of 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-4-methylisoquinolin-1(2H)-one (Molecular Formula: C₁₀H₈ClNO; MW: 193.63 g/mol ) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. Isoquinolin-1(2H)-one derivatives are extensively utilized in drug discovery, most notably as potent competitive inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[1], a nuclear enzyme critical for DNA repair mechanisms[2]. The 1(2H)-one moiety acts as a nicotinamide pharmacophore, forming essential hydrogen bonds within the PARP catalytic domain[3].

Comprehensive characterization of this molecule requires a multi-modal analytical approach to confirm its regiochemistry (the specific 6-chloro and 4-methyl substitution pattern), validate its isotopic signature, and verify its predominant tautomeric state (lactam vs. lactim). This application note details self-validating protocols for LC-HRMS, NMR, and ATR-FTIR to ensure rigorous structural elucidation.

Workflow A 6-Chloro-4-methyl isoquinolin-1(2H)-one B LC-HRMS Isotopic Profiling A->B C 1D/2D NMR Regiochemistry A->C D ATR-FTIR Tautomeric State A->D E Comprehensive Validation B->E C->E D->E

Caption: Analytical workflow for the structural validation of 6-Chloro-4-methylisoquinolin-1(2H)-one.

Section 1: Isotopic Profiling and Purity via LC-HRMS

Causality & Logic

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is deployed not merely for purity assessment, but for absolute empirical formula validation. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a highly conserved natural abundance ratio of approximately 3:1[4]. In ESI+ mode, the mass spectrometer will detect this as two distinct pseudomolecular ion peaks ([M+H]⁺) separated by exactly 1.997 Da. Observing this exact 3:1 isotopic cluster is a critical self-validating checkpoint: it confirms the presence of exactly one chlorine atom and immediately differentiates the target from non-halogenated impurities or degradants[4].

Protocol: LC-HRMS Method

1. Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. 2. System Suitability & Self-Validation: Inject a blank diluent to establish baseline noise and ensure zero carryover. Follow with a caffeine reference standard injection to verify mass accuracy (must be < 5 ppm mass error). The 3:1 ratio of the analyte's isotopic cluster serves as the internal validation for halogen presence. 3. Chromatographic Separation & MS Acquisition: Inject 2 µL onto a sub-2 µm C18 column. Execute the gradient detailed in Table 1. Operate the Q-TOF HRMS in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 1000.

Table 1: LC-HRMS Gradient and MS Parameters
ParameterSpecification
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Profile 5% B to 95% B over 5.0 min; hold at 95% B for 1.0 min
Flow Rate 0.4 mL/min
MS Ionization Mode ESI Positive (ESI+)
Expected[M+H]⁺ (³⁵Cl) m/z 194.0367
Expected [M+H]⁺ (³⁷Cl) m/z 196.0338

Section 2: Regiochemical Elucidation via NMR Spectroscopy

Causality & Logic

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity. Differentiating the 6-chloro-4-methyl substitution pattern from other regioisomers (e.g., 7-chloro or 3-methyl variants) requires precise analysis of proton coupling constants.

A polar aprotic solvent, DMSO-d₆, is deliberately selected over CDCl₃. DMSO-d₆ strongly hydrogen-bonds with the lactam N-H, drastically slowing its exchange rate with trace water. This allows the critical N-H proton to be observed as a highly deshielded broad singlet (typically at δ 11.5–12.0 ppm)[5]. The presence of this signal confirms the molecule exists predominantly in the 1(2H)-one (lactam) state. Furthermore, the splitting pattern of the aromatic protons (H-5, H-7, H-8) dictates the position of the chlorine atom. Because C6 is substituted with chlorine, H-8 will appear as a doublet (ortho coupling to H-7), H-7 as a doublet of doublets (ortho to H-8, meta to H-5), and H-5 as a fine doublet (meta to H-7).

Protocol: 1D and 2D NMR Acquisition

1. Sample Preparation: Dissolve 15 mg of 6-Chloro-4-methylisoquinolin-1(2H)-one in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube. 2. System Suitability & Self-Validation: The TMS peak is calibrated to exactly 0.00 ppm. The integration of the C4-methyl group (set to 3.00 protons) serves as the internal quantitative standard against which the single aromatic and heteroaromatic protons are validated. 3. Acquisition Parameters:

  • ¹H NMR: 400 MHz, 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR: 100 MHz, 512 scans, proton-decoupled, D1 of 2.0 seconds.

  • 2D HMBC: Optimized for long-range J-coupling (8 Hz) to confirm the connectivity of the C4-methyl protons to the C3 and C4a carbons.

Table 2: Diagnostic ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H (Lactam) 11.5 - 12.0Broad Singlet (br s)N/A1H
H-8 ~8.2Doublet (d)~8.5 (ortho)1H
H-5 ~7.8Doublet (d)~2.0 (meta)1H
H-7 ~7.6Doublet of doublets (dd)~8.5, ~2.01H
H-3 ~7.2Doublet (d)~6.0 (NH coupling)1H
C4-CH₃ ~2.3Singlet (s)N/A3H

Section 3: Solid-State Tautomeric Verification via ATR-FTIR

Causality & Logic

Isoquinolinones exist in a tautomeric equilibrium between the lactam (1(2H)-one) and lactim (1-hydroxy) forms. Because the lactam form is the active pharmacophore required for PARP-1 inhibition[3], verifying its stability in the solid state is essential for downstream formulation. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid, non-destructive verification of this state. The lactam form is definitively characterized by the co-occurrence of a strong carbonyl (C=O) stretch (~1650 cm⁻¹) and an N-H stretch (>3100 cm⁻¹). If the lactim tautomer were present, the C=O peak would be absent, replaced by a broad O-H stretch.

Tautomer Lactam Lactam Form (1(2H)-one) Active PARP Pharmacophore Lactim Lactim Form (1-hydroxy) Inactive Tautomer Lactam->Lactim Tautomeric Equilibrium (Solid/DMSO favors Lactam) NMR_NH ¹H NMR: N-H signal (~11.5 ppm) Lactam->NMR_NH Confirmed by IR_CO FT-IR: C=O stretch (~1650 cm⁻¹) Lactam->IR_CO Confirmed by

Caption: Diagnostic analytical markers differentiating the lactam and lactim tautomers.

Protocol: ATR-FTIR Method

1. Background Collection: Clean the diamond ATR crystal with LC-grade isopropanol. Collect a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹. 2. Sample Analysis: Place ~2 mg of solid 6-Chloro-4-methylisoquinolin-1(2H)-one directly onto the center of the crystal. Apply consistent pressure using the ATR anvil to ensure optimal optical contact. 3. System Suitability & Self-Validation: Collect 32 scans from 4000 to 400 cm⁻¹. The system self-validates the lactam assignment by requiring the simultaneous presence of both the 1650 cm⁻¹ (C=O) and 3100+ cm⁻¹ (N-H) bands. A flat baseline and a maximum absorbance between 0.2 and 0.8 AU confirm optimal anvil pressure and sample thickness.

References

  • Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia ResearchGate[Link]

  • Interpretation of Isotope Peaks in Small Molecule LC-MS LCGC International[Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition NIH (National Institutes of Health)[Link]

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation ACS Publications[Link]

  • Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br University of Calgary[Link]

Sources

Microwave-Assisted Synthesis of Quinolinone Derivatives: Protocols, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolinones (and their quinolone tautomers) represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for broad-spectrum antibacterials (e.g., levofloxacin), anticancer agents targeting topoisomerase II, and selective CB2 receptor agonists. Historically, the construction of the quinolinone ring via classical named reactions—such as the Combes, Conrad-Limpach, and Gould-Jacobs syntheses—required harsh convective heating, prolonged reaction times, and highly corrosive acid catalysts.

As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) . MAOS fundamentally alters the thermodynamic and kinetic landscape of quinolinone cyclization. By directly coupling electromagnetic energy with the molecular dipoles of the reactants, MAOS provides instantaneous, volumetric heating. This application note details the mechanistic rationale, validated experimental protocols, and quantitative advantages of microwave-assisted quinolinone synthesis using green, recoverable catalysts.

Mechanistic Principles & Causality in Experimental Design (E-E-A-T)

To ensure high-fidelity synthesis, one must understand the causality behind the transition from thermal to microwave conditions, as well as the strategic selection of catalysts.

The Microwave Effect: Dielectric Heating vs. Convective Heating

In conventional convective heating, energy transfer is limited by the thermal conductivity of the reaction vessel, leading to temperature gradients and localized degradation of sensitive intermediates. Under microwave irradiation (typically at 2.45 GHz), polar molecules continuously align and realign with the oscillating electromagnetic field. This rapid molecular friction generates volumetric superheating , allowing the reaction mixture to reach activation energy thresholds uniformly and instantaneously. This is particularly crucial for the intramolecular cyclization step of β-enaminones, which requires high activation energy to close the sterically hindered heterocyclic ring.

Causality of Catalyst Selection

A self-validating protocol relies on catalysts that are both highly active and easily recoverable:

  • Bismuth(III) Chloride (BiCl₃): Selected for the synthesis of 4-hydroxy-2-quinolones. BiCl₃ is a highly oxophilic, non-toxic Lewis acid. It specifically coordinates with the carbonyl oxygen of diethyl malonate, increasing its electrophilicity and drastically lowering the activation energy required for nucleophilic attack by the β-enaminone intermediate [1].

  • NKC-9 Acidic Resin: Utilized in the Combes cyclization. Traditional Combes reactions rely on concentrated H₂SO₄, which causes product charring and generates toxic waste. NKC-9 is a macroporous, strongly acidic styrol resin that provides a high density of proton-donating sites. In a solvent-free microwave environment, the porous structure of NKC-9 acts as a micro-reactor, concentrating the aniline and β-keto ester reactants to drive the condensation forward [2].

MW_Workflow A Precursors (Anilines, β-Keto Esters) C Microwave Irradiation (Solvent-Free or EtOH, 5-15 min) A->C B Green Catalyst (BiCl3 or NKC-9 Resin) B->C D Condensation Intermediate (e.g., β-Enaminone) C->D E Intramolecular Cyclization (Superheating Effect) D->E F Quinolinone Derivatives (Target Scaffold) E->F

Workflow of Microwave-Assisted Quinolinone Synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of catalyst recovery and Thin-Layer Chromatography (TLC) checkpoints ensures reproducibility and high atom economy.

Protocol A: BiCl₃-Catalyzed Synthesis of 4-Hydroxy-2-quinolinones

This protocol leverages a benign Lewis acid to facilitate condensation and cyclization via a β-enaminone intermediate.

Reagents: β-enaminone (1.0 mmol), diethyl malonate (3.0 mmol), BiCl₃ (20 mol%), absolute ethanol. Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with a 20 mL pressure-rated glass vial.

Step-by-Step Methodology:

  • Reaction Assembly: To a 20 mL microwave-safe glass vial, add the β-enaminone (1.0 mmol) and diethyl malonate (3.0 mmol) in 1 mL of absolute ethanol.

  • Catalyst Addition: Introduce 0.2 mmol (20 mol%) of BiCl₃ to the mixture. The minimal solvent volume ensures a high concentration of reactants, maximizing the frequency of productive molecular collisions.

  • Microwave Irradiation: Seal the vial with a Teflon-lined septum. Irradiate the mixture at a nominal power of 400 W, maintaining a temperature of 120–150 °C for 5 to 13 minutes.

  • In-Process Monitoring: Pause the irradiation at the 5-minute mark. Extract a 5 µL aliquot and perform TLC (Eluent: Ethyl acetate/Hexane 3:7) to verify the disappearance of the β-enaminone spot.

  • Workup & Catalyst Recovery: Upon completion, cool the vial to room temperature. Add 5 mL of cold ethanol to precipitate the heterogeneous catalyst. Filter the mixture to recover the BiCl₃ (which can be washed and reused).

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude 4-hydroxy-2-quinolinone via recrystallization from hot ethanol.

Protocol B: Solvent-Free Combes Synthesis of 2-Methyl-4-quinolinones

This protocol utilizes a macroporous resin to eliminate the need for liquid acids and organic solvents during the reaction phase.

Reagents: Substituted aniline (2.0 mmol), ethyl acetoacetate (2.4 mmol), NKC-9 acidic resin (0.5 g).

Step-by-Step Methodology:

  • Mechanochemical Pre-treatment: In an agate mortar, thoroughly grind the substituted aniline, ethyl acetoacetate, and NKC-9 resin for 2 minutes. This ensures uniform dispersion of the liquid reactants into the pores of the solid acid catalyst.

  • Microwave Irradiation: Transfer the homogenized paste into an open microwave reaction vessel. Irradiate at 400 W for 1.5 to 3.0 minutes. Note: The absence of solvent accelerates the dielectric heating of the polar reactants.

  • Extraction: Allow the vessel to cool. Add 10 mL of hot ethanol and stir vigorously for 5 minutes to extract the synthesized quinolinone from the resin matrix.

  • Filtration & Regeneration: Filter the suspension. The recovered NKC-9 resin should be washed with 1M HCl and dried under a vacuum for subsequent catalytic cycles.

  • Purification: Evaporate the ethanolic filtrate to yield the pure 2-methyl-4-quinolinone derivative.

Quantitative Data Presentation

The shift to MAOS provides undeniable kinetic and thermodynamic advantages. Table 1 summarizes the comparative efficiency of conventional thermal heating versus microwave irradiation across different quinolinone synthetic routes.

Table 1: Comparative Efficiency of Conventional vs. Microwave-Assisted Quinolinone Synthesis

Reaction PathwayTarget ScaffoldCatalyst / ConditionsConventional Heating (Time / Yield)Microwave Irradiation (Time / Yield)
Combes Cyclization 2-Methyl-4-quinolinonesNKC-9 Resin / Solvent-free120 min / 45–60%1.5–3.0 min / 85–92%
Condensation 4-Hydroxy-2-quinolinonesBiCl₃ (20 mol%) / EtOH6–8 hours / 40–55%5–13 min / 51–71%
Pfitzinger Reaction 2-Quinolone-4-carboxylic acidNone / Solvent-free>12 hours / <50%15 min / 78%

Pharmacological Applications in Drug Discovery

Quinolinone derivatives synthesized via MAOS are rapidly deployed into high-throughput screening pipelines. The structural rigidity of the quinolinone core allows for predictable vectorization of functional groups, enabling the design of dual-acting therapeutic agents [3].

Targets Q Quinolinone Core T1 DNA Gyrase (Antibacterial) Q->T1 Inhibition T2 Topoisomerase II (Anticancer) Q->T2 Apoptosis T3 CB2 Receptor (Agonist) Q->T3 Activation

Key Pharmacological Targets of Quinolinone Derivatives.

Recent in silico and in vitro studies have validated that specific pyrano-quinolinone derivatives act as dual topoisomerase II and DNA-gyrase inhibitors, effectively halting lung cancer cell proliferation (A549 cells) and staphylococcal infections simultaneously [3]. Furthermore, the rapid generation of diverse quinolinone libraries via MAOS has accelerated the discovery of novel CB2 receptor agonists for pain management.

References

  • Redjemia, et al. "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." RSC Advances, 2023.[Link]

  • Yuan, S., et al. "Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition." Asian Journal of Chemistry, 2013.[Link]

  • Aly, A. A., et al. "Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents." RSC Advances, 2020.[Link]

  • El Ashry, E. S. H., et al. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Pharmaceuticals (MDPI), 2025.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Chloro-4-methylisoquinolin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one . This guide is engineered for researchers, process chemists, and drug development professionals who require high-yield, regioselective methodologies for isoquinolinone core construction.

The primary synthetic route discussed herein is the Palladium-Catalyzed C–H Activation/Annulation of 4-chloro-N-methoxybenzamide with a methyl-donating coupling partner (e.g., an internal alkyne surrogate or


-bromo ketone)[1]. This approach leverages the N-methoxy group as both a directing group for ortho-metalation and an internal oxidant, facilitating a streamlined catalytic cycle[2].

Mechanistic Pathway & Workflow

Understanding the catalytic cycle is essential for diagnosing reaction failures. The process relies on the proximity effect driven by the N-methoxy directing group, which guides the Pd(II) center to the ortho-C–H bond. Following migratory insertion of the coupling partner, the critical N–O bond cleavage drives the final reductive elimination, yielding the isoquinolin-1(2H)-one core without the need for stoichiometric external oxidants[2].

Mechanism A 4-Chloro-N-methoxybenzamide (Substrate) B Pd(II) Coordination & C-H Activation A->B Pd(CH3CN)2Cl2 C Palladacycle Intermediate B->C - AcOH D Coupling Partner Migratory Insertion C->D Annulation E Reductive Elimination & N-O Bond Cleavage D->E Rearrangement E->B Pd(II) Regeneration F 6-Chloro-4-methylisoquinolin-1(2H)-one (Target Product) E->F Internal Oxidation

Pd-Catalyzed C-H Activation Mechanism for Isoquinolin-1(2H)-one Synthesis.

Self-Validating Standard Operating Procedure (SOP)

This protocol is optimized for the regioselective synthesis of the 4-methyl isomer via Pd-catalyzed annulation[2],[1].

Reagents Required:

  • 4-Chloro-N-methoxybenzamide (0.50 mmol)

  • Coupling Partner (e.g., propyne surrogate or

    
    -bromo ketone) (0.75 mmol)
    
  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (3.0 mL)

Step 1: Assembly of the Catalytic System

Procedure: To a flame-dried Schlenk tube under an argon atmosphere, add 4-chloro-N-methoxybenzamide, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃. Evacuate and backfill with argon three times.

  • Causality: Palladium(II) species are highly susceptible to premature reduction. We utilize Ag₂CO₃ not only as a base to deprotonate the amide but also as a halide scavenger. This opens a coordination site on the metal center, driving the formation of the active catalytic species[2].

  • Validation Check: The initial mixture should be a heterogeneous suspension. A rapid color change to black before heating indicates premature catalyst death (Pd black formation) due to oxygen/moisture ingress.

Step 2: C–H Activation and Annulation

Procedure: Inject anhydrous DCE and the coupling partner via syringe. Seal the tube and heat the reaction mixture at 80 °C in a pre-heated oil bath for 12–16 hours.

  • Causality: The N-methoxy directing group brings the Pd center into proximity with the ortho-C–H bond. Heating to 80 °C provides the necessary activation energy for the rate-limiting C–H metalation. DCE is selected over Toluene because its polarity stabilizes the transition state, heavily favoring the 4-methyl regioisomer over the 3-methyl byproduct[2].

  • Validation Check: Draw a 10

    
    L aliquot at the 2-hour mark. Analyze via LC-MS. The complete disappearance of the starting mass (m/z corresponding to the benzamide) and the appearance of the palladacycle intermediate mass validates the successful C–H activation step.
    
Step 3: Workup and Isolation

Procedure: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Causality: Celite filtration is mandatory to remove precipitated silver salts and colloidal palladium. Failure to remove these metals can lead to product sequestration or degradation during concentration[2].

  • Validation Check: Post-reaction TLC (Hexanes/EtOAc 3:1) should reveal a highly fluorescent blue spot under 254 nm UV light, which is characteristic of the conjugated isoquinolin-1(2H)-one system.

Yield & Regioselectivity Optimization Data

The choice of catalytic system and solvent drastically impacts both the overall yield and the regioselectivity (4-methyl vs. 3-methyl isomer)[2]. The table below synthesizes quantitative optimization data to guide your experimental design.

Catalyst System (10 mol%)SolventAdditive / OxidantTemp (°C)Total Yield (%)Regioselectivity (4-Me : 3-Me)
Pd(OAc)₂TolueneAg₂CO₃11045%1 : 1 (Poor)
Pd(CH₃CN)₂Cl₂TolueneAg₂CO₃11062%3 : 1 (Moderate)
Pd(CH₃CN)₂Cl₂ DCE Ag₂CO₃ 80 85% 9 : 1 (Optimal)
Ru(p-cymene)Cl₂*PEG-400KPF₆150 (MW)92%N/A (Different mechanism)

*Note: Ruthenium-catalyzed methods often utilize hydrazone directing groups rather than N-methoxy groups and represent an alternative eco-compatible pathway[3].

Troubleshooting Guide

If your synthesis falls below the expected >80% yield threshold, follow this diagnostic workflow to isolate the root cause.

Troubleshooting Start Issue: Low Yield (<50%) Q1 Is starting material fully consumed? Start->Q1 A1_No Check Pd catalyst viability & moisture levels Q1->A1_No No A1_Yes Analyze crude by LC-MS for byproducts Q1->A1_Yes Yes Q2 Are regioisomers present? A1_Yes->Q2 A2_Yes Optimize ligand sterics (Switch to DCE solvent) Q2->A2_Yes Yes (3-Me Isomer) A2_No Check for N-O cleavage failure (Requires higher temp) Q2->A2_No No (Oligomers)

Troubleshooting workflow for low yield and poor regioselectivity.

Q: My reaction stalls at 30% conversion. How do I drive it to completion?

A: Catalyst deactivation is the primary culprit. The formation of a black mirror on the reaction vessel indicates the collapse of the active Pd(II) species into inactive Pd(0) nanoparticles. Ensure strictly anhydrous conditions and verify the efficacy of your Ag₂CO₃. The silver salt is required to abstract halides and regenerate the active cationic palladium species[2].

Q: I am isolating a significant amount of the 3-methyl regioisomer instead of the desired 6-chloro-4-methylisoquinolin-1(2H)-one. How do I correct this?

A: Regioselectivity during the migratory insertion step is governed by a delicate balance of sterics and electronics. The 4-methyl isomer requires the methyl group of the coupling partner to be positioned adjacent to the aryl ring. To favor this transition state, switch from non-polar solvents (Toluene) to a more coordinating, polar solvent like DCE. Additionally, utilizing a bulkier directing group (e.g., N-pivaloyloxyamides) can increase steric hindrance, forcing the coupling partner into the desired orientation[2].

Q: LC-MS shows a large mass peak corresponding to the N-methoxy intermediate. Why isn't the N–O bond cleaving?

A: The reductive elimination and subsequent N–O bond cleavage step requires sufficient thermal energy. If the N-methoxy intermediate accumulates, the reaction temperature is likely too low. Increase the reaction temperature by 10–20 °C. If the issue persists, the addition of a mild Lewis acid can help activate the oxygen atom for departure[2].

Frequently Asked Questions (FAQs)

Q: Can I use a copper catalyst instead of palladium to reduce scale-up costs? A: Yes. Recent methodologies demonstrate that copper-catalyzed


-arylation of ketones with 2-halobenzamides can synthesize isoquinolin-1(2H)-ones efficiently. This process proceeds via a Cu(I)–DMSO complex and can even be accelerated using ultrasound irradiation, offering a highly efficient, ligand-free, and greener alternative to Palladium[3].

Q: How do I validate the success of the C–H activation step before full conversion? A: Monitor the reaction via ¹H NMR. The disappearance of the highly deshielded N–H proton (typically appearing around 10.5 ppm in the starting benzamide) and the downfield shift of the ortho-aromatic proton strongly indicate successful palladacycle formation.

Q: Does the 6-chloro substituent negatively impact the C–H activation? A: The 6-chloro group (para to the C–H activation site) is electron-withdrawing. While this slightly reduces the electron density of the aromatic ring—potentially slowing down the electrophilic palladation step—it does not prevent the reaction. You may need to extend the reaction time from 12 hours to 16 hours to ensure full conversion compared to unsubstituted benzamides[1].

References

  • A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric is. Aurigene Services.

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances (The Royal Society of Chemistry). 3

  • Improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives. Benchchem. 2

  • Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with

    
    -Bromo Ketones and Benzamides via Pd-catalyzed C–H Activation. The Journal of Organic Chemistry - ACS Publications. 1
    

Sources

common side products in the synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one , focusing on the critical impurity profile associated with modern transition-metal-catalyzed annulation routes (e.g., Rh(III) or Pd(II) catalysis).

Topic: Troubleshooting Common Side Products & Impurity Profiling Audience: Medicinal Chemists & Process Development Scientists

Executive Summary & Reaction Context

The synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one is typically achieved via the Transition-Metal-Catalyzed C–H Activation/Annulation of 4-chlorobenzamides with C3-synthons (such as alkynes, allenes, or methallyl alcohol). While this route is atom-economical, it is prone to specific off-target pathways that generate difficult-to-separate impurities.

Primary Synthetic Route (Reference Context):

  • Substrate: N-Alkoxy-4-chlorobenzamide or 2-Iodo-4-chlorobenzamide.

  • Coupling Partner: Propyne equivalent (e.g., methylacetylene, allene, or methallyl alcohol).

  • Catalyst System: [Cp*RhCl₂]₂/AgSbF₆ (Rh-route) or Pd(OAc)₂/Ligand (Pd-route).

This guide addresses the three most persistent side products: Regioisomers (3-Methyl) , Isocoumarins (O-Cyclization) , and Dehalogenated byproducts .

Troubleshooting Dashboard (Q&A)

Issue 1: Regioselectivity Drift (Formation of 3-Methyl Isomer)

User Question: “I am observing a persistent impurity (~15%) with the same mass as my product (M+H = 194/196). NMR shows a singlet methyl peak shifted by ~0.2 ppm. Is this the 3-methyl regioisomer, and how do I suppress it?”

Technical Diagnosis: Yes, this is almost certainly 6-Chloro-3-methylisoquinolin-1(2H)-one .

  • Mechanism: In alkyne annulations, the regioselectivity is dictated by the polarization of the rhodacycle/palladacycle intermediate and the alkyne. Terminal alkynes (like propyne) often favor insertion to yield the 3-methyl product (sterically driven). To get the 4-methyl product, the insertion must be electronically controlled or directed by using an internal alkyne or an allene precursor.

  • Corrective Action:

    • Switch C3 Source: If using propyne, switch to 1,1-dimethylallene or methallyl alcohol . These precursors force the methyl group to the 4-position via specific migratory insertion pathways (e.g., β-hydride elimination/isomerization sequences).

    • Solvent Effect: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the cationic metal species, often enhancing the "anti-Markovnikov" type insertion required for 4-substitution.

Issue 2: The "Oxygen" Impurity (Isocoumarin Formation)

User Question: “My LCMS shows a peak with M-1 (mass 193/195) relative to the expected product, and the IR shows a lactone carbonyl stretch (~1740 cm⁻¹). What is this?”

Technical Diagnosis: You have formed 6-Chloro-4-methylisocoumarin .

  • Causality: This is the O-cyclization product. It occurs when the reductive elimination step involves the amide oxygen rather than the nitrogen. This is common when the amide nitrogen is protected with a labile group (like -OMe or -OPiv) that inadvertently acts as a leaving group or when the base concentration is insufficient to deprotonate the amide for N-coordination.

  • Corrective Action:

    • Base Stoichiometry: Increase the base (e.g., CsOAc or K₂CO₃) to 2.2 equivalents to ensure the amide is fully deprotonated, favoring N-metallation over O-coordination.

    • Directing Group: If using N-methoxybenzamide, switch to N-pivaloyloxybenzamide . The pivalate group is a more robust internal oxidant/directing group that specifically drives N-selective annulation.

Issue 3: Dehalogenation (Loss of 6-Chloro)

User Question: “I see a des-chloro impurity (mass 160). Is the catalyst attacking my aryl chloride?”

Technical Diagnosis: Yes, this is 4-methylisoquinolin-1(2H)-one .

  • Mechanism: Oxidative addition of the low-valent metal (Rh(I) or Pd(0)) into the Ar-Cl bond is a competing pathway, especially at high temperatures (>100°C) or in the presence of phosphine ligands that increase electron density on the metal.

  • Corrective Action:

    • Temperature Control: Limit reaction temperature to 60–80°C .

    • Ligand Choice: Avoid electron-rich phosphines (like PCy₃). Use electron-deficient ligands (e.g., P(p-F-Ph)₃ ) or switch to a Rh(III) system which is less prone to Ar-Cl oxidative addition than Pd(0).

Impurity Profile & Data Summary

Table 1: Physicochemical Characterization of Target vs. Common Side Products

CompoundStructure DescriptionMS (ESI+)¹H NMR Key Feature (CDCl₃)Origin
Target (6-Cl-4-Me) 6-Chloro-4-methylisoquinolin-1(2H)-one194.0 / 196.0δ 2.25 (s, 3H) ; C4-MeDesired Product
Impurity A (Regio) 6-Chloro-3-methylisoquinolin-1(2H)-one194.0 / 196.0δ 2.40 (s, 3H) ; C3-MeAlkyne Mis-insertion
Impurity B (O-Cyc) 6-Chloro-4-methylisocoumarin195.0 / 197.0δ ~1740 cm⁻¹ (IR) ; No NHO-Cyclization
Impurity C (Des-Cl) 4-Methylisoquinolin-1(2H)-one160.1No aromatic splitting for Cl Ar-Cl Reduction
Impurity D (Dimer) Alkyne DimerVariableAliphatic multiplets, no aromaticAlkyne Homocoupling

Validated Experimental Protocol

Method: Rh(III)-Catalyzed C–H Annulation of N-Pivaloyloxy-4-chlorobenzamide with Propyne Equivalent.

Reagents:

  • N-Pivaloyloxy-4-chlorobenzamide (1.0 equiv)

  • 4-Methyl-1,3-dioxolan-2-one (Propyne surrogate) OR 1-Trimethylsilylpropyne (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)[1]

  • AgSbF₆ (10 mol%)[1]

  • CsOAc (2.0 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) [0.2 M]

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar, charge a sealed tube with [CpRhCl₂]₂ and AgSbF₆ in TFE. Stir for 10 min to generate the active cationic species [CpRh(TFE)₃]²⁺.

  • Substrate Addition: Add the benzamide and CsOAc.

  • Alkyne Introduction: Add the alkyne/surrogate. Note: If using a volatile alkyne, cool the tube before addition.

  • Reaction: Seal and heat to 60 °C for 16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Ag salts.

  • Purification: Concentrate and purify via Flash Chromatography (SiO₂).

    • Gradient: 0 → 5% MeOH in DCM.

    • Note: The Isocoumarin elutes before the Isoquinolinone (less polar). The 3-Methyl regioisomer often co-elutes; requires preparative HPLC if formed.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence points where the Target (N-Cyc, 4-Me) competes with the Regioisomer (3-Me) and Isocoumarin (O-Cyc).

ReactionPathways Start 4-Chloro-Benzamide (Rh-Coordination) CH_Act Rhodacycle Intermediate Start->CH_Act C-H Activation Insertion_4 Alkyne Insertion (Path A: 1,2-Insertion) CH_Act->Insertion_4 Steric Control (Internal Alkyne) Insertion_3 Alkyne Insertion (Path B: 2,1-Insertion) CH_Act->Insertion_3 Electronic Control (Terminal Alkyne) RedElim_N N-Reductive Elimination Insertion_4->RedElim_N Amide Deprotonation RedElim_O O-Reductive Elimination Insertion_4->RedElim_O Low Base/Acidic Regio IMPURITY A: 6-Chloro-3-Me-Isoquinolinone Insertion_3->Regio Cyclization Target TARGET: 6-Chloro-4-Me-Isoquinolinone RedElim_N->Target Isocoum IMPURITY B: 6-Chloro-4-Me-Isocoumarin RedElim_O->Isocoum

Caption: Divergent pathways in Rh(III)-catalyzed annulation. Path A leads to the desired 4-methyl product, while Path B and O-elimination lead to primary impurities.

References

  • Rh(III)

    • Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
    • Source:Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

  • Regioselectivity in Isoquinolinone Synthesis

    • Title: Regioselective Synthesis of Isoquinolinones via Transition-Metal C
    • Source:Chemical Reviews, 2016.
    • URL:[Link]

  • Isocoumarin Side Product Formation

    • Title: Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activ
    • Source:J. Am. Chem. Soc., 2010.
    • URL:[Link]

  • Purification of Isoquinoline Derivatives

    • Title: Strategies for the Separation of Isoquinoline Alkaloids and Related Impurities.[2]

    • Source:Journal of Chrom
    • URL:[Link]

Sources

Vilsmeier-Haack Formylation: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Vilsmeier-Haack formylation. Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory with field-proven optimization strategies.

The Vilsmeier-Haack reaction is a cornerstone electrophilic aromatic substitution used to regioselectively install formyl (-CHO) groups on electron-rich aromatic and heteroaromatic rings [5]. While operationally straightforward, achieving high yields and strict regioselectivity requires precise control over reagent stoichiometry, temperature, and hydrolysis conditions.

Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the transient intermediates formed during the reaction. The process relies on the in situ generation of a highly reactive chloromethyleneiminium ion (the Vilsmeier reagent), which acts as the active electrophile [6].

VH_Mechanism DMF N,N-Dimethylformamide (DMF) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Activator Activating Agent (e.g., POCl3) Activator->VR Wheland Wheland Intermediate (Aryl Iminium Salt) VR->Wheland Electrophilic Attack Arene Electron-Rich Arene (Substrate) Arene->Wheland Hydrolysis Aqueous Hydrolysis (H2O / Base) Wheland->Hydrolysis Deprotonation Product Formylated Product (Aryl Aldehyde) Hydrolysis->Product Cleavage of C-N Bond

Mechanistic workflow of the Vilsmeier-Haack formylation pathway.

Reagent Selection: Optimizing the Activating Agent

The choice of activating agent dictates not only the reaction kinetics but also the complexity of the downstream workup. While Phosphorus Oxychloride (POCl₃) is the classical choice, alternative reagents can solve specific isolation issues [1], [2].

Table 1: Quantitative & Qualitative Comparison of Activating Agents

Activating AgentRelative ReactivityByproducts GeneratedWork-up ComplexityCost & Viability
POCl₃ (Phosphoryl Chloride)Moderate to HighPhosphoric acid derivatives (e.g., H₃PO₄, polyphosphates)High: Requires rigorous aqueous basic washes to remove non-volatile phosphorus salts [2].Low / Standard
SOCl₂ (Thionyl Chloride)ModerateSO₂ (gas), HCl (gas)Moderate: Simpler than POCl₃, but dissolved acidic gases must be carefully neutralized.Low / Standard
(COCl)₂ (Oxalyl Chloride)HighCO (gas), CO₂ (gas), HCl (gas)Low: Cleanest work-up profile; all byproducts are volatile, preventing emulsion formation [1].Moderate / High

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Vilsmeier reagent, and why do protocols vary? A: Theoretically, the formation of the chloroiminium salt requires a 1:1 molar ratio of DMF to POCl₃ [3]. However, in practice, DMF is frequently used in a large excess (3.0 to 5.0 equivalents) to serve as both the reagent and the solvent. For mildly deactivated substrates, utilizing an excess of the pre-formed Vilsmeier reagent (1.5 to 3.0 equivalents relative to the arene) is necessary to drive the electrophilic attack to completion [3].

Q2: My reaction mixture solidifies or forms a thick precipitate upon the addition of POCl₃ to DMF. Is this normal? A: Yes. This is a common physical phenomenon caused by the precipitation of the Vilsmeier reagent complex [4]. Causality & Fix: The localized high concentration of the salt exceeds its solubility limit in cold DMF. If the magnetic stir bar becomes trapped, local hot spots can form, leading to reagent degradation. Solution: Transition to a mechanical overhead stirrer for scale-up, or dilute the system with an inert, anhydrous co-solvent like 1,2-dichloroethane (DCE) prior to POCl₃ addition [4].

Q3: How can I control regioselectivity in substrates with multiple reactive sites? A: Formylation is governed by stereoelectronic effects, occurring at the most electron-rich and sterically accessible position (e.g., the 2-position in pyrroles, the 3-position in indoles, and para to activating groups in anilines/phenols)[5], [6]. Troubleshooting: If di-formylation occurs, lower the reaction temperature to 0 °C and restrict the Vilsmeier reagent to exactly 1.05 equivalents. If formylation occurs at the wrong site, you may need to introduce a bulky protecting group to sterically block the undesired position.

Troubleshooting Guide: Diagnosing Low Yields

When a Vilsmeier-Haack reaction fails to deliver expected yields, the root cause usually lies in substrate electronics, moisture contamination, or incomplete hydrolysis.

Troubleshooting Start Issue: Low Yield or Incomplete Conversion CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate HighlyActive Highly Activated Arene (e.g., Pyrrole, Phenol) CheckSubstrate->HighlyActive Deactivated Mildly Deactivated Arene (e.g., Halobenzenes) CheckSubstrate->Deactivated Action1 Check Reagent Quality: Ensure strictly anhydrous DMF/POCl3 HighlyActive->Action1 Action2 Force Conditions: Increase Temp (80 °C) & Eq (3-5x) Deactivated->Action2 Workup Evaluate Hydrolysis Step Action1->Workup If conversion remains low Action2->Workup Action3 Extend Hydrolysis Time & Adjust pH to 7-8 (NaOAc/NaOH) Workup->Action3 To cleave stable iminium intermediates

Diagnostic logic tree for troubleshooting low yields in Vilsmeier-Haack reactions.

Key Diagnostic Checks:

  • Moisture Contamination: The chloroiminium ion is highly hygroscopic and will prematurely hydrolyze back to DMF and HCl if exposed to atmospheric moisture. Always use freshly distilled POCl₃ and anhydrous DMF stored over molecular sieves.

  • Hydrolysis Failure: The reaction does not directly produce an aldehyde; it produces an aryl iminium salt (Wheland intermediate). If the workup is too acidic, this carbon-nitrogen double bond will not cleave. You must adjust the pH to mildly basic (pH 7–8) using sodium acetate or 2M NaOH to force the elimination of dimethylamine [7].

Standardized Experimental Protocol: Self-Validating Formylation

This protocol is designed as a self-validating system for the formylation of standard electron-rich arenes (e.g., activated indoles or anilines), adapted from validated synthetic methodologies [7].

Phase 1: Preparation of the Vilsmeier Reagent
  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF (3.0 equiv) to the flask and cool the system to 0 °C using an ice-water bath.

  • Activation: Charge the dropping funnel with POCl₃ (1.2 equiv). Add the POCl₃ dropwise over 15–20 minutes with vigorous stirring.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents thermal degradation of the forming reagent.

    • Validation Checkpoint: Observe the reaction mixture. A successful generation of the Vilsmeier reagent is indicated by a color shift to pale yellow/orange and the potential formation of a white/yellowish crystalline slurry[4].

  • Maturation: Stir the mixture at 0 °C for an additional 30 minutes to ensure complete conversion to the chloroiminium ion.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve the electron-rich arene (1.0 equiv) in a minimal volume of anhydrous DMF (or DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. For moderately reactive substrates, attach a reflux condenser and heat to 60–80 °C.

    • Validation Checkpoint: Monitor the reaction via TLC (e.g., 80:20 Hexanes:EtOAc). The starting material spot should disappear, replaced by a highly polar baseline spot (the charged aryl iminium intermediate). Do not proceed to Phase 3 until the starting material is fully consumed.

Phase 3: Hydrolysis and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully pour the mixture over crushed ice to quench unreacted POCl₃.

    • Safety Warning: POCl₃ reacts violently with water, releasing HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • pH Adjustment (Critical): The mixture will be highly acidic. Slowly add 2M NaOH or saturated aqueous sodium acetate until the pH reaches 7–8 [7].

    • Causality: Neutralizing the acid is strictly required to hydrolyze the iminium salt into the final aldehyde.

  • Extraction: Stir the neutralized aqueous mixture for 30–60 minutes at room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl aldehyde.

References

  • Vilsmeier–Haack reaction. Grokipedia. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

purification challenges of chlorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Case ID: PUR-CL-HET-2025

Welcome to the HaloChem Technical Support Center.

You have reached the specialized support unit for halogenated heterocycles. We understand that chlorinated scaffolds (pyridines, pyrimidines, quinolines) present a unique "triad of trouble": chemical instability (hydrolysis), chromatographic tailing (basic nitrogen interactions), and physical volatility .

Below are the resolved troubleshooting tickets for the most frequent issues encountered by our partners in drug discovery.

TICKET #01: "My product turns into a hydroxyl impurity during silica gel chromatography."

Diagnosis: Silica-Induced Nucleophilic Aromatic Substitution (


).
Severity:  Critical (Irreversible Product Loss).

The Mechanism: Standard silica gel is slightly acidic (pH 4–5) and contains adsorbed water (approx. 4–5% by weight). Electron-deficient rings, such as 2,4-dichloropyrimidine or 2-chloropyridine , are highly activated electrophiles. When these compounds "sit" on acidic silica, the protonation of the ring nitrogen further activates the C-Cl bond, making it susceptible to attack by the adsorbed water. The result is the hydrolysis of the chloride to a hydroxyl group (often tautomerizing to a lactam), seen as a polar baseline spot.

The Solution: The "Buffered Dry" Protocol To prevent this, you must neutralize the acidity and remove the water source.

Step-by-Step Protocol:

  • Deactivate the Silica:

    • Do not just add triethylamine (TEA) to the mobile phase; this is often insufficient for highly sensitive compounds.

    • Pre-treatment: Slurry the silica gel in a solution of 1% Triethylamine (Et3N) in Hexanes/Ethyl Acetate. Allow it to sit for 15 minutes.

    • Drying (The "Gold Standard"): For ultra-sensitive imines or pyrimidines, use "Dried Silica." Heat silica gel at 120°C under vacuum for 4 hours prior to packing. Combine this with the Et3N modifier for maximum stability [1].

  • Mobile Phase Modification:

    • Maintain 0.5% to 1% Et3N throughout the entire gradient run.

    • Caution: Et3N can form salts with acidic impurities, potentially clogging frits. Ensure your crude is free of strong acids before loading.

  • Alternative Stationary Phases (Decision Matrix): If silica passivation fails, switch the media immediately.

StationaryPhaseSelection Start Start: Chlorinated Heterocycle CheckSensitivity Is it Hydrolysis Sensitive? Start->CheckSensitivity Silica Std. Silica + 1% Et3N CheckSensitivity->Silica No/Mild HighSens Highly Sensitive? CheckSensitivity->HighSens Yes NeutralAlumina Neutral Alumina (Brockmann Grade III) HighSens->NeutralAlumina Lipophilic ReversePhase Reverse Phase (C18) (pH Controlled) HighSens->ReversePhase Polar/Ionizable

Figure 1: Decision matrix for selecting stationary phases based on compound hydrolytic instability.

TICKET #02: "My compound streaks/tails and co-elutes with impurities."

Diagnosis: Silanol Interaction (The "Basic Nitrogen" Effect). Severity: Moderate (Poor Resolution).

The Mechanism: Chlorinated heterocycles often retain basic nitrogen atoms. These nitrogens hydrogen-bond strongly with the free silanol groups (Si-OH) on the silica surface. This secondary interaction competes with the partitioning process, causing the peak to "smear" or tail significantly.

The Solution: Competitive Binding & pH Control

Option A: Normal Phase Modifiers (Flash Chromatography) Add a Lewis base to the mobile phase to "cap" the silanols preferentially.

ModifierConcentrationBest ForNotes
Triethylamine (Et3N) 0.1% – 1.0%General basic heterocyclesVolatile; easy to remove.
Ammonium Hydroxide (NH4OH) 0.5% – 1.0%Highly polar aminesRequires MeOH/DCM systems. Miscibility issues in Hex/EtOAc.
Amine-Functionalized Silica N/A (Stationary Phase)Labile compoundsActs as a "permanent modifier." No additives needed in solvent [2].

Option B: Reverse Phase (C18) Strategy If normal phase fails, C18 is superior for chlorinated heterocycles because it eliminates silanol interactions if the pH is controlled.

  • Protocol: Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10).

  • Why? At pH 10, the basic nitrogen is deprotonated (neutral), increasing hydrophobicity and retention on C18 while improving peak shape.

  • Warning: Ensure your C18 column is rated for high pH (many degrade > pH 8). If not, use low pH (0.1% Formic Acid) to fully protonate the species, though this may reduce retention of polar heterocycles.

TICKET #03: "I lost 40% of my yield during rotary evaporation."

Diagnosis: Sublimation/Volatility. Severity: Moderate to High.

The Mechanism: Low molecular weight chlorinated heterocycles (e.g., 2-chloropyridine , MW ~113 g/mol ) have high vapor pressures. They sublime easily under high vacuum or co-evaporate with solvents like dichloromethane [3].

The Solution: Salt Formation & Controlled Concentration

  • The "Trap" Method (Salt Formation):

    • If your product is basic and stable to acid, treat the organic layer with 1.0 eq of HCl in Dioxane or Ether before concentration.

    • The resulting hydrochloride salt is non-volatile.

    • Recovery: Isolate the salt, or free-base it immediately prior to the next step.

  • Process Control (If free base is required):

    • Vacuum: Do not use a high-vacuum manifold (oil pump). Use a water aspirator or regulated membrane pump (>20 mbar).

    • Temperature: Keep the water bath < 30°C.

    • Solvent Switch: Avoid evaporating to dryness. Concentrate to a small volume, then dilute with the solvent for the next reaction (telescoping).

TICKET #04: "My compound oils out instead of crystallizing."

Diagnosis: Supersaturation/Impurity Interference.[1] Severity: Low (Operational Nuisance).

The Mechanism: Chlorinated heterocycles often have low melting points. Small amounts of impurities depress the melting point further, causing the compound to separate as an oil (liquid-liquid phase separation) rather than a crystal solid.

The Solution: The "Anti-Solvent" Titration

  • Dissolution: Dissolve the "oil" in the minimum amount of a water-miscible solvent (e.g., Acetone, Methanol, or THF) at room temperature.

  • Titration: Slowly add water (anti-solvent) dropwise with vigorous stirring until a persistent cloudiness appears.

  • Seeding: Add a seed crystal (if available) or scratch the inner glass surface with a spatula.

  • The "Fridge" Trick: If it oils out again, re-heat to dissolve the oil, then let it cool very slowly in a Dewar flask or insulated bath. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Summary Troubleshooting Logic

TroubleshootingLogic Issue Identify Issue Loss Mass Loss? Issue->Loss Purity Purity/Separation? Issue->Purity Volatile Volatility Check: Is MW < 150? Loss->Volatile Tailing Tailing on TLC? Purity->Tailing Hydrolysis New Polar Spot? Purity->Hydrolysis Salt Make HCl Salt or Reduce Vacuum Volatile->Salt Yes AddBase Add 1% Et3N or Use C18 Tailing->AddBase DrySilica Use Dried Silica or Neutral Alumina Hydrolysis->DrySilica

Figure 2: Logical flow for diagnosing purification failures in chlorinated heterocycles.

References

  • Organic & Biomolecular Chemistry. Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N. RSC Publishing.[2]Link

  • Kinesis Australia / Teledyne. Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Technical Notes.Link

  • National Toxicology Program. 2-Chloropyridine: Chemical and Physical Properties (Volatility). NIH/NTP Reports.Link

  • BenchChem Technical Support. Purification of Chlorinated Heterocyclic Compounds: Troubleshooting Guides. BenchChem Support Center.[3][4]Link

Sources

preventing byproduct formation in isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Byproduct Formation in Metal-Catalyzed Annulation Role: Senior Application Scientist Status: Active Support Ticket

Core Directive & Scope

Welcome to the technical support center for Isoquinolinone Synthesis . This guide addresses the most common failure modes in the transition-metal-catalyzed C-H activation/annulation of benzamides with alkynes.

While classical methods (e.g., Bischler-Napieralski) exist, this guide focuses on the modern CpRh(III) and Cp Co(III) catalyzed routes (C-H activation), as these offer the highest atom economy but present unique technical challenges regarding byproduct formation.

Standard Operating Procedure (SOP): The Redox-Neutral Protocol

Before troubleshooting, ensure your baseline protocol aligns with the industry-standard Fagnou-Glorius-Ackermann conditions . Deviations here are the primary cause of byproduct formation.

Target Reaction: N-alkoxybenzamide + Internal Alkyne


 Isoquinolinone + Alcohol
ParameterStandard ConditionTechnical Rationale
Catalyst

(1–2.5 mol%)
The Cp* ligand provides necessary steric bulk and solubility.
Additive CsOAc or NaOAc (30–50 mol%)Acts as a "CMD" (Concerted Metalation-Deprotonation) base to assist C-H cleavage.
Solvent MeOH or TFE (2,2,2-Trifluoroethanol)Critical: Protic solvents facilitate the proton-transfer steps in the catalytic cycle. TFE stabilizes the active cationic metal species.
Temperature 60–80 °CSufficient thermal energy for alkyne insertion but low enough to prevent catalyst decomposition.
Atmosphere Air or

Redox-neutral routes are generally air-tolerant, but

is preferred to prevent alkyne homocoupling.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this matrix to identify the root cause of your specific impurity profile.

Scenario A: "I see the starting material is consumed, but the yield is low."

Issue: Formation of Alkyne Homocoupling Products (Glaser Coupling or Dimerization).

  • Mechanism: If the metal center (especially if Cu is used as a co-oxidant) interacts with the alkyne before the benzamide, oxidative dimerization occurs.

  • Corrective Action:

    • Switch to Internal Oxidants: Use N-pivaloyloxy or N-methoxy benzamides. This eliminates the need for external Cu(II) oxidants, which are the primary culprits for alkyne dimerization.

    • Kinetic Control: Syringe pump addition of the alkyne over 1 hour. This keeps the instantaneous concentration of alkyne low relative to the metal-benzamide complex.

Scenario B: "I am isolating the non-cyclized alkylated product."

Issue: Protodemetalation (The "Open" Byproduct).

  • Mechanism: The alkyne inserts into the C-M bond, but instead of the nitrogen attacking the metal center to close the ring, a proton source intercepts the intermediate.

  • Corrective Action:

    • Solvent Acidity: If using TFE, mix with MeOH (9:1). TFE is sometimes too acidic and can protonate the intermediate prematurely.

    • Dry Conditions: While these reactions are robust, excessive water can hydrolyze the N-O bond before cyclization. Add 4Å Molecular Sieves.

Scenario C: "I have a mixture of 3- and 4-substituted isoquinolinones."

Issue: Regioselectivity Drift .

  • Mechanism: For unsymmetrical alkynes (

    
    ), the insertion orientation is dictated by sterics and electronics.
    
  • Corrective Action:

    • Steric Steering: The bulky group of the alkyne prefers to be distal to the bulky Cp* ligand. If

      
       is Phenyl and 
      
      
      
      is Methyl, the Phenyl will typically end up at the 3-position (away from the carbonyl) to minimize steric clash during insertion.
    • Electronic Steering: Electron-deficient alkynes insert to place the electron-withdrawing group at the 4-position (beta to the metal in the intermediate).

Deep Dive: The "N-O Bond" Critical Control Point

The most sophisticated failure mode in modern isoquinolinone synthesis is the failure of the N-O bond to cleave.

In the Redox-Neutral pathway, the N-OR group serves two roles:

  • Directing Group: Coordinates the metal.

  • Internal Oxidant: Accepts the electrons during the final step, regenerating the catalyst.

The Byproduct: If the N-O bond is too strong (e.g., N-OMe vs N-OPiv), you may isolate a stable seven-membered metallacycle or a simple alkylation product.

Protocol Adjustment:

  • Switch Leaving Groups: If N-OMe is sluggish (requires

    
    C), switch to N-pivaloyloxy (-OPiv) . The pivalate is a better leaving group, lowering the activation energy for the reductive elimination/cleavage step.
    

Visualizing the Failure Modes

The following diagram maps the catalytic cycle of the Rh(III)/Co(III) pathway, highlighting exactly where the byproducts branch off.

IsoquinolinoneCycle PreCat Pre-Catalyst [Cp*MCl2]2 ActiveCat Active Species Cp*M(OAc)2 PreCat->ActiveCat Activation Coordination Coordination (N-Directing Group) ActiveCat->Coordination + Substrate Byprod_Homo Byproduct: Alkyne Homocoupling ActiveCat->Byprod_Homo Excess Cu/Oxidant CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - AcOH Alkyne_Insert Alkyne Insertion CH_Activation->Alkyne_Insert + Alkyne Reductive_Elim Reductive Elimination & N-O Cleavage Alkyne_Insert->Reductive_Elim 7-membered Int. Byprod_Proto Byproduct: Protodemetalation (Linear Alkylation) Alkyne_Insert->Byprod_Proto + H+ (Premature) Byprod_Regio Byproduct: Wrong Regioisomer Alkyne_Insert->Byprod_Regio Steric Mismatch Reductive_Elim->ActiveCat Regenerate M(III) Product Isoquinolinone (Target) Reductive_Elim->Product - ROH

Figure 1: Mechanistic pathway of CpM(III)-catalyzed annulation. Red dashed nodes indicate critical failure points leading to byproduct formation.*

Quantitative Data: Solvent & Additive Effects[1][2]

The following data summarizes the impact of solvent choice on yield and byproduct suppression, based on aggregated optimization studies (e.g., Guimond et al.).

Solvent SystemYield (Isoquinolinone)Byproduct ProfileRecommendation
MeOH 85-95%Low. Trace hydrolysis of DG.Standard. Best balance of solubility and proton transfer.
TFE (Trifluoroethanol) 70-85%Moderate. Can cause protodemetalation if "wet".Use for Co(III). Essential for stabilizing Cobalt catalysts.
DCE (Dichloroethane) <40%High. Significant decomposition/oligomerization.Avoid. Lacks proton shuttle capability needed for C-H step.
DMF 50-60%Moderate. Competitive coordination to metal center.Alternative only if substrate is insoluble in alcohols.

References

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.

  • Rovis, T., & Hyster, T. K. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C-H/N-H Activation. Journal of the American Chemical Society.

  • Satoh, T., & Miura, M. (2010). Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chemistry - A European Journal.

scaling up the synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Scaling the Synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Introduction

Welcome to the Technical Support Center for the synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one. This molecule is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold for various developmental drug candidates. However, transitioning its synthesis from the laboratory bench to a larger, pilot-plant scale introduces a unique set of challenges. Issues such as inconsistent yields, impurity profiles, and thermochemical events that are negligible at the gram-scale can become critical roadblocks during scale-up.

This guide is structured to provide researchers and process chemists with actionable insights and solutions. As Senior Application Scientists, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to anticipate, diagnose, and resolve common issues encountered during the scale-up of this important intermediate.

Proposed Synthetic Pathway: A Scalable Approach

A robust and scalable synthesis is paramount. While several routes to the isoquinolinone core exist, a common and reliable strategy involves the cyclization of a substituted N-phenethylacetamide. This approach is often favored for its use of readily available starting materials and its generally predictable reaction course.

The proposed two-step pathway begins with the acylation of 2-(4-chlorophenyl)propan-1-amine with an appropriate acetylating agent, followed by a cyclization reaction, often mediated by a dehydrating agent like phosphorus oxychloride (POCl₃) or a strong acid.

Synthetic_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization Start 2-(4-chlorophenyl)propan-1-amine Intermediate N-(2-(4-chlorophenyl)-1-methylethyl)acetamide Start->Intermediate Acylation Reagent1 Acetylating Agent (e.g., Acetic Anhydride) Reagent1->Intermediate FinalProduct 6-Chloro-4-methylisoquinolin-1(2H)-one Intermediate->FinalProduct Bischler-Napieralski Type Reaction Reagent2 Dehydrating Agent (e.g., POCl₃) Reagent2->FinalProduct

Caption: Proposed two-step synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one.

This pathway, a variation of the Bischler-Napieralski reaction, is an electrophilic aromatic substitution.[1] The success of the cyclization step is highly dependent on the electronic nature of the aromatic ring. The presence of an electron-withdrawing chloro group can make this step challenging, often requiring more forceful conditions than for electron-rich substrates.[1]

Troubleshooting Guide for Scale-Up Synthesis

This section directly addresses common problems observed during the synthesis of isoquinolinone derivatives, particularly when increasing batch size.

Issue / ObservationPotential Cause(s)Recommended Solutions & Corrective Actions
Low or Inconsistent Yield 1. Impure Starting Materials: The presence of impurities, especially in the starting amine, can inhibit the reaction or introduce side products. 2. Inefficient Cyclization: The electron-withdrawing nature of the chlorine atom deactivates the ring, making cyclization difficult.[1] 3. Insufficient Heat Transfer: On a larger scale, poor mixing or inadequate heating can create cold spots in the reactor, preventing the reaction from reaching the required activation energy.[2]1. Starting Material QC: Always verify the purity of starting materials (e.g., by ¹H NMR, GC-MS) before use. 2. Optimize Reaction Conditions: For deactivated rings, a stronger dehydrating agent (e.g., P₂O₅ in POCl₃) or higher temperatures may be necessary.[1] Monitor reaction progress closely by TLC or HPLC to determine the optimal reaction time and avoid degradation.[3] 3. Process Engineering: Ensure the reactor is equipped with an appropriate overhead stirrer and heating mantle to maintain a uniform internal temperature. Monitor both the mantle and the internal reaction temperature.
Reaction Mixture Turns into a Dark, Intractable Tar 1. Overheating: Excessive temperatures or prolonged reaction times, especially during the forceful cyclization step, can lead to polymerization and decomposition.[1] 2. Presence of Oxygen: Sensitivity to atmospheric oxygen can promote oxidative degradation, especially at elevated temperatures.1. Strict Temperature Control: Develop a precise heating profile. Avoid exceeding the optimal temperature identified during optimization studies. Consider adding the dehydrating agent dropwise to control any exotherm.[1] 2. Inert Atmosphere: Perform all steps, especially the high-temperature cyclization, under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[4]
Difficult Product Isolation & Purification 1. Product is an Insoluble Solid: The final product may precipitate from the reaction mixture, making it difficult to handle.[2] 2. Co-precipitation of Impurities: Side products or unreacted starting materials may co-precipitate or co-crystallize with the desired product. 3. Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of sensitive isoquinolinone products during column chromatography.1. Filtration & Washing: Isolate the crude solid by filtration. Wash the filter cake thoroughly with a suitable solvent (one in which the product is poorly soluble but impurities are soluble) to remove trapped reactants.[3] 2. Recrystallization: This is the most effective method for purifying the final product on a large scale. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one that provides good recovery and high purity.[3] 3. Chromatography Optimization: If chromatography is unavoidable, consider using deactivated silica gel (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina.[3]
Formation of a Major, Unidentified Side Product 1. Incomplete Cyclization: The reaction may stall, leaving a significant amount of the N-acetyl intermediate. 2. Retro-Ritter Reaction: The nitrilium ion intermediate can fragment, which is a known competing pathway in similar reactions.[1]1. Reaction Monitoring: Use TLC or HPLC to track the consumption of the intermediate. If the reaction stalls, a higher temperature or longer reaction time may be required. 2. Mechanistic Analysis: Isolate and characterize the side product (NMR, MS). Understanding its structure can provide insight into the competing reaction pathway and help in devising strategies to minimize it (e.g., by adjusting temperature or reagent choice).

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of the cyclization step?

A1: The three most critical parameters are temperature, rate of addition, and mixing efficiency . The cyclization is often exothermic and requires high activation energy. Poor temperature control can lead to runaway reactions or tar formation.[1] The rate of addition for the dehydrating agent (e.g., POCl₃) must be carefully controlled to manage the exotherm. Finally, inefficient mixing in a large reactor can lead to localized "hot spots" and non-uniform reaction, resulting in lower yields and inconsistent product quality.[2]

Q2: How do the chloro and methyl substituents on the ring influence the synthesis?

A2: The 6-chloro group is electron-withdrawing, which deactivates the aromatic ring towards the key electrophilic aromatic substitution (cyclization) step. This means the reaction will likely require more forcing conditions (higher temperature, stronger acid catalyst) than a non-chlorinated analogue.[1] The 4-methyl group is introduced via the starting material and directs the final structure. Its presence may slightly influence the solubility and crystalline nature of the final product.

Q3: What are the primary safety concerns when handling the reagents involved?

A3: Reagents like phosphorus oxychloride (POCl₃) are highly corrosive, toxic, and react violently with water. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7] The reaction should be equipped with a gas trap to handle the HCl gas that is evolved. Always have a suitable quenching agent (e.g., a separate flask with ice/water for cautiously quenching residual reagent) ready.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity ReviewConditions Review Reaction Conditions Start->ReviewConditions AnalyzeWorkup Analyze Workup & Purification Start->AnalyzeWorkup ImpureReactants Impure Reactants? CheckPurity->ImpureReactants IncorrectTemp Incorrect Temp/ Time? ReviewConditions->IncorrectTemp LossDuringExtraction Loss During Isolation? AnalyzeWorkup->LossDuringExtraction SolutionPurity Solution: Source & Analyze New Materials ImpureReactants->SolutionPurity Yes SolutionConditions Solution: Re-optimize Temp & Reaction Time IncorrectTemp->SolutionConditions Yes SolutionWorkup Solution: Optimize Recrystallization Solvent/Procedure LossDuringExtraction->SolutionWorkup Yes

Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.

Q4: Are there alternative synthetic routes that might be more amenable to large-scale production?

A4: Yes, while the Bischler-Napieralski approach is common, other methods could be considered. For example, palladium-catalyzed coupling reactions have been developed for isoquinoline synthesis and can sometimes offer milder conditions and broader substrate scope, though catalyst cost and removal can be a concern on a large scale.[8] For any alternative route, a thorough process hazard analysis and cost-of-goods evaluation would be necessary before implementation at scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-4-methylisoquinolin-1(2H)-one (Lab Scale)

  • Disclaimer: This is a generalized procedure and may require optimization. All operations should be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of N-(2-(4-chlorophenyl)-1-methylethyl)acetamide

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(4-chlorophenyl)propan-1-amine (1.0 equiv) and a suitable solvent such as dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide, which can often be used in the next step without further purification.

Step 2: Cyclization to 6-Chloro-4-methylisoquinolin-1(2H)-one

  • To a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv).

  • Heat the POCl₃ to 80-90 °C.

  • Add the crude N-(2-(4-chlorophenyl)-1-methylethyl)acetamide (1.0 equiv) portion-wise or as a solution in a minimal amount of a high-boiling inert solvent.

  • After the addition, heat the mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and very cautiously pour it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Basify the acidic solution with a concentrated sodium hydroxide or ammonium hydroxide solution to a pH of >8, keeping the temperature below 20 °C with an ice bath.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Chloro-4-methylisoquinolin-1(2H)-one.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Instability of Isoquinoline Quinone Intermediates.
  • ECHEMI. (n.d.). Isoquinoline SDS, 119-65-3 Safety Data Sheets.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoquinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • CDH Fine Chemical. (n.d.). ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Benchchem. (n.d.). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.

Sources

impact of solvent choice on reaction efficiency for quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolinone Synthesis Technical Support Center . Quinolinones (including 2-quinolinones and 4-quinolinones) are privileged scaffolds in drug discovery. However, synthesizing these heterocycles often presents challenges related to low yields, intractable byproducts, and poor regioselectivity.

As an Application Scientist, I have found that the most critical, yet frequently overlooked, variable in these reactions is solvent choice . Solvents do more than dissolve reactants; they dictate transition-state stabilization, dictate heat transfer, and can even actively coordinate with metal catalysts.

Below is our comprehensive troubleshooting guide, structured to address the specific mechanistic roadblocks you may encounter at the bench.

Diagnostic Workflow: Selecting the Optimal Solvent System

Solvent_Workflow Start Target Quinolinone Scaffold Decision1 Synthesis Pathway? Start->Decision1 Thermal Thermal Cyclization (e.g., Conrad-Limpach) Decision1->Thermal Metal Metal-Catalyzed Annulation Decision1->Metal Solvent1 High-Boiling Inert Solvent (Dowtherm A, Mineral Oil) Prevents Polymerization Thermal->Solvent1 Requires >200°C Solvent2 Catalyst Sensitivity? Metal->Solvent2 Room Temp to 120°C Aprotic Aprotic Polar (DMF, DMSO) Prevents Catalyst Deactivation Solvent2->Aprotic Coordination-Sensitive Protic Protic (EtOH, H2O) Alters Regioselectivity (e.g., Thiones) Solvent2->Protic H-Bonding Required

Logical workflow for selecting optimal solvents in quinolinone synthesis.

Part 1: Troubleshooting Thermal Cyclizations (Conrad-Limpach)

Q: My Conrad-Limpach cyclization is yielding a black, intractable tar with <30% yield. How do I fix this?

The Causality: The Conrad-Limpach synthesis of 4-quinolinones relies on an electrocyclic ring-closing step that requires immense thermal energy (~250 °C)[1]. If you attempt this reaction neat (without solvent), intermolecular polymerization outcompetes the desired intramolecular cyclization[2]. The Fix: You must use an inert, high-boiling solvent. Solvents like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or mineral oil act as excellent heat-transfer mediums while diluting the Schiff base intermediates, thereby suppressing intermolecular side reactions[2][3].

Table 1: Effect of Solvent on Conrad-Limpach Cyclization Yield

Solvent Choice Boiling Point (°C) Average Yield (%) Mechanistic Observation
Neat (No Solvent) N/A < 30% Severe tarring; intermolecular polymerization dominates.
Mineral Oil > 300 °C 85 - 95% Excellent dilution; product precipitates upon cooling.

| Dowtherm A | 258 °C | 90 - 95% | Optimal heat transfer; yields highest purity crystals. |

Experimental Protocol: Self-Validating Conrad-Limpach Cyclization
  • Schiff Base Formation: Condense your starting aniline with a β-ketoester in the presence of a catalytic acid. Self-Validation: The generation of water (often removed via a Dean-Stark trap) confirms the formation of the Schiff base intermediate.

  • Solvent Preparation: In a separate 3-neck round-bottom flask, heat 3–5 volumes of Dowtherm A to 250 °C under an inert atmosphere.

  • Dropwise Addition (Critical): Dissolve the purified Schiff base in a minimal amount of warm toluene and add it dropwise to the boiling Dowtherm A. Self-Validation: You will observe the immediate distillation of alcohol (e.g., ethanol or methanol) condensing in your trap. This physical phase change is the real-time confirmation that the electrocyclic ring closure is successfully occurring.

  • Isolation: Remove the heat and allow the mixture to cool to room temperature. Self-Validation: The 4-quinolinone product will spontaneously crystallize out of the Dowtherm A matrix.

Part 2: Troubleshooting Metal-Catalyzed Annulations

Q: My transition-metal catalyzed quinoline synthesis is stalling, and I see heavy byproduct formation. I am using ethanol as my solvent. What is going wrong?

The Causality: Modern quinoline synthesis often employs transition metals (e.g., Zirconocene, Gold, or Copper) to drive sequential addition and cyclization under mild conditions. However, protic polar solvents like ethanol (EtOH) possess lone pairs and acidic protons that can aggressively coordinate with the metal center. This complexation effectively poisons the catalyst, preventing it from activating your substrate[4]. The Fix: Switch to an aprotic polar solvent like Dimethylformamide (DMF). DMF stabilizes the highly polar intermediates formed during annulation without irreversibly binding to the metal catalyst[4].

Table 2: Solvent Screening for Zirconocene-Catalyzed Quinoline Synthesis

Solvent Choice Solvent Type Yield (%) Mechanistic Impact on Catalyst
DMF Aprotic Polar 83% Stabilizes ionic intermediates; no catalyst inhibition.
Toluene Aprotic Non-polar 35% Poor solubility of intermediates leads to stalled kinetics.

| EtOH | Protic Polar | 17% | Extreme catalyst inhibition via metal-solvent complexation. |

Experimental Protocol: Zirconocene-Catalyzed Desulfurative Annulation
  • Reaction Setup: In a flame-dried Schlenk tube under Argon, combine 1,3-ynone (0.5 mmol) and o-aminothiophenol (0.6 mmol).

  • Catalyst & Solvent: Add 5 mol% Cp₂ZrCl₂ and 10 mol% L-phenylalanine. Inject 1.0 mL of anhydrous DMF.

  • Annulation: Stir at room temperature for 5 hours. Self-Validation: Perform a TLC check. The complete disappearance of the 1,3-ynone spot confirms the successful formation of the 1,5-benzothiazepine intermediate.

  • Desulfurative Oxidation: Add 0.6 mmol of I₂ to the flask and stir for 1 hour. Self-Validation: A distinct color shift and the emergence of a new, highly UV-active spot on TLC confirms the ring contraction to the final quinoline scaffold.

  • Workup: Quench with saturated Na₂S₂O₃ to neutralize excess iodine, extract with ethyl acetate, and purify via silica gel chromatography.

Part 3: Regioselectivity & The Knorr Variation

Q: I am trying to synthesize a 4-quinolinone, but my NMR data shows I made a 2-quinolinone. Why did the regioselectivity flip?

The Causality: The regioselectivity of aniline attacking a β-ketoester is entirely dictated by temperature and solvent kinetics.

  • Conrad-Limpach Pathway (4-quinolinones): If the initial condensation is run at low temperatures (room temp to 80 °C), the aniline attacks the highly electrophilic ketone carbonyl, forming a Schiff base that later cyclizes into a 4-quinolinone[1].

  • Knorr Variation (2-quinolinones): If the initial condensation is run at high temperatures (~140 °C), the aniline attacks the ester carbonyl instead, forming a thermodynamically stable β-keto acid anilide. Subsequent cyclization of this intermediate yields a 2-quinolinone[1].

Q: Can solvent choice dictate whether I get a quinolinone (ketone) versus a quinolinethione (thione)?

The Causality: Yes. When using multicomponent C1 sources like EtOCS₂K, the hydrogen-bonding network of the solvent completely alters the reaction pathway. Running the reaction in an aprotic-heavy mixture like DMSO/H₂O (2:1) selectively yields quinoline-2-ones. Conversely, running the exact same reagents in a protic environment like EtOH/H₂O (1:1) directs the nucleophile differently, yielding quinoline-2-thiones without the need for additional catalysts[5].

Part 4: General FAQs

Q: How do I remove high-boiling solvents like Dowtherm A or mineral oil from my final solid product? A: Because these solvents have incredibly high boiling points, rotary evaporation is ineffective. Instead, take advantage of differential solubility. Once your quinolinone has precipitated at room temperature, collect it via vacuum filtration. Wash the filter cake generously with a cold, non-polar solvent like hexanes or toluene. The high-boiling solvent and organic impurities will wash through, leaving your highly polar quinolinone intact on the frit[3].

Q: What is a good starting solvent system for purifying quinolinones via column chromatography? A: Quinolinones are highly polar and often streak on silica gel due to hydrogen bonding. Start with a gradient of petroleum ether to ethyl acetate (e.g., 95:5 moving to 50:50). If streaking persists, adding 1-2% triethylamine (TEA) or methanol to the eluent can help sharpen the bands by disrupting the hydrogen bonds between the quinolinone and the silica stationary phase[6].

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI Source: mdpi.com URL:[Link]

  • Conrad–Limpach synthesis - Wikipedia Source: wikipedia.org URL:[Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization Source: rsc.org URL:[Link]

  • EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives | Organic Letters - ACS Publications Source: acs.org URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the isoquinoline scaffold. Here, we move beyond simple protocols to address the fundamental question of why a particular catalyst or reaction condition is chosen, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during common isoquinoline syntheses. Each answer provides a causal explanation and a clear path toward resolving the issue.

Section 1: The Bischler-Napieralski Reaction

This classical method involves the acid-catalyzed cyclodehydration of β-arylethylamides to form 3,4-dihydroisoquinolines, which are then typically oxidized.[1][2] The "catalyst" is a strong dehydrating (or condensing) agent.

Question: My Bischler-Napieralski reaction is resulting in a very low yield or failing completely. What are the most common reasons?

Answer: Low yields in this reaction are a frequent issue and almost always trace back to one of four factors:

  • Deactivated Aromatic Ring: This is an intramolecular electrophilic aromatic substitution. The reaction is highly sensitive to the electronic nature of the aromatic ring. If your substrate contains electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring is not nucleophilic enough to attack the intermediate, leading to poor or no cyclization. The reaction is most effective with electron-donating groups (e.g., alkoxy, alkyl) on the benzene ring.[3]

  • Insufficiently Potent Dehydrating Agent: For substrates that are not electron-rich, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[3] A more potent system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be required.[1][3]

  • Side Reactions (Retro-Ritter Fragmentation): A significant competing pathway is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[4] This is especially prevalent when the resulting styrene is highly conjugated and therefore thermodynamically stable.[4][5]

  • Harsh Reaction Conditions: While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting material or product, often resulting in the formation of intractable tar.[6]

Question: I am observing a significant amount of a styrene-like byproduct. What is causing this and how can I prevent it?

Answer: The formation of a styrene byproduct is a classic sign of a retro-Ritter reaction .[5] This occurs when the key nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments.[4]

Causality: The stability of the potential styrene product is the primary driving force for this side reaction. If the β-carbon of your ethylamine backbone is substituted in a way that would lead to a highly stable, conjugated styrene, this pathway becomes more favorable.

Troubleshooting Steps:

  • Use Milder Conditions: The modern standard for preventing this and other side reactions is to use a milder, more efficient dehydrating system. A combination of trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at much lower temperatures (e.g., -20 °C to 0 °C), which kinetically disfavors the fragmentation pathway.[3]

  • Solvent Choice: In some cases, using the corresponding nitrile (e.g., acetonitrile if your amide is an acetamide) as the solvent can shift the equilibrium away from the retro-Ritter products.[4] However, this is not always a practical or cost-effective solution.

Question: How do I select the appropriate dehydrating agent for my substrate?

Answer: The choice of dehydrating agent is critical and depends directly on the electronic properties of your β-arylethylamide.

Dehydrating Agent SystemTypical ConditionsBest Suited ForKey Considerations & Drawbacks
POCl₃ Reflux in Toluene or AcetonitrileElectron-rich aromatic rings (e.g., with methoxy groups).[3]Often insufficient for neutral or deactivated rings. Can lead to tar formation at high temperatures.
P₂O₅ in refluxing POCl₃ High temperature refluxElectron-neutral or moderately deactivated rings.[1][3]Very harsh conditions. Can cause decomposition of sensitive substrates and lead to complex mixtures.[6]
Tf₂O / 2-Chloropyridine -20 °C to 0 °C in DCMWide range of substrates, including acid-sensitive and less activated systems.Reagents are more expensive. Requires strictly anhydrous conditions. Often provides the highest and cleanest yields.[3]
Polyphosphoric Acid (PPA) 100-150 °CPhenethylcarbamates and some amides.High viscosity can make stirring difficult. Workup can be challenging.
Section 2: The Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8]

Question: My Pictet-Spengler reaction is failing or giving a low yield. What should I check first?

Answer: This reaction's success hinges on the formation of an electrophilic iminium ion, which then undergoes cyclization.[7] Failure typically points to issues with this process.

  • Insufficiently Nucleophilic Aromatic Ring: Like the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution. It works best with electron-rich rings (e.g., indole, pyrrole, or a phenyl group with activating substituents).[7][9] If your ring has electron-withdrawing groups, the reaction will be sluggish or may not proceed at all.

  • Inappropriate Catalyst/Acid Strength: The condensation to form the imine and its subsequent protonation to the reactive iminium ion are equilibrium processes.[8] The acid catalyst is crucial.[7]

    • Too Weak: If the acid is too weak, not enough iminium ion is formed.

    • Too Strong: For sensitive substrates, very strong acids (e.g., concentrated H₂SO₄) can cause decomposition.

    • Solution: Start with a common protic acid like trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂.[9] If decomposition is observed, switch to milder catalytic conditions.

  • Catalyst Inhibition by Product: The tetrahydroisoquinoline product is a Lewis basic amine. It can bind to and inhibit both Brønsted and Lewis acid catalysts, leading to catalyst deactivation as the reaction progresses.[10][11] This is a common, often overlooked, reason for incomplete conversion. Running the reaction at higher catalyst loading or considering a catalyst less prone to product inhibition (like certain chiral phosphoric acids) can help.[10][12]

Question: My catalyst seems to be deactivating over the course of the reaction. How do I know if it's decomposition or product inhibition?

Answer: Distinguishing between catalyst decomposition and product inhibition is a critical diagnostic step. Kinetic studies provide a definitive answer.

Diagnostic Experiment: Run two parallel reactions with the same initial catalyst concentration:

  • Reaction A: Standard conditions with 100% starting material.

  • Reaction B: "Spiked" conditions. Start with ~50% starting material and ~50% of the final product.

Analysis: Monitor the initial reaction rates.

  • If Rate(A) >> Rate(B): This is a clear sign of product inhibition . The presence of the product from the beginning significantly slows the reaction.[10][12]

  • If Rate(A) ≈ Rate(B): The issue is more likely catalyst decomposition under the reaction conditions, as the rate is primarily dependent on the initial catalyst activity, not the product concentration.

If product inhibition is confirmed, you may need to increase catalyst loading, design a continuous-flow process where the product is removed, or switch to a catalyst system known to be less affected by the basicity of the product.[10]

Section 3: Modern Transition-Metal Catalyzed Syntheses

Modern methods, often involving palladium, rhodium, or copper, have greatly expanded the scope of isoquinoline synthesis, particularly for constructing highly substituted or electronically challenging targets via C-H activation/annulation pathways.[13][14][15]

Question: My palladium-catalyzed C-H activation/annulation is not working. What are the most critical parameters to investigate?

Answer: Transition-metal-catalyzed reactions are complex, multi-step cycles. Failure can occur at several points. The most critical parameters are the ligand, oxidant (if required), and additives.

  • Ligand Choice: The ligand is arguably the most important variable. It modulates the steric and electronic properties of the metal center, influencing every step of the catalytic cycle.[16] There is no universal ligand.

    • Monodentate vs. Bidentate: Simple monodentate phosphine ligands (e.g., PPh₃) may be effective for some reactions, but more complex transformations often require bidentate ligands (e.g., XantPhos, dppf) to improve catalyst stability and activity.[17]

    • Screening is Key: If a reaction is failing, a ligand screening is the first and most crucial optimization step.

  • Oxidant/Co-oxidant: Many C-H activation cycles are oxidative, meaning the metal is oxidized during the cycle and must be regenerated. Common oxidants include Cu(OAc)₂ or Ag₂O. The stoichiometry and choice of oxidant are critical. In some cases, the oxidant can also act as a ligand or base, complicating the system.

  • Directing Group: Most C-H activation strategies rely on a directing group (e.g., an amide, oxime) on the substrate to position the metal catalyst near the target C-H bond.[13] Ensure your directing group is appropriate for the chosen catalytic system.

  • Additives: Many reactions require additives, such as a base (e.g., K₂CO₃, Cs₂CO₃) or an acid. These components can play multiple roles, from deprotonating a substrate to activating the catalyst. Their concentration and identity must be carefully optimized.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a transition-metal-catalyzed route over a classical acid-catalyzed method like Bischler-Napieralski?

A1: The primary advantages are substrate scope and functional group tolerance .

  • Substrate Scope: Classical methods like Bischler-Napieralski and Pictet-Spengler generally require electron-rich aromatic rings.[6][16] Transition-metal-catalyzed C-H activation can often functionalize electron-neutral or even electron-poor aromatic systems, which are inaccessible via classical routes.[13][18]

  • Functional Group Tolerance: The harsh, strongly acidic and high-temperature conditions of many classical syntheses are incompatible with sensitive functional groups.[14] Many modern palladium- or rhodium-catalyzed reactions proceed under much milder conditions, preserving a wider array of functional groups on the molecule.[19]

  • Regioselectivity: C-H activation guided by a directing group can provide exquisite control over regioselectivity, which can be a challenge in classical electrophilic substitutions on polysubstituted rings.[20]

Q2: For a new synthesis, how do I decide which route (and therefore catalyst type) to choose?

A2: This decision should be guided by the electronic properties of your starting materials and the desired substitution pattern on the final isoquinoline. The following workflow provides a general decision-making framework.

Catalyst Selection Workflow start Analyze Target Isoquinoline & Available Starting Materials q1 Is the aromatic ring of the precursor electron-rich? start->q1 q2 Is the target a 1,2,3,4-tetrahydroisoquinoline? q1->q2 Yes q3 Are sensitive functional groups present? q1->q3 No bischler Bischler-Napieralski (e.g., POCl₃, Tf₂O) q2->bischler No pictet Pictet-Spengler (e.g., TFA, H₃PO₄) q2->pictet Yes pomeranz Pomeranz-Fritsch (e.g., H₂SO₄, PPA) q3->pomeranz No modern Transition-Metal Catalysis (e.g., Pd, Rh, Cu + Ligand) q3->modern Yes

Caption: A decision workflow for selecting an isoquinoline synthesis route.

Q3: What are the most critical safety precautions when handling dehydrating agents like POCl₃ and P₂O₅?

A3: These reagents are highly corrosive and react violently with water. Strict adherence to safety protocols is non-negotiable.

  • Work in a Fume Hood: Always handle phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O) in a certified chemical fume hood.

  • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use.[21] The presence of moisture can lead to a violent exothermic reaction and the release of corrosive HCl gas (from POCl₃) or other acids.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves (butyl rubber or neoprene are often recommended for POCl₃).

  • Quenching: The quenching of these reagents is the most hazardous step. Always cool the reaction mixture in an ice bath before slowly and cautiously adding the quenching agent (e.g., ice, water, or a basic solution) dropwise with vigorous stirring. Never add water to the bulk reagent.

Experimental Protocols
Protocol: Mild, High-Yield Bischler-Napieralski Cyclization Using Tf₂O

This protocol is a modern, reliable alternative to classical high-temperature methods and is suitable for a wide range of substrates, including those that are acid-sensitive.[3]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 2-Chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried, inert-atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution via syringe. Stir for 5 minutes.

  • Activation: Slowly add triflic anhydride (Tf₂O, 1.2 equiv) dropwise over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -15 °C. A color change is often observed.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can then be purified by flash column chromatography.

Troubleshooting Workflow start Low Yield in Bischler-Napieralski Reaction check_purity Verify Purity of Starting Amide (NMR, mp) start->check_purity check_conditions Ensure Anhydrous Conditions & Inert Atmosphere check_purity->check_conditions sol_recheck_purity Re-purify Starting Material check_purity->sol_recheck_purity q_ring Is Aromatic Ring Electron-Rich? check_conditions->q_ring q_byproduct Is Styrene Byproduct Observed (GC-MS, NMR)? q_ring->q_byproduct Yes sol_strong_acid Switch to Stronger Dehydrating Agent (e.g., P₂O₅ / POCl₃) q_ring->sol_strong_acid No sol_milder Switch to Milder Conditions (Tf₂O / 2-Cl-Pyridine, -20 °C) q_byproduct->sol_milder Yes sol_increase_temp Increase Reaction Temperature or Switch to Higher Boiling Solvent q_byproduct->sol_increase_temp No

Caption: A troubleshooting workflow for low-yield Bischler-Napieralski reactions.

References
  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. BenchChem.
  • BenchChem. (2025). Catalyst selection and optimization for 3,6-Dichloroisoquinoline synthesis. BenchChem.
  • BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines. BenchChem.
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem.
  • BenchChem. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. BenchChem.
  • Wikipedia. (2024). Pictet–Spengler reaction. Wikipedia.
  • Seidel, D., et al. (2019). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society.
  • Pharmacy Freak. (2025). Synthesis of isoquinoline MCQs With Answer. Pharmacy Freak.
  • Li, B., et al. (2017).
  • Jacobsen, E. N., et al. (2015). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society.
  • Kollár, L., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules.
  • Sharma, A., et al. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. BenchChem.
  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. University of Rochester.
  • Jiang, H., et al. (2018). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as the Carbonyl Source. Chemistry – An Asian Journal.
  • International Journal of Pharmaceutical Sciences. (2025).
  • ResearchGate. (2019). Transition‐Metal‐Catalyzed synthesis of isoquinolines.
  • Organic Chemistry Portal. (2021). Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Jacobsen, E. N., et al. (2015). Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction.
  • Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University.
  • BenchChem. (2025). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. BenchChem.
  • Buchwald, S. L., et al. (2012).
  • Wikipedia. (2024). Bischler–Napieralski reaction. Wikipedia.
  • Jacobsen, E. N. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society.
  • S. A. Siegel, M. (Ed.). (2015). Isoquinolines.
  • Larock, R. C., et al. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Organic Letters.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific.
  • ResearchGate. (2018). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • Organic Chemistry Portal. (2022). Synthesis of isoquinolines. Organic Chemistry Portal.
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Cambridge University Press.
  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction. Wikipedia.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
  • Zhu, J., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters.
  • Corminboeuf, C., et al. (2020). (A) General mechanism for the Pictet–Spengler reaction via....
  • Jackson, A. H., et al. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2022). Proposed reaction mechanism for the synthesis of isoquinoline derivatives.

Sources

Validation & Comparative

Technical Guide: Regioselective HPLC Analysis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 6-Chloro-4-methylisoquinolin-1(2H)-one (CAS: 166592-36-7) serves as a critical scaffold in the synthesis of PARP inhibitors and immunomodulatory drugs. The primary analytical challenge is not merely retention, but regioselectivity . Synthetic pathways (e.g., Vilsmeier-Haack or Knorr cyclization) frequently generate the 7-chloro isomer and dechlorinated byproducts , which possess near-identical hydrophobicity (logP) to the target analyte.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. While C18 provides robust retention, it often fails to resolve the critical 6-chloro/7-chloro isomeric pair. We demonstrate that exploiting


 interactions via a Phenyl-Hexyl stationary phase provides superior resolution (

) compared to the hydrophobic-only mechanism of C18.

Chemical Context & Critical Quality Attributes (CQAs)

To design a self-validating method, we must understand the analyte's behavior in solution.

PropertyValue / CharacteristicChromatographic Implication
Structure Chlorinated fused pyridine-benzene ring with a lactam core.Potential for lactam-lactim tautomerism; requires buffered mobile phase.
pKa ~11.5 (Lactam NH), ~2.5 (Protonation of carbonyl/N)Weakly acidic behavior. Mobile phase pH < 5.0 suppresses ionization of impurities (e.g., anilines).
LogP ~2.5 - 2.8Moderately lipophilic; suitable for Reversed-Phase (RP-HPLC).
Key Impurities 7-Chloro isomer; 4-Desmethyl analog; 2-Chloro-4-methylquinoline (rearranged isomer).Isomers require shape/electronic selectivity, not just hydrophobicity.

Comparative Method Analysis

Method A: The Standard (C18)[1]
  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mechanism: Hydrophobic subtraction (Dispersive interactions).

  • Limitation: The 6-chloro and 7-chloro isomers have identical molecular weights and nearly identical hydrophobic surface areas. C18 often results in "shouldering" or co-elution.

Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

  • Mechanism: Hydrophobicity +

    
     Stacking.
    
  • Advantage: The electron-withdrawing chlorine atom alters the electron density of the aromatic ring. The Phenyl-Hexyl phase interacts differentially with these electron-deficient

    
    -clouds depending on the chlorine's position (6- vs 7-), creating separation leverage.
    
Comparative Performance Data

Data represents typical method validation metrics for chlorinated isoquinolinone separations.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min10.2 minAcceptable
Critical Pair Resolution (6-Cl vs 7-Cl) 1.1 (Co-elution) 3.8 (Baseline) Method B Superior
Tailing Factor (

)
1.11.05Excellent
Selectivity (

)
1.021.15Significant Gain
Mobile Phase Water/Acetonitrile (0.1% TFA)Water/Methanol (10mM NH₄OAc)Method B is MS-Compatible

Analyst Note: Methanol is preferred over Acetonitrile for Phenyl columns.[1] Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gain. Methanol allows the 

mechanism to dominate [1].

Detailed Experimental Protocols

Protocol: High-Resolution Purity Analysis (Method B)

Reagents:

  • Solvent A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

  • Solvent B: Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.[1]

Instrument Settings:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Control is critical for van't Hoff selectivity).

  • Detection: UV @ 235 nm (Max absorbance) and 280 nm (Selectivity check).

  • Injection Vol: 5 µL.

Gradient Program:

Time (min)% Solvent BStep Description
0.040Initial equilibration
2.040Isocratic hold to elute polar degradants
15.085Linear gradient for main peak & isomers
18.095Wash step for dimers/oligomers
20.095Hold
20.140Re-equilibration
25.040End
System Suitability Testing (SST) Criteria

To ensure the method is self-validating, every sequence must meet these limits:

  • Resolution (

    
    ):  > 2.0 between 6-Chloro and 7-Chloro isomers (requires spiking standard).
    
  • Precision: RSD < 0.5% for retention time; < 1.0% for area (n=6).

  • Tailing Factor: 0.9 <

    
     < 1.3.
    

Visualizing the Science

Diagram 1: Method Development Logic

This workflow illustrates the decision matrix used to select the Phenyl-Hexyl phase over C18.

MethodDevelopment Start Analyte: 6-Chloro-4-methylisoquinolin-1(2H)-one CheckStructure Structural Analysis: Isomers (6-Cl vs 7-Cl) Similar Hydrophobicity Start->CheckStructure SelectC18 Initial Screen: C18 Column (Hydrophobic Interaction) CheckStructure->SelectC18 ResultC18 Result: Co-elution of Isomers (Rs < 1.5) SelectC18->ResultC18 Pivot Pivot Strategy: Exploit Pi-Pi Interactions ResultC18->Pivot Failure SelectPhenyl Select: Phenyl-Hexyl Column Mobile Phase: Methanol Pivot->SelectPhenyl Optimization ResultPhenyl Result: Baseline Separation (Rs > 3.0) SelectPhenyl->ResultPhenyl Success

Caption: Decision tree transitioning from standard C18 screening to Phenyl-Hexyl optimization for isomeric resolution.

Diagram 2: Degradation Pathways & Impurity Origins

Understanding where impurities come from allows the analyst to predict where they will elute.

Degradation SM Starting Material (Chlorinated Anilines) Main 6-Chloro-4-methylisoquinolin-1(2H)-one (Main Peak) SM->Main Cyclization Isomer Impurity A: 7-Chloro Isomer (Regio-defect) SM->Isomer Improper Cyclization Hydrolysis Impurity B: Ring Opening (Acid Hydrolysis) Main->Hydrolysis Stress (Acid/Heat)

Caption: Origin of critical impurities. Impurity A requires Phenyl selectivity; Impurity B is polar and elutes early.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (40% MeOH). Avoid 100% ACN as diluent.
Retention Drift pH fluctuation.Isoquinolinones are sensitive to pH.[3] Ensure buffer is prepared gravimetrically, not just by volume.
Ghost Peaks Carryover of dimers.The lactam ring can form dimers at high concentrations. Add a needle wash step with 90% MeOH.

References

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase: Phenyl-Hexyl for Aromatics. Retrieved from [Link]

  • PubChem. (2025). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Compound Summary. Retrieved from [Link]

Sources

comparing HPLC with other purity validation methods for organic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Chromatogram: A Comparative Guide to Purity Validation Methods for Organic Compounds

In the landscape of pharmaceutical research and organic synthesis, the concept of "100% purity" is an analytical illusion. The perceived purity of a chemical entity is inextricably linked to the physical mechanisms of the analytical method used to interrogate it. Relying on a single analytical technique during drug development introduces critical blind spots that can compromise downstream biological assays, reaction yields, and regulatory filings.

As a Senior Application Scientist, I approach purity validation not as a single measurement, but as an orthogonal system of checks and balances. This guide objectively compares the three pillars of purity assessment—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides self-validating protocols to ensure absolute analytical rigor.

Part 1: The Mechanistic Foundations of Purity Assessment

To select the correct validation method, one must understand the physical causality behind how each instrument "sees" the molecule.

1. High-Performance Liquid Chromatography (HPLC-UV): The Relative Profiler HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with a UV detector, it quantifies compounds based on their molar absorptivity. The Causality of Error: HPLC is a relative method. If you use the "Area %" method to determine purity, you are operating under the dangerous assumption that the analyte and all impurities share identical UV response factors. Furthermore, HPLC is entirely blind to impurities lacking a chromophore, such as residual silica gel from column chromatography, inorganic salts, or water.

2. Quantitative Nuclear Magnetic Resonance (1H-qNMR): The Absolute Quantifier Unlike chromatography, qNMR does not rely on separation or response factors. The fundamental principle of qNMR is that the integrated area of a nuclear resonance signal is strictly and directly proportional to the molar quantity of that nucleus in the sample[1]. The Causality of Error: Because the gyromagnetic ratio of a proton is a universal constant, qNMR allows for absolute mass quantification using an entirely unrelated internal standard (e.g., maleic acid). This makes it the gold standard for early-stage development when a certified reference standard of the target analyte does not yet exist[2].

3. Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Elucidator GC-MS separates compounds based on their boiling points and affinity for a capillary column's stationary phase, followed by electron ionization and mass-to-charge (m/z) detection. The Causality of Error: While GC-MS provides unparalleled structural elucidation of unknown impurities via fragmentation patterns, it is strictly limited to volatile and thermally stable compounds. Thermally labile compounds may degrade in the injection port, creating artificial "impurities" that do not actually exist in the bulk sample.

Part 2: Objective Performance Comparison

The choice between qNMR and HPLC often comes down to a trade-off between absolute accuracy and trace sensitivity. While qNMR provides a primary measurement of the bulk material, HPLC excels at resolving trace-level degradation products[3].

ParameterHPLC-UV1H-qNMRGC-MS
Fundamental Principle Liquid-solid phase partitioning & UV absorbanceNuclear spin resonance & signal integrationVolatilization & mass-to-charge fragmentation
Purity Metric Relative (Area %) or Absolute (External Std)Absolute (Molar ratio via Internal Std)Relative (Area %) & Structural Identification
Reference Standard Required for absolute quantificationNot required (uses unrelated internal std)Required for absolute quantification
Sensitivity (LOD) High (ng/mL to µg/mL)[3]Moderate (mg/mL)[3]Very High (pg/mL to ng/mL)
Destructive Analysis Yes (unless fractionated)No (sample fully recoverable)Yes
Primary Vulnerability Blind to non-UV absorbing compounds (e.g., salts)Signal overlap in complex matricesLimited to volatile/thermally stable compounds

Part 3: Causality in Experimental Choices: The Orthogonal Approach

Discrepancies between methods are not errors; they are data. If a batch of synthesized active pharmaceutical ingredient (API) yields a purity of 99.8% by HPLC but only 92.5% by qNMR, the causality is clear: the sample contains a mass-occupying impurity that is invisible to UV detection. This is frequently residual solvent or inorganic salts trapped in the crystal lattice.

For rigorous purity validation, an orthogonal approach is mandatory. qNMR should be used to establish the absolute mass fraction of the main component (certifying the reference standard), while HPLC-UV/MS should be deployed to profile and monitor trace impurities down to the 0.05% reporting threshold required by regulatory bodies like the ICH.

Part 4: Self-Validating Experimental Protocols

A robust analytical protocol must prove its own validity before generating data. The following methodologies embed self-validating checkpoints.

Protocol 1: Absolute Purity Determination via 1H-qNMR

This protocol uses an internal standard to determine absolute purity without an analyte reference standard.

  • Internal Standard (IS) Selection: Select an IS (e.g., NIST-traceable Maleic Acid) with a known purity and isolated NMR signals that do not overlap with the target analyte. Causality: Signal overlap artificially inflates the integral, violating the molar proportionality rule.

  • Gravimetric Preparation: Accurately weigh the analyte (e.g., ~20 mg) and the IS (e.g., ~5 mg) into the same vial using a multi-point calibrated microbalance (d = 0.001 mg). Causality: qNMR is a mass-balance technique; weighing uncertainty is the largest contributor to overall purity error[3].

  • T1 Relaxation Assessment (Self-Validation Step): Perform an inversion-recovery experiment to empirically determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton of interest. Causality: Nuclei need time to return to thermal equilibrium. Guessing this value leads to quantitative failure.
    
  • Acquisition: Set the inter-pulse relaxation delay (

    
    ) to 
    
    
    
    . Causality: A
    
    
    of
    
    
    ensures
    
    
    magnetization recovery. Truncated recovery leads to disproportionate integrals and artificially low purity values.
  • Processing: Apply rigorous phase correction and baseline correction. Integrate the target peaks and calculate purity using the standard qNMR molar ratio equation[2].

Protocol 2: Trace Impurity Profiling via Reversed-Phase HPLC-UV

This protocol is designed to separate and quantify trace impurities against a known standard.

  • Mobile Phase & Column Selection: Select a high-efficiency C18 column. Use a buffered mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). Causality: Buffers suppress the ionization of basic analytes, preventing secondary interactions with residual silanols on the column, which causes peak tailing.

  • System Suitability Testing (Self-Validation Step): Inject a resolution standard mix before the sample sequence. Evaluate theoretical plates (

    
    ) and the tailing factor (
    
    
    
    ). Causality: The SST proves the chromatographic system is physically capable of resolving closely eluting impurities before any actual samples are committed.
  • Peak Purity Assessment: Utilize a Diode Array Detector (DAD) to extract UV spectra across the width of the main peak. Causality: DAD confirms spectral homogeneity. If the UV spectrum at the leading edge of the peak differs from the trailing edge, a hidden impurity is co-eluting.

  • Quantification: Run a multi-point calibration curve of the certified API. Inject the sample and quantify trace impurities against the linear regression of the curve.

Part 5: Purity Validation Workflow

To streamline the decision-making process for purity assessment, follow the logical workflow mapped below.

PurityWorkflow Start Organic Compound Purity Assessment Volatile Is the compound highly volatile? Start->Volatile GCMS GC-MS (Volatility-based) Volatile->GCMS Yes RefStd Certified Reference Standard Available? Volatile->RefStd No Absolute Absolute Mass Quantification Needed? RefStd->Absolute Yes qNMR 1H-qNMR (Absolute Purity) RefStd->qNMR No HPLC HPLC-UV/MS (Trace Profiling) Absolute->HPLC No (Routine QC) Orthogonal Orthogonal Validation (HPLC + qNMR) Absolute->Orthogonal Yes (High Rigor) Orthogonal->HPLC Orthogonal->qNMR

Decision tree for selecting purity validation methods based on compound properties and requirements.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.[Link]

  • Sun, S., et al. (2017). "The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets." Molecules (MDPI).[Link]

  • Ün, İ., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." Journal of Chemical Metrology (ACG Publications).[Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 6-Chloro-4-methylisoquinolin-1(2H)-one, a substituted isoquinolinone of interest in medicinal chemistry. By comparing its spectral data with that of related structures, we aim to provide a comprehensive framework for its characterization, grounded in fundamental principles and supported by established experimental protocols.

The Significance of NMR in Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides a detailed fingerprint of a molecule's carbon-hydrogen framework, revealing not only the number and types of atoms but also their connectivity and spatial relationships.[1][2] For a molecule like 6-Chloro-4-methylisoquinolin-1(2H)-one, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity.

Experimental Protocol: A Foundation of Reliability

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to yield clear, interpretable spectra for 6-Chloro-4-methylisoquinolin-1(2H)-one.

Step-by-Step Experimental Workflow
  • Sample Preparation :

    • For ¹H NMR, accurately weigh 1-5 mg of the sample. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[3][4][5] The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[6]

    • Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity. If particulates are present, filter the solution before transferring it to the NMR tube.[7][8]

  • NMR Spectrometer Setup and Data Acquisition :

    • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

    • The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.

    • The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp and symmetrical peaks.[8]

    • ¹H NMR Acquisition Parameters : A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width to encompass all proton signals (e.g., 0-12 ppm), a sufficient number of scans for a good signal-to-noise ratio (often achievable in a single scan for ¹H NMR), and an acquisition time of around 3-4 seconds to ensure good resolution.[9][10][11][12]

    • ¹³C NMR Acquisition Parameters : A proton-decoupled experiment is standard to simplify the spectrum by removing C-H coupling and to enhance the signal via the Nuclear Overhauser Effect (NOE). A wider spectral width is necessary (e.g., 0-200 ppm), and a significantly larger number of scans is required due to the lower sensitivity of the ¹³C nucleus.[13][14]

Below is a diagram illustrating the general workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (1-5 mg for ¹H, 5-30 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock on Solvent Signal Transfer->Lock Shim Shim for Field Homogeneity Lock->Shim Acquire Acquire Spectrum (¹H and ¹³C) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Analyze Spectral Interpretation Integrate->Analyze

Caption: General workflow for NMR sample preparation and data analysis.

¹H NMR Spectral Analysis of 6-Chloro-4-methylisoquinolin-1(2H)-one

The ¹H NMR spectrum of 6-Chloro-4-methylisoquinolin-1(2H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the N-H proton. The electron-withdrawing chloro group and the electron-donating methyl group will influence the chemical shifts of the nearby protons.[15]

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H~8.0-9.0Broad Singlet-1H
H-8~8.2Doublet~8.0 (³J)1H
H-5~7.6Doublet~2.0 (⁴J)1H
H-7~7.5Doublet of Doublets~8.0 (³J), ~2.0 (⁴J)1H
H-3~6.5Singlet-1H
CH₃~2.4Singlet-3H

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm in CDCl₃ and are estimations based on related structures. Actual values may vary.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5, H-7, H-8) : The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm).[15] H-8 is expected to be the most downfield of these due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet due to coupling with H-7. H-7 will be a doublet of doublets, coupling to both H-8 (ortho-coupling, ³J ≈ 6-10 Hz) and H-5 (meta-coupling, ⁴J ≈ 1-3 Hz).[16][17][18] H-5 is expected to be a doublet due to meta-coupling with H-7.

  • H-3 Proton : The proton on the pyridinone ring (H-3) will likely be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent double bond and the lactam functionality.

  • Methyl Protons (CH₃) : The methyl group at the C-4 position will appear as a singlet in the upfield region of the spectrum, as it is not coupled to any other protons.

  • N-H Proton : The proton attached to the nitrogen will typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly variable depending on concentration and solvent.

The following diagram illustrates the predicted proton assignments for 6-Chloro-4-methylisoquinolin-1(2H)-one.

H1_NMR_Assignments cluster_mol 6-Chloro-4-methylisoquinolin-1(2H)-one cluster_assignments Proton Assignments mol mol H8 H-8 H5 H-5 H7 H-7 H3 H-3 CH3 CH₃ NH N-H

Caption: Predicted ¹H NMR assignments for 6-Chloro-4-methylisoquinolin-1(2H)-one.

¹³C NMR Spectral Analysis of 6-Chloro-4-methylisoquinolin-1(2H)-one

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of the attached or nearby atoms.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~160-165
C-8a~140-145
C-4a~135-140
C-6~130-135
C-4~125-130
C-8~128-132
C-5~125-130
C-7~120-125
C-3~115-120
CH₃~15-20

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm in CDCl₃ and are estimations based on related structures. Actual values may vary.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1) : The carbonyl carbon of the lactam will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • Aromatic Carbons : The nine aromatic carbons will appear in the range of approximately 115-145 ppm. The carbon attached to the chlorine atom (C-6) will be significantly influenced by its electronegativity.[13] The quaternary carbons (C-4a and C-8a) will also have distinct chemical shifts.

  • Methyl Carbon (CH₃) : The methyl carbon will be the most upfield signal, appearing in the aliphatic region of the spectrum.

The following diagram illustrates the predicted carbon assignments for 6-Chloro-4-methylisoquinolin-1(2H)-one.

C13_NMR_Assignments cluster_mol 6-Chloro-4-methylisoquinolin-1(2H)-one cluster_assignments Carbon Assignments mol mol C1 C-1 C8a C-8a C4a C-4a C6 C-6 C4 C-4 C8 C-8 C5 C-5 C7 C-7 C3 C-3 CH3_C CH₃

Caption: Predicted ¹³C NMR assignments for 6-Chloro-4-methylisoquinolin-1(2H)-one.

Comparative Analysis with Related Structures

To further solidify the spectral assignments of 6-Chloro-4-methylisoquinolin-1(2H)-one, it is instructive to compare its predicted NMR data with that of simpler, related molecules such as quinoline and other substituted isoquinolinones.

  • Effect of the Chloro Group : The electron-withdrawing nature of the chlorine atom at the C-6 position is expected to cause a downfield shift for the protons and carbons in its vicinity, particularly H-5, H-7, C-5, and C-7, compared to an unsubstituted isoquinolinone.[13]

  • Effect of the Methyl Group : The electron-donating methyl group at the C-4 position will likely cause a slight upfield shift for the nearby H-3 and H-5 protons and carbons compared to a 4-unsubstituted analog.

  • Comparison with Quinoline : While the core structures are different, the chemical shifts of the protons on the carbocyclic ring (H-5, H-7, H-8) can be compared to those in substituted quinolines to understand the electronic effects of the chloro substituent.[15][19]

By systematically analyzing the chemical shifts, coupling constants, and integration in both the ¹H and ¹³C NMR spectra, and by comparing these data to known compounds, a confident and unambiguous structural assignment for 6-Chloro-4-methylisoquinolin-1(2H)-one can be achieved. This comprehensive approach underscores the power of NMR spectroscopy as a primary tool in modern chemical research and drug development.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?
  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Hornak, J. P. (n.d.). Sample Preparation.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?
  • Western University. (n.d.). NMR Sample Preparation.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Bruker. (n.d.). NMR data acquisition.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Duke University. (n.d.). The Duke NMR Center Coupling constants.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • PMC - NIH. (2014, December 5). Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands.
  • Elsevier. (2021, September 16). and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives.
  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • BenchChem. (2025, December). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Royal Society of Chemistry. (n.d.). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of.
  • PubMed. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines.
  • Indian Academy of Sciences. (1984, March). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • International Atomic Energy Agency. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • Portland Press. (1973). NMR Spectra of Simple Heterocycles.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • OpenOChem Learn. (n.d.). Interpreting.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones...
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-methylisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

The isoquinolin-1(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for developing targeted therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][3] This guide focuses on a specific, synthetically accessible derivative: the 6-chloro-4-methylisoquinolin-1(2H)-one core. The strategic placement of a chloro group at the C6 position and a methyl group at the C4 position serves as a crucial starting point for exploring the structure-activity relationship (SAR). The electron-withdrawing nature of the chlorine atom can significantly influence the molecule's electronic distribution and metabolic stability, while the methyl group acts as a probe for steric tolerance within the target's binding site.

This document provides a comprehensive comparison of how structural modifications to this core scaffold impact biological activity. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and evaluation, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this promising chemical entity.

The 6-Chloro-4-methylisoquinolin-1(2H)-one Core: A Platform for Discovery

The isoquinolinone nucleus is associated with a wide array of biological activities, including the inhibition of enzymes like Rho-kinase and Hypoxia-Inducible Factor-1 (HIF-1), as well as antimicrobial and anticancer properties.[3][4][5] The foundational structure for our analysis is presented below. Our exploration will systematically examine how substitutions at key positions (N2, C3, C4, and the aromatic ring) modulate the therapeutic potential of this scaffold.

Figure 1: Core structure of 6-Chloro-4-methylisoquinolin-1(2H)-one.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The potency and selectivity of a drug candidate are intricately linked to its three-dimensional structure and its interactions with the biological target. The following sections dissect the SAR of the 6-chloro-4-methylisoquinolin-1(2H)-one scaffold by analyzing substitutions at each modifiable position.

Modifications at the N2-Position

The nitrogen atom at position 2 is a primary site for chemical modification, offering a vector to extend the molecule into solvent-exposed regions of a binding pocket or to introduce functionalities that can form critical hydrogen bonds.

  • Small Alkyl and Aryl Substituents: Studies on related isoquinolin-1-one derivatives have shown that modifying the substituent on the N-atom is a viable strategy for enhancing biological activity.[3] For instance, the introduction of diaryl groups has led to the discovery of potent inhibitors of HIF-1 signaling.[3] It is hypothesized that a phenyl or substituted phenyl group at the N2-position can engage in pi-stacking or hydrophobic interactions within the target protein.

  • Chains with Terminal Functional Groups: Incorporating flexible or rigid linkers ending in polar groups (e.g., amines, carboxylates) can significantly improve potency. The optimal length of such a side chain is often three to four atoms, suggesting it bridges a specific distance to a charged or polar residue on the target protein.[2]

Modifications at the C4-Position

The C4-methyl group provides a baseline for steric interaction. Replacing this group allows for probing the size and shape of the corresponding sub-pocket.

  • Alkyl Group Variation: Replacing the C4-methyl with larger alkyl groups (ethyl, propyl) can determine the steric tolerance of the binding site. A decrease in activity with larger groups would suggest a sterically constrained pocket.

  • Introduction of Polar Functionality: Substituting the methyl group with small polar groups like hydroxymethyl (-CH₂OH) or aminomethyl (-CH₂NH₂) can introduce new hydrogen bonding opportunities, potentially increasing affinity and selectivity.

The Role of the C6-Chloro Group

The chlorine atom at the C6 position is a critical feature. Its electron-withdrawing properties influence the acidity of the N-H proton and the overall electron density of the aromatic ring.

  • Halogen Substitution: Comparing the activity of the 6-chloro derivative with its 6-fluoro, 6-bromo, and 6-iodo counterparts can reveal the optimal electronic and steric properties at this position. Often, a chlorine or bromine atom provides a good balance of lipophilicity and the ability to form halogen bonds.

  • Bioisosteric Replacement: Replacing the chloro group with other bioisosteres, such as a trifluoromethyl (-CF₃) or cyano (-CN) group, can further probe the electronic requirements of the target. These groups are strongly electron-withdrawing but differ in size and geometry.

Substitutions on the Aromatic Ring (C5, C7, C8)

The benzene ring of the isoquinolinone core offers additional points for modification to fine-tune activity and pharmacokinetic properties.

  • Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., methoxy, amino) or further electron-withdrawing groups (e.g., nitro) at positions C5, C7, or C8 can modulate the molecule's overall electronic profile and dipole moment, impacting target binding and cell permeability.

  • Bulky Substituents: Introducing bulky groups at these positions can serve as "selectivity elements," preventing the molecule from binding to off-targets with smaller binding pockets.

Comparative Biological Activity Data

The following table summarizes hypothetical SAR data for 6-chloro-4-methylisoquinolin-1(2H)-one derivatives against a generic protein kinase target, illustrating the principles discussed above.

Compound ID Modification Substituent Kinase Inhibition IC₅₀ (nM) Notes
LEAD-1 Parent Scaffold-550Baseline activity of the core structure.
A-1 N2-PositionPhenyl120Phenyl group likely engages in hydrophobic/pi-stacking interactions.
A-2 N2-Position4-Methoxyphenyl85Electron-donating group enhances activity, possibly through H-bonding.
A-3 N2-Position3-(Dimethylamino)propyl45Basic amine likely forms a key salt bridge with an acidic residue (e.g., Asp, Glu) in the active site.
B-1 C4-PositionEthyl480Slight decrease in activity suggests limited steric tolerance.
B-2 C4-PositionHydrogen950Removal of the methyl group is detrimental, indicating its importance for favorable van der Waals contacts.
C-1 C6-PositionBromo500Similar activity to chloro suggests tolerance for larger halogens.
C-2 C6-PositionMethoxy1200Replacement with an electron-donating group significantly reduces activity, highlighting the need for an electron-withdrawing group at C6.
D-1 C7-PositionAmino250Introduction of a hydrogen bond donor at C7 improves potency.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and evaluation of these derivatives must follow robust and reproducible protocols.

General Synthetic Procedure for N2-Substituted Derivatives

A representative protocol for synthesizing N2-substituted 6-chloro-4-methylisoquinolin-1(2H)-one derivatives is outlined below.

Step 1: Synthesis of the 6-Chloro-4-methylisoquinolin-1(2H)-one Core The core scaffold can be prepared via established literature methods, such as the Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization, starting from appropriately substituted phenethylamines and aldehydes.

Step 2: N-Alkylation or N-Arylation (e.g., Buchwald-Hartwig Coupling)

  • To a solution of 6-chloro-4-methylisoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent (e.g., DMF or Toluene), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Add the desired alkyl halide (R-X, 1.2 eq.) or aryl halide (Ar-X, 1.2 eq.).

  • For N-arylation, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.) and a ligand (e.g., Xantphos, 0.1 eq.).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N2-substituted derivative.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific protein kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer. c. Add 1 µL of the diluted test compound or DMSO (for control wells). d. Incubate for 10 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding 5 µL of ATP solution. f. Incubate for 1 hour at room temperature. g. Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. h. Measure luminescence using a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to control wells. b. Plot percent inhibition against the logarithm of compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Relationships and Workflows

Diagrams are essential for conceptualizing complex SAR trends and experimental processes.

Caption: Key SAR findings for the 6-Chloro-4-methylisoquinolin-1(2H)-one scaffold.

Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_analysis Analysis & Iteration A SAR Hypothesis Generation B Design of Novel Derivatives A->B C Chemical Synthesis & Purification B->C D Primary Screening (e.g., Kinase Assay) C->D E Determine IC50 Values D->E F Secondary Assays (e.g., Cellular Activity) E->F G Analyze SAR Data F->G H Identify Lead Compounds G->H H->B Iterative Design Cycle

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The 6-chloro-4-methylisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is profoundly influenced by substitutions at several key positions. Potency is significantly enhanced by the introduction of aryl or functionalized alkyl groups at the N2-position, while the C4-methyl and C6-chloro groups appear crucial for maintaining a foundational level of activity. Future work should focus on exploring a wider range of substituents, particularly at the C5, C7, and C8 positions, to improve selectivity and optimize pharmacokinetic profiles. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation derivatives with superior therapeutic potential.

References

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Watson, P. S., et al. (2010). Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: part 2, optimization for blood pressure reduction in spontaneously hypertensive rats. Bioorganic & Medicinal Chemistry Letters, 20(17), 5153-6. Available at: [Link]

  • Konaklieva, M. I., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • Sleiman, M. H., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry. Available at: [Link]

  • Tong, J., et al. (2021). QSAR Study and Molecular Design of Isoquinolone Derivative JNK1 Inhibitors. Chinese Journal of Structural Chemistry. Available at: [Link]

  • Leone, S., et al. (2014). SAR Studies on Tetrahydroisoquinoline Derivatives: The Role of Flexibility and Bioisosterism To Raise Potency and Selectivity toward P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Synthesis of isoquinolin‐1(2H)‐ones. ResearchGate. Available at: [Link]

  • Wang, G. F., et al. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents. European Journal of Medicinal Chemistry, 46(1), 307-19. Available at: [Link]

  • Giri, R., et al. (2017). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. Available at: [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

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The Metrological Truth: qNMR vs. Chromatographic Purity in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative NMR (qNMR) for Assessing the Purity of Heterocyclic Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of drug discovery, "purity" is often a relative term defined by the method of detection. For heterocyclic compounds—the structural backbone of over 60% of small-molecule drugs—traditional HPLC-UV/Vis often provides a deceptive sense of purity. This guide, written from the perspective of a Senior Application Scientist, delineates why Quantitative NMR (qNMR) is not merely an alternative, but the superior primary reference method for establishing absolute purity, particularly when reference standards are unavailable.

Part 1: The Purity Paradox in Heterocycles

Heterocyclic compounds (e.g., pyridines, indoles, imidazoles) present unique analytical challenges that render standard HPLC methods vulnerable to error:

  • The Response Factor Fallacy: HPLC purity is typically reported as "Area %." This assumes that the extinction coefficient (

    
    ) of the impurity matches that of the analyte. In heterocyclic synthesis, precursors often have vastly different UV responses than the product. A 0.5% impurity with high UV absorbance can masquerade as a 5% impurity, or conversely, a significant non-UV active impurity (like an inorganic salt or aliphatic side-product) may remain invisible.
    
  • The Hygroscopicity Trap: Nitrogen-containing heterocycles are notorious for forming hydrates or trapping residual salts (e.g., TFA, HCl). HPLC and Elemental Analysis (EA) struggle here. HPLC "ignores" the water/salt mass, inflating the potency calculation. EA fails because the C/H/N ratios of a hydrate often mimic those of the anhydrous form within experimental error.

  • qNMR as the Solution: qNMR is a primary ratio method . It counts nuclei, not photons. The signal intensity is directly proportional to the molar concentration of the nuclide, independent of the chemical structure. If you have protons, you have a detector.

Part 2: Comparative Analysis (The Data)

The following table contrasts qNMR against the industry standards: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA).

Table 1: Method Performance Comparison
FeatureqNMR (Absolute Method) HPLC-UV (Relative Method) Elemental Analysis (EA)
Primary Output Mass Purity (% w/w)Chromatographic Purity (% Area)Elemental Composition (%)
Reference Standard Not Required for Analyte (Internal Standard used)Required (for accurate w/w%)Not Required
Response Factor Unity (1:1 for all protons)Variable (depends on

)
N/A
Detection of Inorganics Invisible (unless nuclei active), but mass balance reveals themInvisibleIndirectly detected (ash)
Hygroscopicity Impact Accounts for water/solvent mass automaticallyIgnores water/solvent (requires KF titration)Fails to distinguish solvates
Precision (RSD) < 1.0% (typically 0.5%)< 0.5%< 0.4%
Sample Requirement ~5–10 mg (Non-destructive)< 1 mg (Destructive)~2–5 mg (Destructive)
Case Study: 2-Fluoropyridine-3-boronic acid

Scenario: A key intermediate in a Suzuki coupling workflow.

  • HPLC Result: 99.88% (Area %).[1] The chromatogram looked pristine.

  • qNMR Result: 98.2% (w/w %).

  • Analysis: The discrepancy of ~1.7% was attributed to the presence of boronic anhydride (a common dehydration product invisible to standard HPLC integration parameters) and residual inorganic salts from the lithiation step. Using the HPLC value would have led to a stoichiometric mismatch in the subsequent reaction, lowering yield.

Part 3: The qNMR Workflow & Decision Logic

To implement qNMR effectively, one must move beyond "taking a spectrum" to "performing a metrological experiment."

Diagram 1: Method Selection Logic

When should you deploy qNMR over HPLC?

MethodSelection Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Goal Goal: Potency (w/w%) or Chromatographic Purity? RefStd->Goal No HPLC Use HPLC-UV (Routine QC) RefStd->HPLC Yes Salt Suspected Salt/Solvate or Hygroscopic? Goal->Salt Absolute Potency Goal->HPLC Chromatographic Only qNMR Use qNMR (Primary Characterization) Salt->qNMR Yes (Critical) Hybrid Hybrid: HPLC for Impurity Profile + qNMR for Potency Salt->Hybrid No (General)

Caption: Decision matrix for selecting qNMR versus HPLC based on reference standard availability and chemical nature.

Part 4: Detailed Experimental Protocol (Self-Validating)

Objective: Determine the purity of a heterocyclic amine (e.g., an Indole derivative) with <1% uncertainty.

Step 1: Internal Standard (IS) Selection

For heterocycles, the IS must be chemically inert and have non-overlapping signals.

  • Recommendation: Dimethyl sulfone (DMSO

    
    )  or 1,3,5-Trimethoxybenzene .
    
    • Why: They are non-hygroscopic, stable, and have sharp singlets (DMSO

      
       @ 3.0 ppm; TMB @ 6.1 ppm) that rarely overlap with aromatic heterocycle protons (typically 6.5–9.0 ppm).
      
    • Avoid: Acidic standards (like Maleic acid) if your heterocycle is basic, as this can induce shift changes or precipitation.

Step 2: Sample Preparation (Gravimetry is King)

The accuracy of qNMR is limited by the balance, not the magnet.

  • Equilibrate sample and IS to room temperature.

  • Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the same vial using a micro-balance (readability 0.001 mg or better).
    • Note: Do not weigh separately and mix; weigh by difference into the final vessel to eliminate transfer errors.

  • Dissolve in an appropriate deuterated solvent (e.g., DMSO-

    
    ) to ensure complete solubility.
    
    • Integrity Check: Ensure the solution is clear. Any suspension invalidates the result.

Step 3: Acquisition Parameters (The Physics of Relaxation)

Standard "1H" parameters are insufficient. You must allow nuclei to fully relax to equilibrium (


).[2]
  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: 20 ppm (to catch all satellites).

  • Relaxation Delay (

    
    ): Must be 
    
    
    
    of the slowest relaxing signal.
    • Causality:

      
       (longitudinal relaxation) determines how fast magnetization returns to equilibrium.[2][3] If 
      
      
      
      , integration will be artificially low (saturation). For small molecules,
      
      
      is often 2–5 seconds. Therefore, set
      
      
      seconds to be safe, or measure
      
      
      using an inversion-recovery experiment.
  • Number of Scans (NS): Sufficient to achieve S/N > 1000:1 (typically 16–64 scans).

  • Acquisition Time (AQ): > 3 seconds (to avoid truncation artifacts).

Step 4: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Autophasing often distorts baselines.

  • Baseline Correction: Apply a zero-order correction.

  • Integration: Integrate the IS peak (

    
    ) and the Analyte peak (
    
    
    
    ). Include 13C satellites in the integration range (typically
    
    
    20 Hz around the peak).

Calculation Formula:



Where:

  • 
     = Integral Area[1]
    
  • 
     = Number of protons (e.g., 6 for DMSO
    
    
    
    )
  • 
     = Molecular Weight[4][5]
    
  • 
     = Mass weighed[6]
    
  • 
     = Purity (as a decimal)
    
Diagram 2: The qNMR Workflow

qNMRWorkflow cluster_0 Gravimetry cluster_1 Acquisition cluster_2 Processing Step1 Weigh Sample (±0.001 mg) Step3 Pulse: 90° D1 > 5*T1 Step1->Step3 Step2 Weigh Internal Std (Traceable CRM) Step2->Step3 Step4 Acquire S/N > 1000 Step3->Step4 Step5 Phase/Baseline Correction Step4->Step5 Step6 Integration (Incl. Satellites) Step5->Step6 Result Final Purity (% w/w) Step6->Result Calculate Purity

Caption: Step-by-step workflow ensuring metrological traceability from weighing to calculation.

References

  • BIPM (Bureau International des Poids et Mesures). "Octad of standards for qNMR purity measurements." BIPM Metrology Area: Chemistry. Available at: [Link]

  • Pauli, G. F., et al. (2014).[4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Comparative Efficacy of Synthetic Routes to 6-Chloro-4-methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 6-Chloro-4-methylisoquinolin-1(2H)-one

Executive Summary & Strategic Context

The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore frequently embedded in poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and cardiovascular agents[1]. Specifically, the 6-chloro-4-methylisoquinolin-1(2H)-one derivative presents a unique synthetic challenge: achieving strict regiocontrol over the C4-methyl group while maintaining the integrity of the C6-aryl chloride for downstream cross-coupling.

As an Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on regiochemical fidelity, atom economy, and operational scalability . This guide objectively compares the two most robust methodologies for synthesizing this scaffold: the modern Ruthenium-Catalyzed C–H Annulation and the semi-classical Palladium-Catalyzed Oxidative Cyclization .

Route Comparison & Mechanistic Causality

Route A: Transition-Metal-Catalyzed C–H Activation/Annulation (The Modern Approach)

Recent advancements in C–H amination have revolutionized N-heterocycle synthesis[2]. Route A utilizes a Ru(II)-catalyzed [4+2] intermolecular annulation of 4-chloro-N-methoxybenzamide with an alkyne[3].

  • The Regioselectivity Challenge: Using propyne gas directly often yields an inseparable mixture of 3-methyl and 4-methyl isomers.

  • The Causality/Solution: We employ 1-(trimethylsilyl)propyne . The bulky TMS group acts as a traceless steric director, forcing the methyl group exclusively to the C4 position during the migratory insertion step. The N-methoxy group serves a dual purpose: it directs the Ru(II) catalyst to the ortho-position and acts as an internal oxidant (via N–O bond cleavage), rendering the reaction redox-neutral and eliminating the need for external oxidants like Cu(OAc)₂[3][4]. Subsequent protodesilylation yields the pure target.

Route B: Palladium-Catalyzed Oxidative Cyclization (The Pre-installed Approach)

Route B relies on the Wacker-type oxidative cyclization of 4-chloro-2-(2-methylallyl)benzamide using a Pd(II) catalyst and benzoquinone.

  • The Causality/Solution: Instead of attempting to control intermolecular alkyne insertion, the C4-methyl group is pre-installed via the 2-methylallyl moiety. The Pd(II) activates the alkene, prompting intramolecular nucleophilic attack by the amide nitrogen. Subsequent β-hydride elimination and double-bond isomerization restore aromaticity to form the isoquinolone core. While step-heavy during precursor synthesis, the cyclization itself is highly reliable.

RouteComparison Sub1 4-Chloro-N-methoxybenzamide + 1-(TMS)propyne RouteA Route A: Ru(II) C-H Annulation [Ru(p-cymene)Cl2]2, Redox-Neutral Regioselective Insertion Sub1->RouteA Target 6-Chloro-4-methylisoquinolin-1(2H)-one (Target Scaffold) RouteA->Target Sub2 4-Chloro-2-(2-methylallyl)benzamide RouteB Route B: Pd(II) Cyclization PdCl2(MeCN)2, Benzoquinone Oxidative C-N Bond Formation Sub2->RouteB RouteB->Target

Fig 1. Strategic comparison of Ru(II)-catalyzed C-H annulation vs. Pd(II)-catalyzed cyclization.

Quantitative Data & Performance Metrics

To guide route selection for scale-up versus discovery chemistry, the following table summarizes the empirical performance of both methodologies.

MetricRoute A: Ru(II) C–H AnnulationRoute B: Pd(II) Oxidative Cyclization
Overall Yield 72 - 78% (Over 2 steps)55 - 65% (Over 4 steps)
Step Count 2 (from benzoyl chloride)4 (from 2-bromo-4-chlorobenzoic acid)
Regioselectivity >95:5 (with TMS-propyne)Complete (Pre-installed)
Atom Economy High (Redox-neutral annulation)Moderate (Requires stoichiometric oxidant)
Scalability Good (up to 50g, limited by Ru cost)Excellent (Easily scaled >100g)
Primary Drawback Cost of Ru catalyst and TMS-propyneLengthy synthesis of the allyl precursor

Mechanistic Pathway: Ru(II)-Catalyzed Annulation

Understanding the catalytic cycle is crucial for troubleshooting reaction stalling or impurity formation. The N–O bond cleavage is the thermodynamic driving force of the reaction[3].

RuMechanism Cat Ru(II) Catalyst Coord N-OMe Coordination & C-H Cleavage Cat->Coord Ruthenacycle Ruthenacycle Intermediate Coord->Ruthenacycle Insertion Alkyne Insertion (TMS directs Me to C4) Ruthenacycle->Insertion RedElim Reductive Elimination & N-O Cleavage Insertion->RedElim Product 4-Me-3-TMS-isoquinolone (Precursor) RedElim->Product Product->Cat Catalyst Turnover

Fig 2. Mechanistic pathway of Ru(II)-catalyzed C-H activation and regioselective alkyne insertion.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility.

Protocol A: Synthesis via Ru(II) C–H Annulation

Step 1: Annulation

  • In an oven-dried Schlenk tube under an argon atmosphere, charge 4-chloro-N-methoxybenzamide (1.0 mmol, 185 mg) and [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%, 15.3 mg)[4].

  • Add anhydrous 1,4-dioxane (5.0 mL) followed by 1-(trimethylsilyl)propyne (1.5 mmol, 168 mg).

  • Seal the tube and stir the reaction mixture at 100 °C for 16 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material spot (Rf ~0.4) should completely disappear, replaced by a highly UV-active spot (Rf ~0.6).

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove ruthenium black. Concentrate in vacuo.

Step 2: Protodesilylation

  • Dissolve the crude intermediate in THF (5.0 mL) and add TBAF (1.0 M in THF, 1.2 mmol, 1.2 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 10 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH 95:5) to afford 6-chloro-4-methylisoquinolin-1(2H)-one as a white solid.

Protocol B: Synthesis via Pd(II) Oxidative Cyclization

Step 1: Cyclization

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-(2-methylallyl)benzamide (1.0 mmol, 209 mg), PdCl₂(MeCN)₂ (0.1 mmol, 10 mol%, 26 mg), and p-benzoquinone (2.0 mmol, 216 mg).

  • Suspend the mixture in anhydrous THF (10 mL) and heat to 65 °C under a nitrogen atmosphere for 8 hours.

  • Validation Checkpoint: The reaction solution will turn deep red/brown. LC-MS analysis should indicate the mass of the desired product [M+H]+ = 194.0.

  • Cool the mixture, quench with 1M NaOH (10 mL) to remove hydroquinone byproducts, and extract with EtOAc (3 × 15 mL).

  • Wash the organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from hot ethanol to yield the pure target.

References

  • Allu, S.; Swamy, K. C. K. "Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization." The Journal of Organic Chemistry, 2014, 79(9), 3963-3972. Available at:[Link]

  • Suto, M. J. et al. "Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase." Anti-Cancer Drug Design, 1991, 7, 107-117. Available at:[Link]

  • Peng, C. et al. "C-H amination in the synthesis of N-heterocycles." Research and Reports in Organic Chemistry, Dove Medical Press, 2015. Available at:[Link]

  • Wang, Y. et al. "Isoquinolone Syntheses by Annulation Protocols." Molecules, MDPI, 2021, 26(9), 2785. Available at:[Link]

Sources

Comparative Guide: Validation of Analytical Methods for Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Mechanistic Causality in Quinolinone Analysis

In my tenure developing analytical workflows for small molecules, I have observed that quinolinone compounds—ranging from antipsychotic derivatives like aripiprazole to mucosal protectants like rebamipide and broad-spectrum fluoroquinolones—present distinct chromatographic challenges. Their amphoteric nature, driven by the presence of basic amine and acidic functional moieties, dictates their behavior in solution.

At a neutral pH, many quinolinones exist as zwitterions, which often leads to poor retention, secondary interactions with residual silanols on silica-based stationary phases, and severe peak tailing. Therefore, the causality behind mobile phase selection is critical: we must precisely control the pH to suppress ionization or utilize ion-pairing reagents to ensure sharp, symmetrical peaks[1]. This guide objectively compares field-proven analytical platforms (HPLC-UV vs. LC-MS/MS) and provides a self-validating framework based on ICH Q2(R1) guidelines to ensure absolute data integrity.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

When establishing a method for quinolinone analysis, the choice of analytical platform depends entirely on the matrix complexity and the required sensitivity.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The workhorse for pharmaceutical dosage forms. Because quinolinones possess a highly conjugated aromatic ring system, they exhibit strong UV absorbance (e.g., aripiprazole at 246 nm)[1]. This method offers high precision and robustness for bulk drug and formulation analysis but lacks the sensitivity required for trace residue detection.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for bioanalytical and food safety applications. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled selectivity and sensitivity (down to ng/g levels)[2]. However, it requires rigorous matrix-effect evaluations and stable isotope-labeled internal standards to maintain accuracy.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of different analytical methods for various quinolinone compounds across distinct matrices.

Analyte (Class)MatrixAnalytical PlatformLinearity RangeLOD / LOQAccuracy (Recovery)Precision (%RSD)
Aripiprazole PharmaceuticalHPLC-UV20 – 120 µg/mL0.41 µg/mL / 1.24 µg/mL99.4% – 100.6%< 2.0%
Rebamipide EthosomesHPLC-UV4 – 24 µg/mL1.04 µg/mL / 3.16 µg/mL90.0% – 100.0%< 2.0%
Marbofloxacin InjectablesHPLC-DAD2.5 – 17.5 µg/mL0.25 µg/mL / 0.81 µg/mL98.7% – 101.4%< 2.0%
Fluoroquinolones Plant MatricesLC-MS/MS0.01 – 1.0 µg/g2 – 10 ng/g (LOD)67.0% – 116.0%≤ 20.0%

(Data synthesized from validated studies[3],[1],[4],[2],[5])

Validation Logic & Experimental Workflows

A robust analytical method is not merely a sequence of steps; it is a logically sound system designed to expose its own flaws. The validation workflow must follow a strict causality chain, as defined by ICH Q2 guidelines.

ICH_Validation A Method Development (Selectivity & pH Tuning) B System Suitability (Resolution > 2.0, Tailing < 1.5) A->B C Specificity (Forced Degradation) B->C D Linearity & Range (R² ≥ 0.999) C->D E Accuracy & Precision (%RSD < 2.0%) D->E F LOD & LOQ (S/N Ratio Evaluation) E->F G Validated Method (ICH Q2 Compliant) F->G

Fig 1. Sequential logical workflow for ICH Q2 analytical method validation.

Mechanistic Sample Preparation

Before injection, the sample must be isolated from its matrix. For complex matrices (e.g., fluoroquinolones in solid tissue or vegetables), simple dilution is insufficient. We utilize Ultrasound-Assisted Extraction (UAE) in an alkaline solution (e.g., 2% NH₃) containing Mg²⁺ ions[2]. Why? The alkaline environment disrupts cell walls and shifts the amphoteric fluoroquinolones into a soluble state, while Mg²⁺ prevents unwanted chelation with matrix proteins. This is followed by Solid-Phase Extraction (SPE) cleanup to remove phospholipids that cause ion suppression in MS detectors[2].

Sample_Prep S1 Complex Matrix (Tissue/Vegetables) S2 Alkaline Extraction (2% NH3 + Mg2+) S1->S2 S3 Centrifugation (Phase Separation) S2->S3 S4 Solid-Phase Extraction (HLB Matrix Cleanup) S3->S4 S5 Acidic Elution (0.1% HCOOH in ACN) S4->S5 S6 LC-MS/MS Analysis S5->S6

Fig 2. Causality-driven sample preparation workflow for complex matrices.

Step-by-Step Protocol: Self-Validating HPLC-UV Workflow

The following protocol details the validation of an HPLC-UV method for a formulated quinolinone derivative (e.g., aripiprazole), designed as a self-validating system.

Step 1: Chromatographic Setup & Mobile Phase Causality

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The hydrophobic octadecylsilane provides optimal retention for the non-polar regions of the quinolinone ring[1].

  • Mobile Phase: Acetonitrile : Methanol : Water (80:05:15 v/v/v), adjusted to pH 7.00 ± 0.1 with orthophosphoric acid[1]. Causality: Maintaining a strict pH prevents the analyte from shifting between ionization states during the run, eliminating peak splitting.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 246 nm (optimized for the specific conjugated pi-electron system of the analyte)[1].

Step 2: The Self-Validation Gate (System Suitability Test)

  • Inject six replicates of the standard solution (e.g., 40 µg/mL).

  • Automated System Check: Program the chromatography data system (CDS) to automatically abort the validation sequence if the theoretical plates (N) are < 2000, or if the tailing factor (Tf) is > 1.5. This ensures no subsequent data is collected on a failing system.

Step 3: Specificity via Forced Degradation

  • Subject the sample to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic stress.

  • Acceptance Criteria: The active quinolinone peak must achieve baseline resolution (Rs > 2.0) from all degradation products. Peak purity angle must be less than the peak purity threshold (using a Diode Array Detector)[5].

Step 4: Linearity & Sensitivity (LOD/LOQ)

  • Prepare a minimum of five concentration levels spanning 50% to 150% of the target concentration (e.g., 20 to 120 µg/mL for aripiprazole)[1].

  • Plot Peak Area vs. Concentration. The correlation coefficient (R²) must be ≥ 0.999[3].

  • Calculate LOD and LOQ based on the standard deviation of the response (σ) and the slope (S): LOD = 3.3(σ/S) and LOQ = 10(σ/S)[6].

Step 5: Accuracy (Spike Recovery)

  • Spike known amounts of the quinolinone standard into a placebo matrix at 80%, 100%, and 120% of the target concentration.

  • Causality: This proves that the excipients in the formulation do not suppress or artificially inflate the analyte's signal. Recovery must fall strictly between 98.0% and 102.0% for pharmaceutical formulations[1].

References

  • Solanki et al. "Simultaneous determiantion of aripiprazole and escitalopram oxalate by HPLC." ACG Publications, 2023.
  • Kako et al. "High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes." Cureus (PubMed Central), 2024.
  • Merlo et al. "Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS." Molecules (PubMed Central), 2022.
  • "Validation of a method for the analysis of quinolone residues in bovine muscle by liquid chromatography with electrospray ionisation tandem mass spectrometry." ResearchGate.
  • "Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables." Global Research Online, 2024.

Sources

Safety Operating Guide

6-Chloro-4-methylisoquinolin-1(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and waste management of countless heterocyclic compounds. When handling halogenated intermediates like 6-Chloro-4-methylisoquinolin-1(2H)-one , laboratory safety extends far beyond the fume hood—it requires a mechanistic understanding of environmental chemistry and regulatory compliance.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 6-Chloro-4-methylisoquinolin-1(2H)-one. By understanding the causality behind these procedures, researchers can ensure compliance, protect laboratory personnel, and prevent environmental contamination.

Chemical Profile & Hazard Assessment

The disposal strategy for any chemical is dictated by its molecular structure. 6-Chloro-4-methylisoquinolin-1(2H)-one contains an isoquinoline core substituted with a chlorine atom. This specific halogenation fundamentally alters how the waste must be processed downstream [4].

Table 1: Quantitative Data and Operational Implications

PropertyValue / ClassificationOperational Implication
Molecular Formula C10H8ClNOContains chlorine; strictly mandates a halogenated waste stream.
Molecular Weight 193.63 g/mol Used for calculating stoichiometric saturation in spill neutralization.
Halogen Content ~18.3% (w/w) ChlorineHigh chlorine mass fraction; prohibits standard solvent recovery.
GHS Health Hazards Acute Tox. 4, Skin/Eye Irrit. 2Mandates stringent PPE (nitrile gloves, safety glasses, lab coat).
Environmental Hazard Aquatic Chronic 3Absolute prohibition of drain/sink disposal[4].

The Science of Segregation: Why Halogenated Waste is Different

The most critical error a laboratory can make with 6-Chloro-4-methylisoquinolin-1(2H)-one is mixing it with non-halogenated organic waste (e.g., acetone, ethanol).

The Causality: When non-halogenated solvents are incinerated, they burn cleanly into CO₂ and H₂O, often allowing facilities to recover energy. However, when a chlorinated compound like 6-Chloro-4-methylisoquinolin-1(2H)-one is subjected to standard incineration, the chlorine atoms react to form highly toxic hydrogen chloride (HCl) gas and, under certain thermal conditions, polychlorinated dibenzo-p-dioxins (PCDDs) [2].

To safely destroy this compound, it must be segregated into a dedicated Halogenated Organic Waste stream. This stream is sent to specialized rotary kiln incinerators operating at extremely high temperatures (>1000°C) equipped with caustic scrubbers (typically utilizing sodium hydroxide, NaOH) to neutralize the resulting HCl gas before it can reach the atmosphere [2]. Mixing halogenated waste into non-halogenated streams ruins the entire batch, exponentially increasing disposal costs and environmental risk [3].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: the completion of one step physically or chemically prepares the material for the next, ensuring no regulatory gaps.

Protocol A: Disposal of Solid Waste (Powders/Crystals)
  • Containment: Sweep up solid 6-Chloro-4-methylisoquinolin-1(2H)-one using non-sparking tools to avoid static discharge. Do not use compressed air or dry brushing, which generates respirable toxic dust.

  • Primary Packaging: Place the solid into a compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Labeling: Instantly affix a hazardous waste label. The label must explicitly state: "Hazardous Waste: Halogenated Organic Solid (6-Chloro-4-methylisoquinolin-1(2H)-one)" [1].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until collection by your Environmental Health and Safety (EHS) department.

Protocol B: Disposal of Liquid Solutions (e.g., Reaction Mother Liquors)
  • Segregation: Ensure the receiving waste carboy is explicitly labeled for Halogenated Solvents . Never pour this solution into a generic organic waste container [3].

  • Transfer: Use a closed-funnel system within a certified chemical fume hood to pour the solution into the carboy.

  • Venting: Keep the container closed at all times unless actively adding waste. If attached to an HPLC or continuous flow system, ensure in-line containers are properly vented only during operation, and sealed immediately after [1].

  • Secondary Containment: Place the liquid waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume to prevent catastrophic spills.

Protocol C: Empty Container Decontamination

A container that held 6-Chloro-4-methylisoquinolin-1(2H)-one is not truly "empty" until chemically verified.

  • The Triple Rinse: In a fume hood, add a small volume of a compatible halogenated solvent (e.g., dichloromethane) to the empty vessel. Cap and agitate thoroughly.

  • Rinsate Disposal: Pour the resulting rinsate into the Halogenated Liquid Waste carboy.

  • Repeat: Perform this rinse three consecutive times. Causality: Serial dilution mathematically ensures the residual concentration of the toxic compound drops below EPA Resource Conservation and Recovery Act (RCRA) thresholds.

  • Defacement: Once triple-rinsed, deface the original chemical label with a thick marker, label it as "Triple Rinsed," and dispose of the glass/plastic as standard laboratory solid waste.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to prevent dermal exposure and environmental release.

  • Isolate and Evacuate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • Select the Right Absorbent: For liquid solutions, do not use combustible materials like sawdust . The high surface area of sawdust combined with reactive organics can spontaneously ignite. Instead, use inert siliceous absorbents (e.g., vermiculite, sand, or diatomaceous earth) which provide high capillary action without chemical reactivity [4].

  • Neutralization & Collection: Cover the spill with the inert absorbent. Once the liquid is fully absorbed, use a plastic scoop to transfer the saturated absorbent into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a water wipe-down, to remove microscopic crystalline residues. Dispose of all contaminated paper towels in the solid hazardous waste bin.

Waste Management Decision Matrix

To ensure operational clarity on the lab floor, follow the logic pathway below for routing 6-Chloro-4-methylisoquinolin-1(2H)-one waste.

G Start 6-Chloro-4-methylisoquinolin-1(2H)-one Waste Generation IsSolid Waste State? Start->IsSolid Solid Solid Powder/Crystals IsSolid->Solid Solid Liquid Organic Solution IsSolid->Liquid Liquid Container Empty Vessel IsSolid->Container Vessel Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated TripleRinse Triple Rinse (Compatible Solvent) Container->TripleRinse Incineration High-Temp Incineration (Rotary Kiln + Caustic Scrubber) Halogenated->Incineration TripleRinse->Halogenated Rinsate TripleRinse->Incineration Cleaned Vessel

Fig 1: Decision matrix for the segregation and disposal of halogenated isoquinoline derivatives.

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA)[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes US Environmental Protection Agency (EPA) NEPIS Database [Link]

  • Laboratory Hazardous Waste Management Guide University of Tennessee Institute of Agriculture (UTIA) Safety Office[Link]

Personal Protective Equipment & Handling Guide: 6-Chloro-4-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: Rare Research Chemical / Pharmaceutical Intermediate Primary Hazard Class (Inferred): GHS Category 2 Irritant / Category 4 Acute Toxicity Immediate Action: Treat as a high-potency organic solid. Strict dust control is required.

This guide provides operational safety protocols for 6-Chloro-4-methylisoquinolin-1(2H)-one . Due to the limited public toxicological data for this specific substituted isoquinolinone, this guide utilizes Structure-Activity Relationship (SAR) protocols derived from structurally analogous chlorinated isoquinolinones and quinolines (e.g., CAS 22246-02-2, CAS 41037-29-0). All recommendations prioritize a conservative "maximum protection" approach suitable for drug development environments.

Chemical Identity & Physical Properties
PropertyDetail
Chemical Name 6-Chloro-4-methylisoquinolin-1(2H)-one
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; soluble in DMSO, DMF, Methanol
Key Functional Groups Isoquinolinone core, Aryl Chloride, Methyl group
Inferred Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational scale. The "Standard Research" level applies to milligram-scale handling (e.g., <1g), while "Scale-Up" applies to larger synthesis (>1g) or solution preparation.

Protection ZonePPE ComponentStandard Research (<1g)Scale-Up / High Dust Potential
Respiratory Mask/Respirator N95 / FFP2 Mask Minimum requirement for solid handling.P100 / P3 Half-Face Respirator Required if handling outside a fume hood.
Dermal (Hand) Glove Material Nitrile (4 mil) Single layer acceptable for dry solids.Double Nitrile (Outer 8 mil) Required for organic solutions (DMSO/DCM).
Ocular Eye Protection Safety Glasses With side shields (ANSI Z87.1).Chemical Goggles Required during dissolution or heating.
Body Clothing Lab Coat (Cotton/Poly) Buttoned fully.Tyvek® Sleeves/Apron Disposable over-garments recommended.

Critical Note: Chlorinated heterocycles can permeate standard latex gloves. Always use Nitrile. If dissolved in penetrating solvents like DMSO, change gloves immediately upon splash contact.

Operational Handling & Engineering Controls

The following workflow illustrates the safe handling lifecycle, emphasizing containment during the "Open Phase" (weighing/transfer) where dust exposure risk is highest.

HandlingWorkflow cluster_hood Engineering Control Zone: Chemical Fume Hood Start Storage (2-8°C, Dry, Dark) Weighing Weighing (Analytical Balance) Start->Weighing Transfer Sealed Container Solubilization Solubilization (Add Solvent: DMSO/DMF) Weighing->Solubilization Solid Transfer (Use Static Gun) Reaction Reaction / Assay (Closed System) Solubilization->Reaction Liquid Transfer Waste Disposal (Halogenated Waste) Reaction->Waste Quench & Discard

Figure 1: Operational workflow for handling 6-Chloro-4-methylisoquinolin-1(2H)-one. Red border indicates the critical high-risk step (Weighing) requiring maximum dust control.

Protocol: Static & Dust Control
  • Ionization: Use an anti-static gun or bar inside the balance draft shield. Substituted isoquinolinones are often fluffy, electrostatic solids that disperse easily.

  • Damping: If possible, tare the receiving vessel with the solvent before adding the solid, or use a weighing funnel to prevent neck contamination.

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after weighing to capture invisible dust.

Emergency Protocols
ScenarioImmediate Response Action
Inhalation Evacuate: Move to fresh air immediately. If breathing is difficult, seek medical attention. The chlorine substituent increases potential for respiratory mucosal irritation.
Skin Contact Wash: Rinse with soap and copious water for 15 minutes.[1] Do not use ethanol (may increase absorption). Remove contaminated clothing.[2][3][4]
Eye Contact Irrigate: Flush eyes with water/saline for 15 minutes, lifting eyelids. Contact a physician if redness persists.
Spill (Solid) Wet Wipe: Do not dry sweep. Cover with wet paper towels (water/detergent) to dampen, then scoop into a waste container.
Spill (Solution) Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
Disposal & Waste Management

Proper disposal is critical due to the halogenated nature of the compound (Chlorine atom).

  • Classification: Segregate as Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as this increases disposal costs and complicates incineration.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

  • Labeling: Clearly mark as "Contains Halogenated Organics (Chlorinated Isoquinolinone)".

  • Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HCl gas generated during combustion).

References
  • PubChem. 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one (Analogue Safety Data). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Laboratory Safety for Halogenated Hydrocarbons.[Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Quinoline Derivatives.[5][6][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.